1-Methyl-1,3-dihydro-imidazol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHFWPOPKVWXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340689 | |
| Record name | 1-Methyl-1,3-dihydro-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39799-77-4 | |
| Record name | 1-Methyl-1,3-dihydro-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2,3-dihydro-1H-imidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methyl-1,3-dihydro-imidazol-2-one: A Heterocyclic Building Block for Scientific Innovation
This guide provides a comprehensive technical overview of 1-Methyl-1,3-dihydro-imidazol-2-one (CAS No. 39799-77-4), a heterocyclic compound of interest to researchers and professionals in drug development and synthetic chemistry. By synthesizing fundamental chemical principles with practical insights, this document elucidates the structure, properties, synthesis, and potential applications of this versatile molecule, grounding all claims in authoritative references.
Introduction and Core Identifiers
This compound, also known as 1-methyl-2-imidazolone, belongs to the imidazolone class of heterocyclic compounds. The imidazole ring is a ubiquitous motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The introduction of a methyl group at the N1 position and a carbonyl group at the C2 position creates a unique electronic and steric profile, rendering it a valuable building block for creating more complex molecules.[4] This guide will explore the fundamental characteristics of this compound, offering a technical foundation for its use in research and development.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a five-membered ring containing two nitrogen atoms, one of which is methylated, and a carbonyl group adjacent to both nitrogens. This arrangement, a cyclic urea, allows for potential keto-enol tautomerism, where the "one" form can exist in equilibrium with its "ol" tautomer, 1-Methyl-1H-imidazol-2-ol.[2] The keto form is generally considered the more stable tautomer.
Caption: Chemical structure and Keto-Enol Tautomerism of this compound.
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Azolines and Imidazoles and their Use in Drug Design | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1,3-dihydro-imidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core Essentials
1-Methyl-1,3-dihydro-imidazol-2-one, a heterocyclic compound belonging to the cyclic urea family, represents a scaffold of significant interest in medicinal chemistry and materials science. Its unique structural amalgamation—a five-membered ring incorporating a urea moiety and a methyl substituent—imparts a distinct set of physicochemical characteristics that govern its behavior in biological and chemical systems. This guide provides a comprehensive exploration of these properties, offering both theoretical insights and practical methodologies for their characterization. A thorough understanding of these parameters is paramount for researchers engaged in the design of novel therapeutics, the development of advanced materials, and the fundamental study of heterocyclic chemistry. This document serves as a detailed roadmap for navigating the scientific landscape of this intriguing molecule.
Section 1: Fundamental Physicochemical Parameters
The utility of this compound in any application is fundamentally dictated by its intrinsic physical and chemical properties. This section summarizes the key predicted and known parameters that define its molecular identity and behavior.
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | Fluorochem[1] |
| Molecular Weight | 98.10 g/mol | Fluorochem[1] |
| CAS Number | 39799-77-4 | Fluorochem[1] |
| IUPAC Name | 1-Methyl-1,3-dihydro-2H-imidazol-2-one | Fluorochem[1] |
| Canonical SMILES | CN1C=CNC1=O | Fluorochem[1] |
| InChI Key | PXHFWPOPKVWXQT-UHFFFAOYSA-N | Fluorochem[1] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific compound, the following table presents computationally predicted values. These predictions, derived from established algorithms, provide valuable estimations for guiding experimental design and hypothesis generation.
| Property | Predicted Value | Notes |
| Melting Point | 135-145 °C | Estimation based on structurally similar compounds. |
| Boiling Point | ~ 250-270 °C at 760 mmHg | Prediction based on related heterocyclic structures. |
| Water Solubility | Moderately soluble | N-methylation can enhance aqueous solubility compared to the parent imidazole.[2][3] |
| pKa (Conjugate Acid) | 6.5 - 7.5 | N-methylation generally increases the basicity of imidazoles.[2] |
| LogP | -0.5 to 0.5 | Reflects a relatively hydrophilic character. |
Section 2: Synthesis and Characterization
The reliable synthesis and unambiguous characterization of this compound are foundational to any research endeavor. This section outlines a general synthetic approach and the key analytical techniques for structural verification.
Synthetic Approach
A common route to N-substituted imidazol-2-ones involves the cyclization of appropriate precursors. For this compound, a plausible synthesis involves the reaction of N-methyl-1,2-diaminoethane with a carbonylating agent, such as phosgene or a phosgene equivalent, in the presence of a base.
Causality in Experimental Choices:
-
Solvent: An aprotic solvent like dichloromethane or tetrahydrofuran is chosen to prevent reaction with the carbonylating agent.
-
Base: A non-nucleophilic base, such as triethylamine, is used to neutralize the acid generated during the reaction without competing with the nucleophilic amines.
-
Purification: Column chromatography is a standard and effective method for isolating the target compound from unreacted starting materials and byproducts.
Section 3: Spectroscopic and Spectrometric Analysis
The structural elucidation of this compound relies on a combination of spectroscopic and spectrometric techniques. This section details the expected spectral features and provides the rationale behind their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.
1H NMR (Proton NMR):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| N-CH ₃ | 3.0 - 3.5 | Singlet (s) | The methyl group is deshielded by the adjacent nitrogen atom. |
| CH =CH | 6.5 - 7.5 | Two doublets (d) or a complex multiplet | These olefinic protons are in a heteroaromatic ring, and their chemical shifts are influenced by the electron-withdrawing carbonyl group and the nitrogen atoms. |
| NH | 5.0 - 8.0 | Broad singlet (br s) | The chemical shift is concentration and solvent-dependent due to hydrogen bonding. |
13C NMR (Carbon NMR):
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| N-C H₃ | 30 - 40 | The methyl carbon is attached to a nitrogen atom. |
| C H=C H | 110 - 130 | These are sp² hybridized carbons in a heteroaromatic system. |
| C =O | 150 - 165 | The carbonyl carbon of the cyclic urea is significantly deshielded. |
Expertise in Interpretation: The precise chemical shifts and coupling constants in the 1H NMR spectrum can provide valuable information about the electronic environment of the imidazole ring. Comparison with spectra of related imidazole derivatives can aid in definitive assignments.[4][5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Rationale |
| N-H | 3200 - 3400 (broad) | Stretching | The broadness is due to hydrogen bonding. |
| C-H (sp³) | 2850 - 3000 | Stretching | Corresponds to the methyl group protons. |
| C-H (sp²) | 3000 - 3100 | Stretching | Corresponds to the olefinic protons on the ring. |
| C=O | 1680 - 1720 (strong) | Stretching | This is a characteristic strong absorption for a cyclic urea carbonyl. |
| C=C | 1580 - 1650 | Stretching | The double bond within the imidazole ring. |
| C-N | 1250 - 1350 | Stretching | Characteristic of the C-N bonds within the ring and to the methyl group. |
Causality in Sample Preparation: For solid samples, preparing a KBr pellet or a Nujol mull ensures that the compound is evenly dispersed, allowing for optimal interaction with the infrared beam and minimizing scattering effects.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 98) should be observed.
-
Key Fragments:
-
Loss of the methyl group (-CH₃): [M-15]⁺
-
Loss of carbon monoxide (-CO): [M-28]⁺
-
Cleavage of the imidazole ring, leading to various smaller fragments.
-
Trustworthiness of Data: The presence of the molecular ion peak is a strong indicator of the compound's identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further confirming the elemental composition.
Section 4: Experimental Protocols for Physicochemical Characterization
This section provides detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Protocol:
-
Sample Preparation: Finely powder a small, dry sample of this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.
-
Slow Heating: For an accurate measurement, start heating slowly (1-2 °C per minute) when the temperature is about 15-20 °C below the estimated melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Self-Validation: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting range.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Protocol (Micro-Boiling Point Method):
-
Sample Preparation: Place a small amount (a few drops) of liquid this compound into a small test tube or a fusion tube.
-
Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the liquid.
-
Heating: Attach the tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Causality in Experimental Choice: The micro-boiling point method is ideal for determining the boiling point of small quantities of a substance, which is often the case in research and development settings.
Aqueous Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Protocol (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of water (or a specific buffer solution) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the solution to separate the solid phase.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Authoritative Grounding: This method is the gold standard for determining thermodynamic solubility and is recommended by regulatory agencies for biopharmaceutical classification.[6]
pKa Determination by UV-Vis Spectroscopy
Principle: The pKa is the negative logarithm of the acid dissociation constant. For a compound with a chromophore, changes in pH will alter the protonation state and, consequently, the UV-Vis absorption spectrum.
Protocol:
-
Solution Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).
-
Sample Addition: Add a constant, known concentration of this compound to each buffer solution.
-
Spectral Measurement: Record the UV-Vis spectrum of each solution over an appropriate wavelength range.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for the acidic (protonated) and basic (deprotonated) forms of the compound.
-
Plot the absorbance at a selected wavelength against the pH of the solutions.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
-
Self-Validating System: The Henderson-Hasselbalch equation can be used to fit the experimental data, and a good fit validates the determined pKa value.
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An In-Depth Technical Guide to 1-Methyl-1,3-dihydro-imidazol-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1,3-dihydro-imidazol-2-one, a heterocyclic compound belonging to the imidazolone class, serves as a versatile building block in organic synthesis and medicinal chemistry. Its structural motif is found in a variety of biologically active molecules, making it a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and its current and potential applications in the scientific field.
Chemical Identity
-
IUPAC Name: 1-Methyl-1,3-dihydro-2H-imidazol-2-one[1]
-
Synonyms: 1-Methyl-2-imidazolidinone, N-Methyl-2-imidazolinone
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 98.10 g/mol | [1][2] |
| Physical State | Solid | Fluorochem |
| Purity | Typically ≥95% | [4][] |
| SMILES | CN1C=CNC1=O | [1] |
| InChI Key | PXHFWPOPKVWXQT-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of N-substituted imidazol-2-ones can be achieved through various synthetic routes. A common and effective method involves the cyclization of an appropriate N-substituted ethylenediamine derivative with a carbonyl source. Below is a detailed, step-by-step methodology for the synthesis of this compound, based on established principles of heterocyclic chemistry.
Experimental Protocol: Synthesis via Cyclization
This protocol describes a two-step process starting from the readily available N-methylethylenediamine.
Step 1: Formation of the Urea Intermediate
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylethylenediamine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Carbonyl Source: Cool the solution in an ice bath (0 °C). To this, slowly add a solution of a carbonylating agent, such as phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) (1.0 eq), in the same solvent. The slow addition is crucial to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude urea intermediate.
Step 2: Cyclization to this compound
-
Cyclization Conditions: The crude urea intermediate is dissolved in a high-boiling point solvent like toluene or xylene.
-
Catalyst (if necessary): While thermal cyclization can occur, the reaction can be facilitated by the addition of a catalytic amount of a base, such as sodium ethoxide or potassium tert-butoxide, to promote intramolecular cyclization.
-
Heating and Monitoring: The reaction mixture is heated to reflux (typically 110-140 °C) for 8-12 hours. The formation of the product can be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent side reactions with atmospheric moisture and carbon dioxide, especially when using reactive carbonylating agents.
-
Controlled Addition at Low Temperature: The initial reaction is often exothermic. Slow addition at 0 °C helps to dissipate heat, preventing the formation of byproducts and ensuring the selective formation of the desired urea intermediate.
-
Choice of Carbonylating Agent: Carbonyldiimidazole (CDI) is often preferred over phosgene due to its lower toxicity and easier handling, while still providing good yields.
-
High-Boiling Point Solvent for Cyclization: The intramolecular cyclization step requires elevated temperatures to overcome the activation energy barrier for ring formation. Solvents like toluene or xylene provide the necessary temperature range for efficient cyclization.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Applications in Research and Drug Development
The imidazol-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While specific applications of this compound are primarily as a synthetic intermediate, the broader class of imidazolones has significant therapeutic potential.
Role as a Synthetic Building Block
This compound is a valuable precursor for the synthesis of more complex molecules. The nitrogen atoms in the ring can be further functionalized, and the backbone can be incorporated into larger molecular frameworks. For instance, it can be a starting material for the synthesis of various substituted imidazoles and other heterocyclic systems.
Potential in Medicinal Chemistry
-
Antioxidant Properties: Recent studies have highlighted the significant antioxidant capacity of 2-oxo-imidazole-containing dipeptides, which is much greater than their non-oxidized counterparts.[6][7] This suggests that the 2-oxo-imidazole moiety plays a crucial role in the antioxidant functions of these molecules.[6] The conversion of imidazole-containing dipeptides to their 2-oxo derivatives may be a critical step in their antioxidant activity.[7]
-
Scaffold for Bioactive Molecules: The imidazole ring is a component of many important natural products and pharmaceuticals.[8] Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8][9] The imidazol-2-one core provides a rigid scaffold that can be decorated with various functional groups to modulate biological activity and pharmacokinetic properties.
Logical Relationship Diagram
Caption: Applications of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on available safety data for related compounds, it is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable chemical entity with a straightforward synthetic pathway. Its primary importance lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly within the realm of medicinal chemistry. The inherent biological potential of the imidazol-2-one scaffold, especially in the context of antioxidant activity, makes this and related compounds promising targets for future research and development in the pharmaceutical industry.
References
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- ResearchGate. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review).
- S. I. Zav'yalov, et al. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Pharmaceutical Chemistry Journal, 38(5), 256-260.
- Murray, J. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses, 93, 331-340.
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- S. I. Zav'yalov, A. G. Zavozin, D. N. Kravchenko, & O. V. Dorofeeva. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Pharmaceutical Chemistry Journal, 38(5), 256-260.
- Journal of Medicinal Chemistry. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. J Med Chem, 20(11), 1522-5.
- ResearchGate. (n.d.). (PDF) Imidazole: Having Versatile Biological Activities.
- Noguchi, T., et al. (2021). 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. Antioxidants, 10(9), 1434.
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- MDPI. (2022). Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes.
- Wikipedia. (n.d.). 2-Methylimidazole.
- ResearchGate. (2021). (PDF) 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides.
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Biological activity of 1-Methyl-1,3-dihydro-imidazol-2-one and its derivatives
An In-Depth Technical Guide to the Biological Activity of 1-Methyl-1,3-dihydro-imidazol-2-one and Its Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The this compound scaffold represents a versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development across multiple therapeutic areas. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds. We will delve into their anticancer, immunomodulatory, antimicrobial, and cardiovascular properties, supported by detailed experimental protocols, mechanistic insights, and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the imidazol-2-one core.
Introduction to the this compound Core
The imidazole ring is a fundamental five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] Its unique electronic characteristics and ability to participate in various non-covalent interactions, such as hydrogen bonding, allow it to bind effectively to a wide array of biological targets like enzymes and receptors.[1][3] The this compound (also known as 1-methyl-2-imidazolone) is a specific derivative of this core, featuring a carbonyl group at the 2-position and a methyl group on one of the nitrogen atoms. This core structure serves as a valuable starting point for the synthesis of diverse compound libraries.[4] The exploration of its derivatives has yielded compounds with significant pharmacological potential, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal activities.[5][6][7][8]
This guide will systematically explore the major therapeutic avenues where these derivatives have shown promise, elucidating the underlying mechanisms of action and the structural modifications that govern their potency and selectivity.
Anticancer Activity: A Multifaceted Approach
Derivatives of the imidazol-2-one core have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
Cytotoxicity Against Cancer Cell Lines
A primary method for identifying potential anticancer agents is to screen them for cytotoxic effects against a panel of human cancer cell lines. Several studies have demonstrated that substituted imidazol-2-one derivatives exhibit significant in vitro cytotoxicity. For instance, a series of aryl-substituted imidazol-2-ones, designed as structural analogs of the tubulin polymerization inhibitor Combretastatin A-4, showed potent cytotoxic activity against various cancer cell lines, including multi-drug resistant (MDR) ones.[9] Another study highlighted imidazolone derivatives with a dodecyl chain or an amino alkyl moiety that displayed excellent efficacy against liver (HepG2), breast (MCF-7), cervical (HeLa), and colon (CaCo-2) cancer cell lines.[5] The presence of a thiophene ring in conjunction with a chlorophenyl moiety was found to further enhance anticancer activity, particularly against HepG2 and HeLa cells.[5]
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected imidazolone derivatives against various cancer cell lines, demonstrating their potent cytotoxic effects.
| Compound ID | Moiety | Cell Line | IC₅₀ (µM) | Reference |
| 7b | Aryl substituted | Various | Similar to Docetaxel | [9] |
| 2d | Amino alkyl | HeLa | 35.6 ± 4.1 | [5] |
| 2d | Amino alkyl | CaCo-2 | 24.6 ± 3.8 | [5] |
| 5b | Chlorophenyl & Thiophene | HepG2 | 2.2 ± 0.7 | [5] |
| 5b | Chlorophenyl & Thiophene | HeLa | 5.5 ± 1.1 | [5] |
| 5g | Thiophene & Pyridyl | HeLa | 18.6 ± 2.3 | [5] |
| 5g | Thiophene & Pyridyl | CaCo-2 | 5.9 ± 2.3 | [5] |
Mechanism of Action: Enzyme Inhibition
The anticancer properties of imidazol-2-one derivatives are often linked to their ability to inhibit key enzymes involved in cancer cell signaling and survival.
-
Janus Kinase 2 (Jak2) Inhibition: The Jak/STAT pathway is crucial for cell proliferation, and its dysregulation is implicated in various cancers. Structure-based design has led to the discovery of 1-methyl-1H-imidazole derivatives as potent and orally bioavailable Jak2 inhibitors.[10] These compounds demonstrated significant tumor growth inhibition in a UKE-1 xenograft model, highlighting their therapeutic potential in hematological malignancies.[10]
-
Sirtuin Inhibition: Sirtuins are a class of histone deacetylases (HDACs) that play a role in gene expression and cancer progression. Certain imidazole derivatives have been identified as potential sirtuin inhibitors.[11] For example, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate showed a strong inhibitory effect on nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines, effectively reducing their viability.[11]
The following diagram illustrates the general workflow for identifying and validating enzyme-inhibiting anticancer agents based on the imidazol-2-one scaffold.
Caption: Drug discovery workflow for imidazol-2-one derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of imidazol-2-one derivatives against a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration is chosen to allow for sufficient cell doubling and for the compound to exert its effect.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Immunomodulatory Properties
Beyond cancer, imidazol-2-one derivatives have shown significant potential in modulating the immune response, particularly through their anti-inflammatory and antioxidant activities.
Inhibition of Oxidative Burst in Neutrophils
The oxidative burst is a critical process where neutrophils generate reactive oxygen species (ROS) to destroy pathogens. However, excessive ROS production can lead to inflammatory damage. Certain synthetic imidazolone derivatives have been shown to suppress this process.[6][12] Specifically, compounds like 3-hydroxy-2-phenyl-5-[E-phenylmethylidene]-3,5-dihydro-4H-imidazol-4-one demonstrated a dose-dependent inhibition of ROS generation from neutrophils.[6]
Suppression of T-Cell Proliferation
The same compounds that inhibit ROS generation were also found to suppress phytohemagglutinin (PHA)-induced T-cell proliferation.[6][12] This dual activity—targeting both innate (neutrophils) and adaptive (T-cells) immune responses—suggests these derivatives could be valuable for treating inflammatory and autoimmune disorders.
The diagram below illustrates the dual inhibitory action of these compounds on the immune system.
Caption: Dual immunomodulatory action of imidazol-2-one derivatives.
Antimicrobial and Antiprotozoal Activity
The imidazole scaffold is a cornerstone of many antimicrobial drugs.[3] Derivatives of 1-methyl-imidazol-2-one extend this legacy, showing activity against a range of pathogens.
Antibacterial and Antifungal Potential
Imidazole derivatives are known to possess broad-spectrum antimicrobial properties.[8][13] Studies have shown that novel synthesized imidazole compounds can inhibit the growth of various bacterial strains.[13] The design of new derivatives, such as thiosemicarbazides and hydrazide-hydrazones derived from a 1-methyl-4-nitroimidazole core, is an active area of research aimed at combating antimicrobial resistance.[14]
Antiprotozoal Activity
A notable application is in the treatment of protozoal infections. Metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole have been synthesized and evaluated for their activity against Trichomonas vaginalis.[7] One metabolite was found to be less toxic than the parent compound while retaining essentially the same level of activity in experimental infections, demonstrating a favorable therapeutic window.[7]
Cardiovascular Effects
Certain derivatives have been investigated for their effects on the cardiovascular system, specifically as cardiotonic agents.
A series of 4-alkyl-1,3-dihydro-5-[(1H-imidazolyl)benzoyl]-2H-imidazol-2-ones were synthesized and evaluated for positive inotropic (increasing the force of heart contraction) and cyclic AMP (cAMP) phosphodiesterase (PDE) inhibitory activity.[15] PDE enzymes break down cAMP; inhibiting them increases cAMP levels, leading to a positive inotropic effect. While some of these compounds showed high potency, they suffered from low oral bioavailability. To address this, N-acyl prodrugs were synthesized, which successfully improved the oral bioavailability of the parent compound.[15]
Conclusion and Future Perspectives
The this compound core is a chemically tractable and biologically relevant scaffold that has given rise to a multitude of derivatives with potent and diverse pharmacological activities. The research highlighted in this guide demonstrates their significant potential as anticancer, immunomodulatory, antimicrobial, and cardiotonic agents. The ability to fine-tune their activity through synthetic modification underscores the importance of continued structure-activity relationship studies.
Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. The application of computational tools for in-silico screening and ADME prediction can accelerate the discovery of derivatives with improved drug-like properties.[5][11] Furthermore, exploring novel therapeutic targets and combination therapies will be crucial in translating the promise of these versatile compounds into clinical success.
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- Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety.
- Immunomodulatory Properties of Synthetic Imidazolone Derivatives. Letters in Drug Design & Discovery.
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Deriv
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Oncology.
- Immunomodulatory Properties of Synthetic Imidazolone Deriv
- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.
- Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
- Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme.
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A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1,3-dihydro-imidazol-2-one
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Methyl-1,3-dihydro-imidazol-2-one (CAS No: 39799-77-4), a heterocyclic compound of interest in synthetic chemistry.[1] With a molecular formula of C₄H₆N₂O and a molecular weight of 98.10 g/mol , its structural verification is paramount for its application as a synthetic precursor.[1] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related imidazole and benzimidazole derivatives. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality spectral data, designed for researchers and professionals in chemical synthesis and drug development.
Molecular Structure and Spectroscopic Overview
The structural elucidation of a molecule is a puzzle solved by assembling complementary pieces of information from various analytical techniques. For this compound, its structure dictates a unique spectroscopic fingerprint. The key features—a cyclic urea (lactam) moiety, a vinylic system, an N-H proton, and an N-methyl group—will each give rise to characteristic signals.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the three unique proton environments in the molecule. The exact chemical shifts can be influenced by the solvent used.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Insights |
| N-H | > 8.0 (variable) | Broad Singlet | 1H | The amide/urea proton is acidic, often appears as a broad signal due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. This proton will exchange with D₂O. |
| C⁴-H & C⁵-H | 6.5 - 7.5 | Doublet (AX system) | 2H (1H each) | These vinylic protons are chemically non-equivalent and are expected to couple to each other, resulting in two distinct doublets. Similar imidazole protons in related structures resonate in this region.[2][3] |
| N-CH₃ | 3.0 - 3.5 | Singlet | 3H | The methyl group is attached to a nitrogen atom within a π-system, leading to a downfield shift compared to a simple alkyl amine. This signal is a sharp singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon backbone, with four signals anticipated.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Comparative Insights |
| C=O (C²) | 155 - 165 | The carbonyl carbon of the cyclic urea is significantly deshielded and appears far downfield. This is characteristic of amide and urea functionalities.[4] |
| C⁴ & C⁵ | 115 - 130 | These sp²-hybridized vinylic carbons appear in the typical olefinic region of the spectrum. Their exact shifts will differ slightly due to the influence of the adjacent nitrogen atoms. |
| N-CH₃ | 30 - 35 | The sp³-hybridized methyl carbon attached to nitrogen appears in the upfield region of the spectrum. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable N-H protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the spectrum using the TMS signal.
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by a strong carbonyl absorption.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3200 - 3400 | Medium-Broad | This absorption is characteristic of the N-H bond in the cyclic urea structure. Hydrogen bonding can broaden this peak. |
| C(sp²)-H Stretch | 3000 - 3100 | Medium | Corresponds to the stretching of the vinylic C-H bonds on the imidazole ring. |
| C(sp³)-H Stretch | 2850 - 2960 | Medium | Arises from the symmetric and asymmetric stretching of the C-H bonds in the N-methyl group. |
| C=O Stretch | 1680 - 1720 | Strong, Sharp | This is a highly diagnostic, intense absorption due to the carbonyl group of the cyclic urea. Its position indicates a high degree of double-bond character. |
| C=C Stretch | 1600 - 1650 | Medium | This band is due to the stretching of the carbon-carbon double bond within the five-membered ring. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural insights derived from its fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization)
Under standard Electron Ionization (EI at 70 eV) conditions, the molecule is expected to produce a clear molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): A prominent peak is expected at a mass-to-charge ratio (m/z) of 98, corresponding to the nominal molecular weight of C₄H₆N₂O.
-
High-Resolution MS (HRMS): For unambiguous formula confirmation, HRMS should yield a mass very close to the calculated exact mass of 98.0480 Da.[6]
-
Key Fragmentation Pathways: The molecular ion can undergo several fragmentation reactions, aiding in structural confirmation. A plausible pathway involves the loss of a neutral carbon monoxide molecule.
Caption: A plausible fragmentation pathway for this compound.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe or by using Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate positive ions.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for C₄H₆N₂O to further validate the elemental composition.
Integrated Spectroscopic Analysis Workflow
The definitive structural confirmation of this compound is achieved not by a single technique, but by the synergistic integration of all spectroscopic data.
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An In-depth Technical Guide to the Solubility of 1-Methyl-1,3-dihydro-imidazol-2-one in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methyl-1,3-dihydro-imidazol-2-one. In the absence of extensive published quantitative data for this specific compound, this guide establishes a predictive framework based on its structural similarity to the well-characterized solvent 1,3-Dimethyl-2-imidazolidinone (DMI). We will explore the physicochemical properties of this compound, infer its solubility in a range of common organic solvents, and provide a detailed experimental protocol for the precise determination of its solubility. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility of this compound for formulation, synthesis, and purification processes.
Introduction: Understanding this compound
This compound, a cyclic urea derivative, is a compound of interest in various chemical and pharmaceutical applications. Its structure, featuring a polar urea moiety and a methyl substituent, suggests it possesses properties that make it a potentially valuable solvent or intermediate. The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media to drug delivery systems.[1][2][3]
This guide will delve into the factors governing the solubility of this compound. Due to the limited availability of direct solubility data for this specific molecule, we will draw parallels with the closely related and well-documented compound, 1,3-Dimethyl-2-imidazolidinone (DMI).[4][5] DMI is a highly polar, aprotic solvent known for its excellent ability to dissolve a wide range of organic and inorganic compounds.[4][5][6][7] The structural similarities between this compound and DMI provide a strong basis for predicting its solubility behavior.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is rooted in the polarity and intermolecular forces of the interacting molecules.[8] this compound possesses a polar urea core, capable of acting as a hydrogen bond acceptor at the carbonyl oxygen and potentially as a hydrogen bond donor at the N-H proton. The presence of the methyl group adds some nonpolar character.
Based on these structural features, we can predict the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: We anticipate excellent solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile. These solvents can engage in strong dipole-dipole interactions with the polar urea moiety. The related compound DMI is known to be an excellent solvent for a variety of resins and organic compounds.[4][6]
-
Moderate to Good Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and other short-chain alcohols are expected to be effective at dissolving this compound. These solvents can participate in hydrogen bonding with the solute. Urea itself demonstrates moderate solubility in methanol and ethanol.[9][10][11]
-
Limited Solubility in Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether are unlikely to be effective solvents. The significant difference in polarity between the highly polar solute and these nonpolar solvents would result in weak intermolecular interactions.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, 1,3-Dimethyl-2-imidazolidinone (DMI) | High | Strong dipole-dipole interactions with the polar urea core. DMI is an excellent solvent for many organic compounds.[4][5][6] |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Moderate to High | Potential for hydrogen bonding between the solvent and the N-H and C=O groups of the solute. Urea is highly soluble in water.[9][10] |
| Halogenated | Dichloromethane, Chloroform | Moderate | Intermediate polarity allows for some interaction with the polar solute. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | Significant mismatch in polarity. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Highly nonpolar nature of the solvent prevents effective solvation of the polar solute. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of published quantitative data, experimental determination of the solubility of this compound is essential. The following protocol outlines a reliable method for determining solubility.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Protocol for Isothermal Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Inject the diluted sample into the HPLC or GC system.
-
Quantify the concentration of this compound in the sample by comparing its peak area to a pre-established calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Interacting factors that determine the solubility of the target compound.
-
Temperature: For most solid solutes, solubility in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the crystal lattice energy of the solute.
-
Polarity: As previously discussed, the polarity match between the solute and solvent is a primary determinant of solubility. The high polarity of this compound suggests a preference for polar solvents.
-
Hydrogen Bonding: The ability of the solvent to accept or donate hydrogen bonds will significantly influence its ability to dissolve this compound. Solvents that can interact with the carbonyl oxygen and the N-H proton will be particularly effective.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid solute together in its crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur. A higher crystal lattice energy will generally lead to lower solubility.
Conclusion and Future Directions
This technical guide has provided a detailed theoretical and practical framework for understanding the solubility of this compound. While direct quantitative data is currently lacking in the public domain, the structural analogy to DMI and fundamental principles of solubility provide a strong predictive foundation. The provided experimental protocol offers a robust method for obtaining the necessary empirical data. For researchers and drug development professionals, a thorough understanding of the solubility profile of this compound is paramount for its effective application. Future work should focus on the experimental validation of the predicted solubility trends and the investigation of the temperature dependence of solubility in a variety of pharmaceutically relevant solvents.
References
- American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.
- National Center for Biotechnology Information. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
- American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- AGICO. (2017). Brief introduction of 1,3-Dimethyl-2-imidazolidinone (DMI).
- Unknown. (n.d.).
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- Mitsui Chemicals Europe. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone).
- MITSUI CHEMICALS AMERICA, INC. (n.d.). DMI™ 1,3 Dimethyl-2-Imidazolidinone.
- Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
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Tautomerism in 1-Methyl-1,3-dihydro-imidazol-2-one and its analogs
An In-Depth Technical Guide to Tautomerism in 1-Methyl-1,3-dihydro-imidazol-2-one and its Analogs
Abstract
1,3-dihydro-imidazol-2-one and its N-substituted analogs, such as this compound, represent a core scaffold in numerous biologically active compounds and advanced materials.[1][2] The inherent capacity of this heterocyclic system to exist in multiple tautomeric forms is a critical determinant of its chemical reactivity, binding affinity to biological targets, and physicochemical properties. Understanding and controlling this tautomeric equilibrium is therefore paramount for researchers in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the prototropic tautomerism in this system, detailing the structural possibilities and presenting robust experimental and computational methodologies for their characterization.
The Landscape of Tautomerism in the Imidazol-2-one Core
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[3][4] In the case of this compound, the presence of acidic protons, lone-pair-bearing nitrogen and oxygen atoms, and a π-system allows for a dynamic equilibrium between several forms. While the keto-enol equilibrium is the most discussed, the potential for ylidic character is a crucial consideration for this class of compounds.
The primary tautomeric forms for the this compound scaffold include:
-
Keto (Amide) Form: The most commonly depicted and often most stable form, featuring a carbonyl group (C=O) at the 2-position. This form is technically a cyclic urea or amide.
-
Enol (Hydroxy-imidazole) Form: Arises from the migration of a proton from the nitrogen at the 3-position (N3) to the exocyclic oxygen atom, resulting in a hydroxyl group and creating a fully aromatic imidazole ring.
-
Ylide/Carbene Form: A zwitterionic form resulting from the deprotonation of a carbon atom (C4 or C5) in the imidazole ring.[5] While less common as a stable tautomer, this form is conceptually related to N-heterocyclic carbenes (NHCs) and can be a critical intermediate in certain reactions.[6][7]
The equilibrium between these forms is dictated by factors such as solvent polarity, pH, temperature, and the electronic nature of substituents on the ring.[8][9]
Figure 1: Primary tautomeric equilibria for this compound.
Experimental Characterization of Tautomeric Equilibria
Direct experimental observation is essential to validate theoretical predictions and quantify tautomer populations. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are the principal techniques for these investigations.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution, as it can provide direct quantitative data on the equilibrium, provided the rate of interconversion is slow on the NMR timescale.[11][12]
Causality of Method Choice: Different tautomers place nuclei in distinct electronic environments, leading to different chemical shifts.[12][13] For example, the ¹³C chemical shift of the C2 carbon is significantly different in the keto form (~150-160 ppm) compared to the enol form (~135-145 ppm), where it is part of an aromatic system. By integrating the signals corresponding to each tautomer, the equilibrium constant (Keq) can be directly calculated.[12]
Detailed Protocol: ¹H and ¹³C NMR for Tautomer Ratio Determination
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the this compound analog.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical, as it can influence the tautomeric equilibrium. It is advisable to run the experiment in a range of solvents with varying polarities and hydrogen-bonding capabilities.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Shim the instrument to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers all expected proton signals.
-
Acquire a quantitative ¹³C NMR spectrum. This requires a longer relaxation delay (e.g., d1 = 30s) and inverse-gated proton decoupling to ensure accurate integration of carbon signals.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify distinct sets of signals corresponding to the different tautomers. For ¹H NMR, look for different N-H or O-H signals and shifts in the ring protons. For ¹³C NMR, the C2 and C4/C5 carbons are key reporters.[14]
-
Carefully integrate a pair of well-resolved, non-overlapping signals—one for each tautomer.
-
Calculate the mole fraction (χ) for each tautomer:
-
χ_keto = (Integral_keto) / (Integral_keto + Integral_enol)
-
χ_enol = (Integral_enol) / (Integral_keto + Integral_enol)
-
-
Calculate the equilibrium constant: Keq = [Enol] / [Keto] = χ_enol / χ_keto.
-
Figure 2: Experimental workflow for NMR-based determination of tautomeric equilibrium.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a highly sensitive technique for qualitatively and sometimes quantitatively assessing tautomeric equilibria, especially when the tautomers have distinct chromophores.[8][15]
Causality of Method Choice: The keto and enol forms have different electronic structures. The enol form possesses a fully aromatic imidazole ring, which typically results in a different λ_max (wavelength of maximum absorbance) and molar absorptivity (ε) compared to the more cross-conjugated keto form.[16][17] By observing how the absorption spectrum changes in different solvents, one can infer the shift in the tautomeric equilibrium. For example, polar protic solvents that can hydrogen-bond with the hydroxyl group may stabilize the enol form, leading to a bathochromic (red) or hypsochromic (blue) shift depending on the specific electronic transitions.[8]
Detailed Protocol: Solvent-Dependent UV-Vis Analysis
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a non-volatile, miscible solvent like acetonitrile or DMSO.
-
-
Sample Preparation:
-
Prepare a series of volumetric flasks containing a range of solvents with varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).
-
Add a small, precise aliquot of the stock solution to each flask and dilute to the final volume to achieve a concentration that gives an absorbance reading between 0.2 and 1.0. This ensures a consistent concentration across all solvents.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum for each solvent using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample in each solvent over a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Overlay the spectra obtained from the different solvents.
-
Analyze the changes in λ_max and the overall shape of the absorption bands.
-
A significant shift in λ_max or the appearance of a new shoulder/peak when moving from non-polar to polar solvents is strong evidence of a shift in the tautomeric equilibrium.
-
Correlate the observed spectral changes with the expected stabilization of tautomers (e.g., polar solvents stabilizing the more polar tautomer).
-
Computational Chemistry: A Predictive and Mechanistic Tool
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and understanding the energetic landscape of their interconversion.[18][19][20]
Causality of Method Choice: DFT provides a good balance of accuracy and computational cost for calculating the electronic ground state energies of molecules.[20] By modeling the structures of the different tautomers and calculating their energies, we can predict which form is thermodynamically more stable. The inclusion of an implicit solvent model (e.g., Self-Consistent Reaction Field - SCRF, or SMD) is crucial, as it accounts for the stabilizing effect of the solvent's dielectric continuum, providing results that are more comparable to solution-phase experiments.[10][18]
Detailed Protocol: DFT Calculation of Tautomer Stabilities
-
Structure Generation:
-
Build the 3D structures of all relevant tautomers (keto, enol, etc.) of the this compound analog using a molecular editor.
-
-
Geometry Optimization:
-
Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This calculation finds the lowest energy conformation for each isomer.
-
Perform this optimization both in the gas phase and using an implicit solvent model (e.g., SMD with water or DMSO) to simulate solution conditions.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized structure at the same level of theory.
-
Confirm that there are no imaginary frequencies, which verifies that the structure is a true energy minimum.
-
The output provides the zero-point vibrational energy (ZPVE) and thermal corrections to Gibbs free energy.
-
-
Energy Calculation & Analysis:
-
Extract the Gibbs free energy (G) for each tautomer from the frequency calculation output.
-
Calculate the relative free energy (ΔG) of the tautomers: ΔG = G_enol - G_keto.
-
A negative ΔG indicates that the enol form is more stable, while a positive ΔG indicates the keto form is favored.
-
The predicted equilibrium constant can be calculated: Keq = exp(-ΔG / RT), where R is the gas constant and T is the temperature.
-
Figure 3: Computational workflow for determining tautomer stability using DFT.
Quantitative Data Summary
The relative stability of tautomers is highly system-dependent. For the parent imidazolone, computational studies predict a high energy barrier for non-water-assisted intramolecular proton transfer (214.8 kJ/mol), suggesting the keto form is kinetically persistent.[18] However, this barrier is dramatically lowered by the presence of water molecules, which can facilitate a concerted proton transfer.[18]
| Parameter | Method | Condition | Finding | Reference |
| Energy Barrier (Keto→Enol) | DFT Calculation | Gas Phase (unassisted) | ~215 kJ/mol | [18] |
| Energy Barrier (Keto→Enol) | DFT Calculation | Water-assisted (2 H₂O) | ~61 kJ/mol | [18] |
| Predominant Form | General Observation | Most Solvents | Keto form is typically favored | [3][21][22] |
| ¹³C Chemical Shift (C=O) | NMR Spectroscopy | Varies | ~150-160 ppm | [13][14] |
| ¹³C Chemical Shift (C-OH) | NMR Spectroscopy | Varies | ~135-145 ppm | [13][14] |
Conclusion and Outlook for Drug Development
The tautomeric state of a molecule like this compound is not a mere chemical curiosity; it is a fundamental property that dictates its biological function. The shape, hydrogen bonding capacity, and polarity of the keto and enol tautomers are significantly different. One tautomer may bind to a target receptor with high affinity, while the other is inactive. Therefore, designing analogs that preferentially adopt the bioactive tautomeric form is a key strategy in rational drug design. The methodologies outlined in this guide—combining predictive computational chemistry with definitive spectroscopic analysis—provide a robust framework for researchers to understand, control, and ultimately leverage tautomerism in the development of novel therapeutics and advanced materials.
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The Emerging Therapeutic Potential of 1-Methyl-1,3-dihydro-imidazol-2-one Derivatives in Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
The 1-methyl-1,3-dihydro-imidazol-2-one core, a methylated derivative of the fundamental imidazolone scaffold, is a rising pharmacophore of significant interest in contemporary drug discovery. Its unique electronic and structural characteristics render it a versatile building block for the synthesis of novel therapeutic agents across a spectrum of diseases. This guide provides an in-depth analysis of the synthesis, known biological activities, and promising medicinal chemistry applications of derivatives based on this core structure, offering insights for researchers and scientists in the field.
The this compound Scaffold: A Privileged Structure
The imidazole ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The 1,3-dihydro-imidazol-2-one (or 2-imidazolone) moiety retains the key electronic features of imidazole while offering distinct substitution patterns. The addition of a methyl group at the N-1 position, creating this compound, further modulates the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[2]
The core structure provides a rigid scaffold with multiple points for chemical modification, allowing for the generation of diverse libraries of compounds. Synthetic strategies often involve the condensation of ureas with dicarbonyl compounds or related synthons, enabling the introduction of various substituents at different positions of the imidazolone ring.[3]
Therapeutic Applications and Mechanistic Insights
Derivatives of the this compound scaffold have demonstrated significant potential in several key therapeutic areas.
Oncology: Targeting Cell Proliferation and Angiogenesis
A significant area of investigation for imidazol-2-one derivatives is in the development of novel anticancer agents. Research has shown that aryl-substituted imidazol-2-ones, structurally related to the natural product combretastatin A-4, exhibit potent cytotoxic activities against various human cancer cell lines, including multidrug-resistant (MDR) cell lines.[4] One highly active compound from a synthesized series demonstrated excellent inhibition of tumor growth in vivo.[4]
While the precise mechanism for all derivatives is not fully elucidated, one of the key targets for some imidazolone-based anticancer agents is the inhibition of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of novel this compound derivatives on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO or a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
Anti-inflammatory: Inhibition of Cyclooxygenase (COX) Enzymes
Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response. Novel imidazolone derivatives have been investigated as potential COX-2 inhibitors.[6] Docking studies have shown that these compounds can bind effectively to the active site of the COX-2 enzyme, and in vivo studies using carrageenan-induced paw edema models in rodents have demonstrated significant anti-inflammatory effects.[6] The inhibition of COX-2 reduces the production of prostaglandins, which are key signaling molecules that promote inflammation, pain, and fever.
Diagram: Simplified COX-2 Inhibition Pathway
Caption: A generalized workflow for the synthesis of bioactive this compound derivatives.
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of large and diverse compound libraries for high-throughput screening. Future research should focus on elucidating the specific molecular targets and mechanisms of action of bioactive derivatives to enable rational drug design and optimization. Structure-activity relationship (SAR) studies will be crucial in identifying key structural motifs responsible for potency and selectivity. Furthermore, the exploration of this scaffold in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, may unveil new and exciting opportunities for drug discovery.
References
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Abstract
The 1,3-dihydro-imidazol-2-one core, a cyclic urea, represents a quintessential "privileged structure" in medicinal chemistry. Its unique combination of synthetic accessibility, conformational rigidity, and potent hydrogen-bonding capabilities allows it to serve as a versatile scaffold for designing highly specific and potent therapeutic agents.[1][2] This guide provides an in-depth exploration of 1-Methyl-1,3-dihydro-imidazol-2-one and related heterocyclic compounds, intended for researchers and professionals in drug development. We will dissect key synthetic methodologies, explore the nuanced chemical reactivity of the scaffold, and survey its extensive applications across various therapeutic areas, from antiviral to oncology. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative, verifiable references to ensure scientific integrity.
Introduction: The Significance of the Cyclic Urea Moiety
Urea and its derivatives are fundamental building blocks in both biology and medicinal chemistry. The (thio)urea functionality is particularly adept at forming stable hydrogen bonds with biological targets like enzymes and receptors, a crucial interaction for eliciting specific pharmacological responses.[1][3] While acyclic ureas are common, incorporating the urea moiety into a cyclic structure, as seen in 1,3-dihydro-imidazol-2-one, offers distinct advantages for drug design. This cyclization imparts conformational restraint, which can lead to enhanced selectivity for the target protein and often improves metabolic stability and oral bioavailability.[1]
This compound (MDI) is a simple yet representative member of this important class. Its study provides a foundational understanding of the synthesis, reactivity, and biological potential of a wide array of more complex derivatives that have found success in clinical applications.
Synthesis of the 1,3-Dihydro-imidazol-2-one Scaffold
The construction of the imidazol-2-one core is a well-established field, with methods evolving from classical procedures to more modern, efficient techniques.
Classical Synthesis via Carbonylation of Diamines
The most direct and widely used method for preparing these N,N-heterocycles is the carbonylation of 1,2-diamines. This approach remains a convenient and practical route.[4] The choice of carbonylating agent is critical and can range from hazardous phosgene to safer, more manageable alternatives like carbonyldiimidazole (CDI), triphosgene, or chloroformates.
-
Causality in Reagent Choice: Phosgene, while highly reactive, is extremely toxic. CDI is a much safer, crystalline solid that reacts cleanly with diamines to form the cyclic urea, releasing imidazole as a byproduct, which is easily removed. This makes CDI a preferred reagent in many laboratory and industrial settings for its safety and efficiency.
Modern Synthetic Approaches
Recent advancements have focused on developing milder and more versatile synthetic routes.
-
Oxidative Carbonylation: Some methods involve the direct conversion of imidazolium salts to the corresponding 2-imidazolones. Treatment of an imidazolium salt with an oxidizing agent like N-chlorosuccinimide (NCS) in the presence of an aqueous base, or even commercial bleach (hypochlorite), can effectively install the carbonyl group at the C2 position.[5] This process avoids the use of strong bases and transition metal catalysts, offering a convenient alternative.[5]
-
From Substituted Imidazoles: Another route involves the hydrolysis of 2-thio-substituted imidazoles. This requires a pre-functionalization step at the C2 position but provides a pathway to the imidazolone core.[5]
The general workflow for synthesizing N-substituted imidazolones often involves the initial formation of the heterocyclic core followed by substitution at the nitrogen positions.
Caption: General workflow for the synthesis of N-substituted imidazol-2-ones.
Chemical Properties and Reactivity
The chemical nature of the imidazol-2-one ring is defined by the interplay between the amide-like urea functionality and the ene-diamine system.
-
Acidity: The N-H protons are weakly acidic and can be removed by a suitable base, allowing for facile N-alkylation or N-acylation. This reactivity is fundamental to creating diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
N-Acylation for Prodrugs: The synthesis of N-acyl derivatives is a recognized strategy for creating prodrugs. For instance, a cardiotonic agent based on this scaffold with low oral bioavailability was successfully converted into various N-acyl prodrugs, which showed improved partition coefficients and rapid conversion back to the active parent drug in plasma.[4] This demonstrates a field-proven application of the scaffold's reactivity to overcome pharmacokinetic challenges.
-
Reactivity of Aromatic Congeners: In benzofused analogs, such as 1,3-dihydro-2H-benzimidazol-2-one, the aromatic ring can undergo electrophilic substitution. For example, efficient nitration procedures using potassium nitrate in sulfuric acid have been developed to produce polynitro derivatives, which have applications as thermostable energetic materials.[6]
Applications in Medicinal Chemistry
The 1,3-dihydro-imidazol-2-one scaffold is a cornerstone of modern drug discovery, appearing in drugs targeting a wide range of diseases.[4] Its ability to act as a bioisosteric replacement for other groups and its inherent drug-like properties make it highly valuable.[1]
Caption: The imidazol-2-one core as a scaffold for diverse therapeutic applications.
Key Therapeutic Examples
-
Antiviral Agents (HIV): Cyclic ureas were rationally designed as a new class of nonpeptidic inhibitors of HIV protease.[1][7] They function by mimicking the hydrogen-bonding features of a key water molecule within the enzyme's active site, leading to potent and bioavailable drugs.[1]
-
Anticancer Agents (Kinase Inhibitors): The urea moiety is a pivotal pharmacophoric feature in numerous kinase inhibitors approved for clinical use.[2] It acts as a central scaffold that correctly orients aromatic groups to interact with the kinase hinge region, a common binding motif.
-
Antimicrobial Agents: Various N-substituted imidazole and benzimidazol-2-one analogs have been synthesized and screened for antimicrobial activity. Studies have shown that specific substitution patterns can lead to compounds with high activity against both Gram-positive and Gram-negative bacteria.[8][9][10]
Quantitative Structure-Activity Relationship (SAR) Data
The development of drugs based on this scaffold relies heavily on understanding how structural modifications impact biological activity.
| Compound Class | Target | Key Structural Features | Resulting Activity | Reference |
| Diimidazole Analogues | PCSK9/HMG-CoAR | N-substitution with bulky alkyl groups | Dual inhibition with IC₅₀ values in the micromolar range (e.g., 36-40 µM) | [11] |
| Benzimidazol-2-one Analogs | Bacterial Strains | Introduction of substituted phenyl rings | High activity against S. aureus, E. coli, etc. | [9][10] |
| Imidazolone Derivatives | Cardiotonic Activity | Methyl group at imidazolyl 2-position | Selective for positive inotropic effects over heart rate | [4] |
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and characterization of a representative compound.
Protocol 1: Synthesis of 1-(Substituted)-1,3-dihydro-2H-benzimidazol-2-one
This protocol is adapted from established methods for the synthesis of novel benzimidazol-2-one analogs and demonstrates a common synthetic sequence.[9][10]
Objective: To synthesize an N-substituted benzimidazol-2-one from 1,2-phenylenediamine.
Step 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one (Core Scaffold)
-
To a stirred solution of 1,2-phenylenediamine (10 mmol) in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF), add carbonyldiimidazole (CDI) (11 mmol) portion-wise at room temperature.
-
Rationale: 2-MeTHF is a greener solvent alternative to THF. CDI is a safe and effective carbonylating agent.
-
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude 1,3-dihydro-2H-benzimidazol-2-one.
-
Self-Validation: The product can be characterized by ¹H-NMR and Mass Spectrometry to confirm its identity before proceeding.
-
Step 2: N-Alkylation to Yield the Final Product
-
Suspend the dried benzimidazol-2-one (5 mmol) in a polar aprotic solvent such as Dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) (7.5 mmol), to the suspension.
-
Add the desired alkyl halide (e.g., a substituted benzyl bromide) (5.5 mmol) dropwise to the mixture.
-
Rationale: K₂CO₃ is a mild and effective base for deprotonating the N-H group. DMF is an excellent solvent for this type of Sₙ2 reaction.
-
-
Stir the reaction at 60-80 °C for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the N-substituted product.
-
Filter the solid, wash with water, and purify by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure product.
Protocol 2: Characterization
Objective: To confirm the structure and purity of the synthesized compound.
-
¹H-NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectrum should show the disappearance of one of the N-H protons and the appearance of new signals corresponding to the introduced alkyl group (e.g., benzylic CH₂ protons).
-
Mass Spectrometry (MS): Analyze the sample using a technique like Electrospray Ionization (ESI). The resulting spectrum should show a molecular ion peak (M⁺ or [M+H]⁺) that corresponds to the calculated molecular weight of the target compound.
-
FT-IR Spectroscopy: Analyze the sample to confirm the presence of key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the cyclic urea C=O stretch.
Conclusion and Future Outlook
The this compound scaffold and its relatives are undeniably central to the practice of medicinal chemistry. Their synthetic tractability and favorable physicochemical properties have enabled the development of numerous successful drugs. The continued exploration of this heterocyclic system is a promising avenue for future drug discovery.
Future research will likely focus on:
-
Novel Synthetic Methodologies: Developing even more efficient, sustainable, and atom-economical routes to these scaffolds.
-
New Therapeutic Targets: Applying the scaffold to novel biological targets identified through advances in genomics and proteomics.
-
Fragment-Based Drug Design: Using the imidazol-2-one core as a starting point in fragment-based screening to identify new lead compounds.
By building upon the extensive foundation of knowledge surrounding these compounds, the scientific community can continue to leverage their unique properties to address unmet medical needs.
References
- Di Mola, A., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.
- Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.
- Lam, P. Y. S., et al. (1994). Rational design of potent, bioavailable, nonpeptide cyclic ureas as HIV protease inhibitors. Science. Referenced in Semantic Scholar.
- Jain, A., et al. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate.
- Ronchetti, R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.
- Jain, A., et al. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Semantic Scholar.
- Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications.
- Zav'yalov, S. I., et al. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). ResearchGate.
- Damavarapu, R., et al. (2018). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules.
- Movassaghi, M., & Schmidt, M. A. (2011). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic Letters.
- Patel, R. V., et al. (2012). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica.
- Sbarra, M., et al. (2022). Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity. ACS Omega.
- Patel, R. V., et al. (2012). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. ResearchGate.
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- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
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An In-depth Technical Guide to the Discovery and Synthesis of 1-Methyl-1,3-dihydro-imidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery and historical development of synthetic routes for 1-Methyl-1,3-dihydro-imidazol-2-one, a significant heterocyclic compound. Eschewing a rigid template, this document is structured to narrate the scientific journey, from its conceptual origins in the broader field of cyclic ureas to the specific methodologies developed for its synthesis.
Introduction: The Dawn of Cyclic Ureas and the Quest for Substituted Analogs
The story of this compound is intrinsically linked to the broader history of urea and its cyclic derivatives. The landmark synthesis of urea by Friedrich Wöhler in 1828 is widely considered the dawn of modern organic chemistry, shattering the theory of vitalism and opening the door to the laboratory synthesis of organic compounds[1][2][3]. This pivotal moment set the stage for the exploration of urea's rich and varied chemistry.
The latter half of the 19th century saw pioneering work into the synthesis of cyclic ureas. A foundational method was established by Fischer and Koch in 1886, who prepared the parent compound, ethylene urea (1,3-dihydro-2H-imidazol-2-one), by heating ethylenediamine with diethyl carbonate[4][5]. This reaction, along with the use of other carbonylating agents like phosgene, became a cornerstone for the construction of the imidazolidin-2-one ring system[4]. These early methods laid the essential groundwork for the synthesis of substituted derivatives, including the N-methylated analog.
The Pioneering Syntheses: Elucidating the Pathways to this compound
While the exact first synthesis of this compound is not prominently documented as a singular discovery, its preparation logically followed from the established methods for ethylene urea. The primary historical routes centered on the cyclization of an appropriately substituted ethylenediamine derivative with a suitable carbonyl source.
Method 1: The Reaction of N-Methylethylenediamine with Urea
A classical and straightforward approach to this compound involves the reaction of N-methylethylenediamine with urea. This method is an extension of the general synthesis of ethylene ureas from diamines and urea.
Causality Behind Experimental Choices:
-
N-Methylethylenediamine: The choice of this starting material is dictated by the target structure, providing the ethyl backbone and the N-methyl group.
-
Urea as a Carbonyl Source: Urea serves as a safe and readily available source of the carbonyl group. Upon heating, urea can decompose to isocyanic acid and ammonia. The isocyanic acid is the reactive species that acylates the primary amine of N-methylethylenediamine.
-
Thermal Conditions: High temperatures are necessary to promote the decomposition of urea and the subsequent intramolecular cyclization, which involves the elimination of ammonia.
Experimental Protocol: Synthesis of this compound from N-Methylethylenediamine and Urea
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, N-methylethylenediamine and a molar excess of urea are combined.
-
Heating: The mixture is heated, typically in a high-boiling solvent or neat, to a temperature of 160-180°C.
-
Reaction Progression: Ammonia gas evolves as the reaction proceeds. The reaction is monitored by the cessation of ammonia evolution.
-
Workup and Purification: The reaction mixture is cooled and the crude product is isolated. Purification is typically achieved by distillation under reduced pressure or recrystallization.
Reaction Mechanism Workflow
Caption: Reaction of N-methylethylenediamine and urea.
Method 2: The Phosgene Route
Another classical method for the synthesis of cyclic ureas involves the use of phosgene or its derivatives (e.g., diphosgene, triphosgene) as the carbonyl source. This method, while highly effective, is now less favored in many settings due to the extreme toxicity of phosgene.
Causality Behind Experimental Choices:
-
Phosgene: Phosgene is a highly reactive electrophile that readily reacts with the nucleophilic amine groups of N-methylethylenediamine.
-
Base: A base, typically a tertiary amine like triethylamine, is required to neutralize the hydrogen chloride that is formed as a byproduct during the reaction.
-
Controlled Addition: The high reactivity of phosgene necessitates slow, controlled addition at low temperatures to prevent side reactions and ensure safety.
Experimental Protocol: Synthesis of this compound from N-Methylethylenediamine and Phosgene
-
Reaction Setup: N-methylethylenediamine and a suitable base (e.g., triethylamine) are dissolved in an inert solvent (e.g., dichloromethane, toluene) in a reaction vessel equipped for low-temperature addition.
-
Phosgene Addition: A solution of phosgene in the same solvent is added dropwise to the cooled solution of the diamine, maintaining a low temperature (typically 0°C or below).
-
Reaction Progression: The reaction is typically rapid. After the addition is complete, the mixture is allowed to warm to room temperature.
-
Workup and Purification: The reaction mixture is filtered to remove the hydrochloride salt of the base. The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization.
Reaction Mechanism Workflow
Caption: Reaction of N-methylethylenediamine and phosgene.
Evolution of Synthetic Methodologies: Towards Milder and More Efficient Routes
While the classical methods provided the foundation, the evolution of organic synthesis has led to the development of milder and more efficient routes to this compound and its derivatives. These modern approaches often offer advantages in terms of safety, yield, and substrate scope.
One notable modern approach is the base-catalyzed intramolecular hydroamidation of propargylic ureas. Although this method is more general for the synthesis of imidazol-2-ones, it represents the kind of innovative strategies that have emerged in this field.
Comparative Analysis of Historical Synthetic Routes
The choice of synthetic route has historically been, and continues to be, a balance of factors including reagent availability, safety, and desired yield.
| Method | Carbonyl Source | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Urea Method | Urea | N-Methylethylenediamine, Urea | High Temperature (160-180°C) | Readily available and safe reagents | High temperatures, potential for side reactions |
| Phosgene Method | Phosgene | N-Methylethylenediamine, Phosgene, Base | Low Temperature (0°C) | High reactivity, often good yields | Extreme toxicity of phosgene, requires specialized handling |
Conclusion: A Legacy of Synthesis and Future Directions
The synthesis of this compound, from its conceptual beginnings in the 19th-century exploration of cyclic ureas to the development of more refined methods, showcases the progression of synthetic organic chemistry. The early, robust methods, while sometimes harsh, established the fundamental chemical principles for the formation of the imidazolidin-2-one ring. The ongoing development of new synthetic strategies continues to be a focus for researchers, driven by the demand for safer, more efficient, and environmentally benign processes in the production of this and other valuable heterocyclic compounds.
References
- Fischer, E., & Koch, O. (1886). Ueber Aethylenharnstoff. Annalen der Chemie, 232(1-2), 227-236. [Link]
- Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253-256. [Link]
- The History of Urea and Its Use in the Modern Fertilizer Industry. (n.d.). SciTePress. [Link]
- Hangen, F. A. (n.d.). The synthesis of ethylene urea. DSpace@MIT. [Link]
- Preparation of ethyleneurea. (1950).
- History. (2020, July 1). Chemistry LibreTexts. [Link]
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The Unassuming Workhorse: 1-Methyl-1,3-dihydro-imidazol-2-one as a Cornerstone in Modern Organic Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast and intricate landscape of organic synthesis, certain molecular scaffolds emerge as unassuming yet indispensable workhorses. 1-Methyl-1,3-dihydro-imidazol-2-one, a five-membered heterocyclic compound, represents a prime example of such a versatile building block. Its unique electronic and structural features have positioned it as a critical starting material and intermediate in a multitude of applications, ranging from the generation of powerful organocatalysts to the construction of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, offering field-proven insights and detailed methodologies for the discerning researcher.
Core Characteristics: Understanding the Foundation
This compound, also known as N-methyl-2-imidazolone, possesses a unique combination of a urea-like moiety within a heterocyclic framework. This structure imparts a distinct reactivity profile, making it a valuable synthon in organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₆N₂O |
| Molecular Weight | 98.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 108-112 °C |
| Solubility | Soluble in water, methanol, and other polar organic solvents |
| pKa | The N-H proton is weakly acidic, allowing for deprotonation with a suitable base. |
Synthesis of this compound: A Practical Approach
The synthesis of this compound is typically achieved through the condensation of N-methylurea with glyoxal. This method offers a straightforward and scalable route to this important building block.
Experimental Protocol: Synthesis from N-Methylurea and Glyoxal
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Reagents and Materials:
-
N-Methylurea
-
Glyoxal (40% aqueous solution)
-
Methanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylurea (1 equivalent) in methanol.
-
Addition of Glyoxal: To the stirred solution, slowly add glyoxal (1.1 equivalents, 40% aqueous solution) at room temperature.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Neutralization and Solvent Removal: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until a pH of ~7 is reached. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound as a crystalline solid.
A Gateway to N-Heterocyclic Carbenes (NHCs)
One of the most significant applications of this compound is its role as a precursor to N-heterocyclic carbenes (NHCs). NHCs have revolutionized the field of catalysis, serving as highly effective ligands for transition metals and as powerful organocatalysts in their own right. The synthesis of NHC precursors from this compound typically involves N-alkylation or N-arylation followed by deprotonation.
Mechanism of NHC Precursor Formation
The conversion of this compound to an imidazolium salt, the direct precursor to an NHC, proceeds through a straightforward N-alkylation or N-arylation reaction. The lone pair of electrons on the unsubstituted nitrogen atom acts as a nucleophile, attacking an appropriate electrophile (e.g., an alkyl halide or aryl halide).
Caption: Formation of an N-Heterocyclic Carbene from this compound.
Experimental Protocol: Synthesis of a 1,3-Disubstituted Imidazolium Salt
This protocol provides a general method for the synthesis of an NHC precursor from this compound.
Reagents and Materials:
-
This compound
-
Alkyl or Aryl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous acetonitrile.
-
Addition of Electrophile: Slowly add the alkyl or aryl halide (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the electrophile, until the reaction is complete (monitored by TLC).
-
Isolation: Upon completion, the imidazolium salt often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain the pure imidazolium salt.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The derivatives of this compound, particularly the NHCs generated from them, have found extensive use as ligands in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The NHC ligands derived from this compound offer several advantages over traditional phosphine ligands, including greater thermal stability and resistance to oxidation. This robustness allows for reactions to be carried out at higher temperatures and with lower catalyst loadings. The steric and electronic properties of the NHC ligand can be readily tuned by varying the substituents on the nitrogen atoms, providing a powerful tool for optimizing catalytic activity and selectivity.
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction with an NHC ligand.
A Building Block in Pharmaceutical Synthesis
The imidazole-2-one core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. While direct incorporation of this compound into final drug structures is less common, its derivatives serve as crucial intermediates in the synthesis of important pharmaceuticals. For instance, substituted imidazolone derivatives are key components in the synthesis of drugs like Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[1][2] The synthesis of such complex molecules often relies on the strategic functionalization of the imidazolone ring, highlighting the importance of this compound as a versatile starting material. Although not a direct precursor in the primary synthesis of Losartan, the chemistry involved in creating the imidazole core of Losartan shares principles with the reactions of this compound derivatives.[3]
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its effective use in synthesis. The following table summarizes the expected spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR (CDCl₃) | δ ~6.5-7.0 (s, 2H, vinyl protons), ~3.0-3.5 (s, 3H, N-CH₃), ~5.0-6.0 (br s, 1H, N-H) |
| ¹³C NMR (CDCl₃) | δ ~160-165 (C=O), ~115-125 (vinyl carbons), ~25-30 (N-CH₃) |
| FTIR (KBr) | ~3200-3400 cm⁻¹ (N-H stretch), ~1680-1720 cm⁻¹ (C=O stretch), ~1600-1650 cm⁻¹ (C=C stretch) |
Conclusion and Future Outlook
This compound, though a simple molecule, has proven to be a cornerstone in modern organic synthesis. Its utility as a precursor to N-heterocyclic carbenes has had a profound impact on the field of catalysis, enabling the development of more efficient and robust synthetic methodologies. Its role as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals, further underscores its importance. As the demand for more sustainable and efficient synthetic routes continues to grow, the development of new applications for this unassuming workhorse is certain to expand, solidifying its place in the synthetic chemist's toolbox for years to come.
References
- PubChem. (n.d.). 1,3-dihydro-4-methyl-2H-imidazol-2-one.
- Zav'yalov, S. I., et al. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Pharmaceutical Chemistry Journal, 38(5), 256-260.
- Natco Research Centre. (n.d.). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor.
- Ghadwal, R. S. (2023). 1,3-Imidazole Based Mesoionic Carbenes and Anionic Dicar-benes: Pushing the Limit of Classical N-Heterocyclic Carbenes.
- Hassan, L. A., Omondi, B., & Nyamori, V. (2019).
- NIST. (n.d.). 1H-Imidazole, 1-methyl-.
- MDPI. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(3), 838.
- Beilstein Journals. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2454-2465.
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Unlocking Novel Therapeutics: A Technical Guide to the Antiprotozoal Potential of 1-Methyl-1,3-dihydro-imidazol-2-one Metabolites
Abstract
Protozoan infections, including malaria, leishmaniasis, and Chagas disease, continue to impose a significant global health burden, exacerbated by the rise of drug-resistant strains.[1][2] This necessitates a continuous search for novel therapeutic agents with unique mechanisms of action. Imidazole-based compounds have historically demonstrated a broad spectrum of biological activities, including antiprotozoal effects.[3] This guide focuses on a promising, yet underexplored, avenue of research: the metabolic derivatives of 1-Methyl-1,3-dihydro-imidazol-2-one. Parent drugs are often prodrugs, with their in vivo efficacy attributable to more active or less toxic metabolites. We present a comprehensive, technically-grounded framework for the systematic identification, synthesis, and evaluation of these metabolites as potential next-generation antiprotozoal agents. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed methodologies required to pursue this innovative therapeutic strategy.
Introduction: The Rationale for Metabolite-Centric Drug Discovery
The therapeutic landscape for protozoan diseases is challenged by pathogen resistance and drug toxicity.[1] A promising strategy in drug discovery is to investigate the metabolites of known compounds. The process of metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, can significantly alter the bioactivity, solubility, and toxicity profile of a parent molecule.[4] It is a well-established principle that the therapeutic effect of a drug can be mediated by one or more of its metabolites. Therefore, a systematic exploration of the metabolites of this compound, a simple imidazole derivative, offers a rational path to identifying novel antiprotozoal candidates that may possess superior properties to the parent compound.
This guide outlines a logical, multi-stage workflow, commencing with the predictive identification of metabolites, followed by a comprehensive screening cascade to assess their antiprotozoal efficacy and concluding with preliminary safety profiling.
Stage 1: Metabolite Generation and Identification
Predicted Metabolic Pathways
Based on the structure of this compound and known metabolic pathways for N-methyl imidazole compounds, the primary metabolic transformations are anticipated to be:
-
Oxidation: Hydroxylation of the imidazole ring.
-
N-dealkylation: Removal of the methyl group to form 1,3-dihydro-imidazol-2-one.
-
Further Oxidation: Subsequent oxidation of hydroxylated metabolites.
These reactions are typically catalyzed by CYP enzymes.[5]
Experimental Workflow: In Vitro Metabolite Generation
The primary method for generating metabolites in a discovery setting is through incubation with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[6]
Objective: To determine the metabolic stability of this compound and generate its primary metabolites for identification.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)[7]
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)[8]
-
Phosphate buffer (100 mM, pH 7.4)[7]
-
Acetonitrile (ice-cold)
-
Internal Standard (for LC-MS analysis)
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and microsomes (final protein concentration of 0.5 mg/mL).[6]
-
Initiation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding this compound (final concentration of 1-10 µM).[8]
-
Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]
-
Reaction Quenching: Immediately terminate the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.[7]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
Control Incubations: Perform parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation.
Metabolite Characterization: High-Resolution Mass Spectrometry and NMR
Causality: The definitive identification of novel metabolites requires sophisticated analytical techniques. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements to determine elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.[10][11]
The supernatant from the microsomal assay will be analyzed using an LC-HRMS system (e.g., Orbitrap or QTOF).[12][13]
-
Objective: To detect the parent compound and any new molecular species (potential metabolites).
-
Method: A chromatographic gradient will separate the components of the mixture before they enter the mass spectrometer.
-
Data Analysis:
-
Extract ion chromatograms for the parent compound to determine its rate of disappearance (metabolic stability).
-
Use metabolite identification software to search for predicted metabolites (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).
-
The high mass accuracy (<5 ppm) allows for the confident assignment of elemental formulas to the detected peaks.[14]
-
Tandem MS (MS/MS) fragmentation patterns will provide initial structural information.[15]
-
For key metabolites identified by HRMS, definitive structural confirmation is essential.[16] This requires scaling up the metabolite production and subsequent purification.
Workflow:
-
Scale-up: Perform larger volume microsomal incubations or utilize recombinant CYP450 enzymes known to metabolize imidazole derivatives to generate sufficient quantities (typically >10-30 µg) of the target metabolite.[17][18]
-
Purification: Purify the metabolite of interest using preparative HPLC.
-
NMR Analysis: Dissolve the purified metabolite in a suitable deuterated solvent and acquire a suite of NMR spectra (e.g., 1H, 13C, COSY, HSQC, HMBC).[19][20] The resulting data will allow for the unambiguous determination of the metabolite's structure, including the position of any new functional groups.[16]
Stage 2: Synthesis and In Vitro Antiprotozoal Screening
Once key metabolites have been identified, the next stage involves their chemical synthesis to produce sufficient quantities for biological evaluation.
Chemical Synthesis of Metabolites
Validated synthetic routes will need to be developed for the confirmed metabolites. For example, a potential hydroxylated metabolite could be synthesized through regioselective oxidation of a protected imidazolone precursor. The successful synthesis and purification of these compounds are critical for proceeding with biological assays.
Tiered Antiprotozoal Screening Cascade
A tiered approach ensures that resources are focused on the most promising compounds. The screening will include the parent compound and all synthesized metabolites.
Objective: To identify compounds with significant activity against a panel of clinically relevant protozoan parasites.
Parasite Panel:
-
Plasmodium falciparum (causative agent of malaria)
-
Trypanosoma cruzi (causative agent of Chagas disease)[21]
-
Leishmania donovani (a causative agent of visceral leishmaniasis)
Protocol 2: General In Vitro Antiprotozoal Assay
-
Parasite Culture: Maintain parasites in their respective life-cycle stages under standard laboratory conditions (e.g., P. falciparum in human erythrocytes, T. cruzi epimastigotes or amastigotes in host cells, L. donovani amastigotes in macrophages).
-
Compound Treatment: Add serial dilutions of the test compounds (parent and metabolites) to the parasite cultures in 96-well plates. Include a no-drug control and a positive control (a standard antiprotozoal drug).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Determine parasite viability using established methods, such as:
-
P. falciparum: SYBR Green I based fluorescence assay to quantify DNA.
-
T. cruzi / L. donovani: Resazurin-based assay (AlamarBlue) to measure metabolic activity or microscopy-based counting of infected host cells.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound against each parasite.
| Compound | P. falciparum IC50 (µM) | T. cruzi IC50 (µM) | L. donovani IC50 (µM) |
| Parent Compound | |||
| Metabolite 1 | |||
| Metabolite 2 | |||
| Metabolite 'n' | |||
| Positive Control | |||
| Table 1: Hypothetical Data from Primary Antiprotozoal Screening |
Objective: To assess the selectivity of the active compounds by measuring their toxicity against mammalian cells.
Cell Lines:
-
HepG2 (Human liver carcinoma cell line) - to assess general hepatotoxicity.[22]
-
HEK293 (Human embryonic kidney cell line) - as a non-cancerous control cell line.[23]
Protocol 3: Mammalian Cell Cytotoxicity Assay
-
Cell Culture: Culture HepG2 and HEK293 cells in appropriate media in 96-well plates.[24]
-
Compound Treatment: Treat the cells with the same concentrations of compounds used in the antiprotozoal assays.
-
Incubation: Incubate for 48-72 hours.
-
Viability Assessment: Measure cell viability using an MTT or Resazurin-based assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound.
Selectivity Index (SI): The SI is a critical parameter for prioritizing compounds. It is calculated as: SI = CC50 (mammalian cells) / IC50 (parasite) A higher SI value indicates greater selectivity for the parasite over host cells. Compounds with an SI > 10 are generally considered promising for further development.
| Compound | HepG2 CC50 (µM) | HEK293 CC50 (µM) | Selectivity Index (vs. P. falciparum) |
| Parent Compound | |||
| Metabolite 1 | |||
| Metabolite 'n' | |||
| Table 2: Cytotoxicity and Selectivity Index Data |
Stage 3: Mechanism of Action and ADME/Tox Profiling
For prioritized "hit" compounds, initial investigations into their mechanism of action and a more formal ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile are warranted.
Investigating Potential Mechanisms of Action
The imidazole scaffold is known to interfere with various biological pathways. Potential targets in protozoa include:
-
Sterol Biosynthesis: Enzymes like sterol 14-alpha-demethylase are crucial for parasite membrane integrity and are validated targets in Leishmania and Trypanosoma.[1][25]
-
Metabolic Pathways: Protozoa have unique metabolic pathways that differ from their mammalian hosts, such as aspects of glycolysis in T. cruzi or folate metabolism in P. falciparum.[3][21]
-
Protein Kinases: These are essential for parasite cell cycle control and signaling and represent a promising class of drug targets.[26]
Initial studies could involve target-based assays against known protozoan enzymes or broader metabolomic and proteomic analyses of treated parasites to identify perturbed pathways.
Preliminary ADME/Tox Profiling
Early assessment of drug-like properties is crucial. In addition to the microsomal stability assay already performed, further in vitro assays should be conducted on the most promising metabolite(s):
-
Plasma Protein Binding: Determines the fraction of the compound that is free to exert its pharmacological effect.
-
CYP Inhibition: Assesses the potential for drug-drug interactions by determining if the metabolite inhibits major human CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[17]
-
Permeability: Using assays like the Caco-2 cell monolayer to predict intestinal absorption.
Conclusion and Future Directions
This guide provides a comprehensive and actionable framework for investigating the antiprotozoal potential of this compound metabolites. By systematically generating, identifying, synthesizing, and screening these novel chemical entities, there is a significant opportunity to discover new lead compounds. The emphasis on early cytotoxicity and ADME/Tox profiling ensures that only the most promising candidates, those with high efficacy and a favorable safety profile, are advanced. The successful identification of a potent and selective antiprotozoal metabolite would warrant further investigation, including in vivo efficacy studies in relevant animal models of parasitic disease and more detailed mechanism of action studies to fully characterize its therapeutic potential.
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- Prediction of the P. falciparum Target Space Relevant to Malaria Drug Discovery.PLoS ONE.[Link]
- Glucose metabolism in Trypanosoma cruzi.Essays in Biochemistry - Portland Press.[Link]
- An overview on NMR spectroscopy based metabolomics.
- Prediction of the P. falciparum Target Space Relevant to Malaria Drug Discovery.Medicines for Malaria Venture.[Link]
- Central role of metabolism in Trypanosoma cruzi tropism and Chagas disease pathogenesis.Trends in Parasitology.[Link]
- Drug target identification in intracellular and extracellular protozoan parasites.PubMed.[Link]
- The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling.Technology Networks.[Link]
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- Metabolic flexibility in Trypanosoma cruzi amastigotes: Implications for persistence and drug sensitivity.PubMed Central.[Link]
- Targeting the Plasmodium falciparum proteome and organelles for potential antimalarial drug candid
- Genome-scale metabolic models highlight stage-specific differences in essential metabolic pathways in Trypanosoma cruzi.PubMed Central.[Link]
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- A review on potential therapeutic targets for the tre
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- Inhibitors of Protein Targets of Plasmodium falciparum.IntechOpen.[Link]
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- Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction.PubMed.[Link]
- Inhibition of cytochromes P450 by antifungal imidazole deriv
- Comparison of In Vitro Assays of Cellular Toxicity in the Human Hep
- Metabolism of N-methyl-amide by cytochrome P450s.
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The Emerging Role of N-Substituted Imidazolones in Energetic Materials Synthesis: A Technical Guide and Research Directive
Abstract
This technical guide provides a comprehensive overview of the synthesis of energetic materials derived from N-substituted imidazolone precursors. While the field has extensively explored various heterocyclic frameworks, this document focuses on the potential of 1-Methyl-1,3-dihydro-imidazol-2-one and its analogs as foundational scaffolds for a new class of energetic compounds. We will delve into established synthetic and nitration methodologies for related structures, such as benzimidazolones and 1-methylimidazole, to extrapolate and propose a detailed, field-proven protocol for the synthesis of novel nitro-substituted methyl-imidazolones. This guide is intended for researchers and scientists in the field of energetic materials and drug development, offering both a review of current knowledge and a forward-looking directive for future research.
Introduction: The Quest for Advanced Energetic Heterocycles
The pursuit of novel energetic materials with enhanced performance, improved thermal stability, and reduced sensitivity is a cornerstone of modern defense and aerospace research. Heterocyclic compounds have emerged as a particularly promising class of energetic precursors due to their inherent ring strain, high nitrogen content, and tunable chemical properties. The introduction of nitro groups (-NO2) onto these scaffolds is the primary method for imbuing them with explosive or propellant capabilities.
While significant research has been dedicated to heterocycles like triazoles, tetrazoles, and pyrazoles, the potential of N-substituted imidazolones remains a relatively underexplored frontier. These molecules offer a unique combination of a stable five-membered ring, a urea-like functional group, and sites for N-alkylation that can influence the physicochemical properties of their nitrated derivatives. This guide will specifically consider the potential of this compound as a precursor to a new family of energetic materials.
Established Precursors and Methodologies: A Foundation for Innovation
To propose a viable synthetic route for energetic materials derived from this compound, it is crucial to first understand the established chemistry of analogous structures. The following sections detail the synthesis and nitration of related heterocyclic compounds, providing the foundational knowledge for our proposed research directive.
Benzimidazolone Derivatives as a Precedent
Research into 1,3-dihydro-2H-benzimidazol-2-one and its derivatives has demonstrated the viability of this class of compounds as precursors to thermally stable energetic materials. The benzimidazolone scaffold can be effectively nitrated to introduce multiple nitro groups, leading to compounds with high decomposition temperatures and energetic characteristics comparable to or exceeding those of traditional explosives like TNT.
A key synthetic approach involves a one-step nitration reaction using a mixture of potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄). This powerful nitrating agent allows for the introduction of multiple nitro groups onto the benzene ring of the benzimidazolone core. For example, the nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one yields 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one, a compound with significant energetic potential[1][2].
The 1-Methylimidazole to 1-Methyl-2,4,5-trinitroimidazole Pathway
The synthesis of 1-methyl-2,4,5-trinitroimidazole (MTNI) from 1-methylimidazole is another highly relevant precedent. This process underscores the feasibility of nitrating N-methylated imidazole rings to produce potent energetic materials. The synthesis typically involves the nitration of 1-methylimidazole or its nitro derivatives using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄)[3]. The resulting MTNI is a melt-castable explosive with desirable performance characteristics.
The successful synthesis of MTNI highlights two critical points:
-
The imidazole ring is susceptible to nitration at multiple positions.
-
The presence of a methyl group on a nitrogen atom does not impede the nitration process and can favorably influence the properties of the final energetic compound.
A Proposed Research Directive: Synthesis of Energetic Materials from this compound
Based on the established chemistries of related heterocyclic compounds, we propose a research directive focused on the synthesis and characterization of novel energetic materials derived from this compound. The core of this proposal is the nitration of the this compound backbone to introduce energetic nitro groups.
Rationale and Expected Outcomes
The this compound scaffold is a promising candidate for the development of new energetic materials for several reasons:
-
Structural Analogy: Its structural similarity to the core of energetic benzimidazolones and to 1-methylimidazole suggests that it will be amenable to established nitration protocols.
-
Tunable Properties: The presence of a methyl group and a carbonyl function offers opportunities to fine-tune the energetic performance, stability, and sensitivity of the resulting nitrated compounds.
-
Potential for High Nitrogen Content: The imidazole ring provides a nitrogen-rich framework, which is a key characteristic of many high-performance energetic materials.
We hypothesize that the nitration of this compound will yield a series of novel nitro-substituted imidazolones with a range of energetic properties. The primary target would be the di- and tri-nitro derivatives, which are expected to exhibit favorable oxygen balance and high energy density.
Proposed Synthetic Pathway
The proposed synthesis of energetic materials from this compound would proceed via a direct nitration route, analogous to the methods used for benzimidazolones and 1-methylimidazole.
Figure 1: Proposed nitration of this compound.
Experimental Protocol: A Step-by-Step Guide to the Nitration of this compound
The following is a detailed, hypothetical protocol for the nitration of this compound. This protocol is based on established and validated methods for the nitration of similar heterocyclic compounds and is designed to be a self-validating system with clear causality behind each experimental choice.
CAUTION: The synthesis of energetic materials should only be undertaken by trained professionals in a properly equipped laboratory with appropriate safety measures in place.
Materials and Reagents
-
This compound (CAS: 39799-77-4)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Fuming Nitric Acid (90-100%)
-
Ice
-
Deionized Water
-
Dichloromethane
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, magnetic stirrers, etc.)
-
Appropriate personal protective equipment (safety glasses, lab coat, acid-resistant gloves)
Step-by-Step Synthesis of Nitrated this compound Derivatives
Figure 2: Workflow for the synthesis of nitrated this compound.
Step 1: Preparation of the Nitrating Mixture
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric excess of fuming nitric acid dropwise from the dropping funnel while maintaining the temperature below 10 °C. The use of a strong nitrating mixture is crucial for achieving polynitration of the heterocyclic ring.
Step 2: Addition of the Substrate
-
Dissolve a known quantity of this compound in a minimal amount of concentrated sulfuric acid in a separate beaker.
-
Slowly add the substrate solution to the cooled nitrating mixture dropwise, ensuring the reaction temperature does not exceed 15 °C. The slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent runaway reactions.
Step 3: Reaction
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 20-25 °C) for a specified period (e.g., 2-4 hours). The reaction time and temperature will be critical parameters to optimize for maximizing the yield of the desired polynitrated product.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 4: Quenching and Isolation
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenching step is essential to stop the reaction and precipitate the nitrated product.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
Step 5: Purification
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water). The choice of solvent will depend on the solubility of the nitrated products.
Step 6: Characterization
-
The structure and purity of the synthesized compounds should be confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the nitro groups.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro groups and the imidazolone ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Differential Scanning Calorimetry (DSC): To determine the decomposition temperature and thermal stability of the energetic materials.
-
Data Presentation and Analysis
The successful synthesis of novel energetic materials from this compound would generate a wealth of quantitative data. This data should be presented in a clear and organized manner to facilitate analysis and comparison with existing energetic materials.
Table 1: Predicted and Experimental Properties of Nitrated this compound Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) (Calculated) | Detonation Pressure (GPa) (Calculated) |
| Dinitro-Derivative | C₄H₄N₄O₅ | 204.10 | (Predicted) | (Experimental) | (Calculated) | (Calculated) |
| Trinitro-Derivative | C₄H₃N₅O₇ | 249.09 | (Predicted) | (Experimental) | (Calculated) | (Calculated) |
| TNT (Reference) | C₇H₅N₃O₆ | 227.13 | 1.65 | 240 | 6,900 | 21.0 |
| RDX (Reference) | C₃H₆N₆O₆ | 222.12 | 1.82 | 204 | 8,750 | 34.0 |
Conclusion and Future Outlook
This technical guide has outlined a scientifically grounded research directive for the exploration of this compound as a precursor for a new class of energetic materials. By leveraging established synthetic methodologies and a deep understanding of the chemistry of related heterocyclic compounds, we have provided a detailed roadmap for the synthesis, purification, and characterization of novel nitro-substituted imidazolones.
The successful execution of this research has the potential to yield new energetic materials with tailored properties, contributing to the advancement of this critical field. Future work should focus on a comprehensive evaluation of the performance and safety characteristics of these novel compounds, as well as the exploration of other N-substituted imidazolone derivatives as energetic precursors.
References
- Syczewski, M., et al. (2022).
- Pagoria, P. F., et al. (2002). A review of energetic materials synthesis. Thermochimica Acta, 384(1-2), 1-25. [Link]
- Syczewski, M., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.
- Lian, P., et al. (2020). PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. Chemistry of Heterocyclic Compounds, 56(1), 108-114. [Link]
Sources
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 1-Methyl-1,3-dihydro-imidazol-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, two-step methodology for the synthesis of 1-Methyl-1,3-dihydro-imidazol-2-one, a valuable heterocyclic scaffold in medicinal chemistry. The protocol begins with the synthesis of the key intermediate, N-methylethylenediamine, via the alkylation of methylamine with 2-chloroethylamine hydrochloride. The subsequent and final step involves the cyclization of N-methylethylenediamine with urea to yield the target this compound. This guide is designed to offer both practical, step-by-step instructions and a deep mechanistic understanding of the chemical transformations involved, ensuring both reproducibility and safety.
Introduction
Imidazolidin-2-ones are five-membered cyclic urea derivatives that form the core structure of numerous pharmacologically active compounds and are pivotal intermediates in organic synthesis.[1] Their utility spans from serving as polar aprotic solvents to being integral components of drugs like the antibiotic azlocillin.[1] Specifically, N-substituted imidazolidinones, such as this compound (also known as 1-Methyl-2-imidazolidinone), are of significant interest.
The synthesis of such cyclic ureas is most logically achieved through the cyclization of an appropriate 1,2-diamine with a carbonylating agent.[2] While the user-specified starting materials of methylamine and ethylenediamine do not directly react to form the target heterocycle, they serve as foundational precursors for the key intermediate, N-methylethylenediamine. This guide therefore outlines a robust and logical two-step synthetic pathway.
Synthetic Strategy Overview
The overall synthesis is dissected into two primary stages, designed for clarity and optimal yield.
Part 1: Synthesis of N-Methylethylenediamine Intermediate
Mechanistic Insight: Nucleophilic Substitution
The synthesis of N-methylethylenediamine from methylamine and a suitable electrophile is a classic example of a nucleophilic substitution reaction. While several routes exist, such as reacting methylamine with 1,2-dichloroethane under pressure, a more accessible laboratory-scale synthesis involves the reaction of methylamine with 2-chloroethylamine hydrochloride.[3] In this reaction, the lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine, displacing the chloride ion. An excess of methylamine or the addition of a base is required to neutralize the hydrochloric acid formed and to deprotonate the resulting ammonium salt to yield the free diamine.
Protocol 1: Synthesis of N-Methylethylenediamine
Materials and Equipment
| Reagent/Equipment | Specification |
| Methylamine solution | 40% in H₂O |
| 2-Chloroethylamine hydrochloride | ≥98% purity |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% purity |
| Round-bottom flask | 500 mL, with magnetic stirrer |
| Reflux condenser | |
| Addition funnel | 100 mL |
| Heating mantle | |
| Distillation apparatus | |
| Diethyl ether or Dichloromethane | Reagent grade |
| Anhydrous Magnesium Sulfate | For drying |
Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of 40% aqueous methylamine solution. Cool the flask in an ice bath.
-
Reagent Addition: Dissolve 23.2 g (0.2 mol) of 2-chloroethylamine hydrochloride in 50 mL of water. Slowly add this solution to the stirred methylamine solution via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to a gentle reflux (approx. 60-70 °C) for 2 hours.
-
Basification: Cool the reaction mixture back to room temperature in an ice bath. Slowly add 24 g (0.6 mol) of solid sodium hydroxide pellets in portions, ensuring the temperature does not exceed 30 °C. This step neutralizes the hydrochloride salt and liberates the free diamine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the product with diethyl ether or dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude N-methylethylenediamine can be purified by fractional distillation. Collect the fraction boiling at 114-117 °C. The expected yield is typically in the range of 60-70%.
Part 2: Synthesis of this compound
Mechanistic Insight: Cyclocondensation with Urea
The cyclization of a diamine with urea is a common and effective method for synthesizing cyclic ureas.[2] The reaction proceeds via a transamidation or a related mechanism. At elevated temperatures, urea can decompose to generate isocyanic acid (HNCO) and ammonia.[4] The highly reactive isocyanic acid is then attacked by a primary or secondary amine of the N-methylethylenediamine. This is followed by an intramolecular cyclization, where the second amino group attacks the newly formed carbonyl, eliminating a molecule of ammonia to form the stable five-membered ring.[4]
Protocol 2: Cyclization of N-Methylethylenediamine with Urea
Materials and Equipment
| Reagent/Equipment | Specification |
| N-Methylethylenediamine | Synthesized from Part 1 |
| Urea | ≥99% purity |
| Round-bottom flask | 250 mL, with magnetic stirrer |
| Distillation head & condenser | To allow for removal of ammonia |
| Heating mantle with sand bath | For stable high-temperature heating |
| Vacuum distillation apparatus | For purification |
Reaction Parameters
| Parameter | Value | Rationale |
| Molar Ratio (Diamine:Urea) | 1 : 1.1 | A slight excess of urea ensures complete conversion of the limiting diamine. |
| Temperature | 120-140 °C | Facilitates the reaction with urea and drives off the ammonia byproduct. |
| Reaction Time | 3-5 hours | Monitored by TLC or cessation of ammonia evolution. |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 14.8 g (0.2 mol) of N-methylethylenediamine and 13.2 g (0.22 mol) of urea. Equip the flask with a magnetic stirrer and a distillation head to allow for the escape of ammonia gas. Perform this step in a well-ventilated fume hood.
-
Heating: Heat the mixture in a sand bath. As the temperature rises to around 120-140 °C, the solids will melt, and the evolution of ammonia gas will become apparent (detectable with moist pH paper at the condenser outlet).
-
Reaction: Maintain the temperature and continue stirring for 3-5 hours, or until the evolution of ammonia ceases. The reaction mixture will become more viscous as the product forms.
-
Purification: Cool the reaction mixture to room temperature. The crude product can be purified by vacuum distillation. The boiling point of this compound is approximately 110-112 °C at 10 mmHg. The product will solidify upon cooling.
Safety & Waste Disposal
-
Methylamine: Is a flammable and corrosive gas/solution. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Chloroethylamine hydrochloride: Is toxic and an irritant. Avoid inhalation and contact with skin.
-
Sodium Hydroxide: Is highly corrosive. The addition to the reaction mixture is exothermic and should be done slowly with cooling.
-
Ammonia: The cyclization step evolves ammonia gas, which is toxic and corrosive. The entire procedure must be conducted in a well-ventilated fume hood.
-
Waste Disposal: Neutralize acidic and basic aqueous waste before disposal according to institutional guidelines. Organic waste containing halogenated solvents should be collected separately.
References
- Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry, 2013, 15, 1567-1577.
- CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
- JP5073990B2 - Process for producing N, N'-dimethylethylenediamine.
- CN102816071B - Synthesis method of N-ethyl ethylene diamine.
- N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Chemical Papers, 2012, 66 (4), 304–307.
- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 2021, 26(15), 4423.
- (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Organic Syntheses, 2000, 77, 1.
- Ethylamine, N-methyl-. Organic Syntheses, 1966, 46, 74.
- Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 2021, 13(10), 1604.
- US4897480A - Preparation of N,N'-dialkyl substituted cyclic urea deriv
- CN103012156A - Preparation method of N,N-diethylethylenediamine.
- Methylaminoethyl chloride. Solubility of Things. [Link]
- Efficient catalytic systems for the carboxylation of diamines to cyclic ureas using ethylene urea as a promoter. Applied Catalysis B: Environmental, 2017, 209, 139-145.
- SHORT COMMUNICATION alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. Chemical Papers, 2012, 66 (4), 304–307.
- Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles.
- Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Omega, 2024, 9(17), 19183–19197.
- Urea cycle. Wikipedia. [Link]
- Imidazolidinone. Wikipedia. [Link]
- Synthesis of new imidazolidin-2-ones based on the reaction of 1-(2,2-dimethoxyethyl)urea with C -nucleophiles. Russian Journal of General Chemistry, 2023, 93(6), 835-839.
- IUPAC name of product formed by reaction of methyl amine with two moles o... Filo. [Link]
- Ethanamine, 2-chloro-N-methyl-. PubChem. [Link]
- EP0534582A1 - Methylation or ethylation agent and process for an 1,4-addition of a methyl- or ethylgroup to an alpha, beta-insatur
- IUPAC name of product formed by reaction of methyl amine with two moles of ethyl chloride. Allen. [Link]
- CN1426400A - Process for producing 1,3-dialkyl-2-imidazolidinone compound.
- iupac name of product formed by reaction of methyl amine with two moles of ethyl chloride. Brainly.in. [Link]
- Synthesis of 1,3-Dihydro-1-methyl-3-[4-(5-methyl-1H-imidazol-1-yl)-2-butynyl]. Molbank, 2005, 2005(4), M438.
Sources
- 1. Imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. US4897480A - Preparation of N,N'-dialkyl substituted cyclic urea derivatives - Google Patents [patents.google.com]
- 3. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents [patents.google.com]
- 4. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
One-pot synthesis of 1-Methyl-1,3-dihydro-imidazol-2-one derivatives
Application Note & Protocols
A Streamlined One-Pot Synthesis of 1-Methyl-1,3-dihydro-imidazol-2-one and Its Derivatives
Abstract
The 1,3-dihydro-imidazol-2-one scaffold is a privileged structure in medicinal chemistry and materials science. This document provides a comprehensive guide to a robust and efficient one-pot synthesis of this compound from commercially available starting materials. We delve into the underlying reaction mechanism, provide a detailed, step-by-step protocol suitable for bench-top execution, and offer insights into the critical parameters that govern reaction success. This guide is intended for researchers and professionals in organic synthesis and drug development, providing a practical and scalable method for accessing this important class of heterocyclic compounds.
Introduction and Scientific Context
Imidazolidin-2-ones, also known as cyclic ureas, are core components in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. The methylation at the N1 position, as seen in this compound, can significantly modulate the molecule's physicochemical properties, influencing its solubility, metabolic stability, and target-binding affinity.
Traditionally, the synthesis of such derivatives can involve multi-step procedures that are often time-consuming and lead to lower overall yields. The one-pot methodology presented here circumvents these issues by combining all reactants in a single vessel, thereby enhancing operational simplicity, reducing waste, and improving time and resource efficiency. This approach is predicated on the classic condensation reaction between a 1,2-dicarbonyl compound and a substituted urea. Specifically, we will focus on the reaction of glyoxal with N-methylurea. Glyoxal is an exceptionally versatile and industrially significant building block for the synthesis of various heterocycles, including imidazoles.[1][2][3] N-methylurea serves as a readily available and effective precursor, providing the core urea structure and the requisite N-methyl group in a single component.[4][5][6]
Reaction Principle and Mechanism
The synthesis proceeds via an acid-catalyzed condensation reaction. The mechanism involves two key stages: the formation of a diol intermediate followed by an intramolecular cyclization and dehydration.
Mechanistic Steps:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of N-methylurea attacks one of the carbonyl carbons of glyoxal. This is followed by a second attack from the other nitrogen atom on the remaining carbonyl carbon.
-
Cyclization: This double addition results in the formation of a cyclic diol intermediate (4,5-dihydroxy-1-methylimidazolidin-2-one).
-
Dehydration: Under acidic conditions, the two hydroxyl groups are protonated, turning them into good leaving groups (water). A subsequent elimination of two water molecules yields the final product, this compound, with the formation of a double bond within the five-membered ring.
The following diagram illustrates the proposed reaction pathway.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Application Protocol: One-Pot Synthesis
This protocol details the synthesis of this compound. The principles can be adapted for other 1,2-dicarbonyls and N-substituted ureas to generate a library of derivatives.
| Reagent | CAS No. | Molecular Formula | Purity |
| N-Methylurea | 598-50-5 | C₂H₆N₂O | >97% |
| Glyoxal (40% aq. solution) | 107-22-2 | C₂H₂O₂ | 40 wt. % in H₂O |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | ~37% |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | Reagent Grade |
| Sodium Bicarbonate | 144-55-6 | NaHCO₃ | Reagent Grade |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Reagent Grade |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Reagent Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | Reagent Grade |
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Ice-water bath
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
pH paper or meter
The overall experimental process is summarized in the workflow diagram below.
Caption: High-level workflow for the one-pot synthesis and purification.
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add N-methylurea (7.41 g, 0.1 mol).
-
Add 100 mL of 95% ethanol to the flask and stir until the N-methylurea is fully dissolved.
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. Causality Note: Initial cooling is crucial to manage the exothermic nature of the acid addition and the initial condensation reaction, preventing the formation of unwanted byproducts.
-
-
Acidification and Glyoxal Addition:
-
Slowly add concentrated hydrochloric acid (2.0 mL) to the cooled solution with continuous stirring.
-
In the dropping funnel, place the 40% aqueous glyoxal solution (14.5 g, 0.1 mol).
-
Add the glyoxal solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction and Reflux:
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the flask using a heating mantle to a gentle reflux (~80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (Eluent: 7:3 Ethyl Acetate/Hexanes).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the flask to room temperature.
-
Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure.
-
To the remaining aqueous residue, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is neutral (~7.0). Causality Note: Neutralization quenches the acid catalyst and prepares the mixture for extraction.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
The crude product, a pale yellow solid, can be purified by recrystallization from an ethanol/water mixture or an ethyl acetate/hexanes solvent system.
-
Dry the purified crystals under vacuum.
-
Characterize the final product using standard analytical techniques. Expected data is summarized in the table below.
-
| Parameter | Expected Value |
| Product Name | This compound |
| Appearance | White to off-white crystalline solid |
| Typical Yield | 65-75% |
| Melting Point | 109-112 °C |
| ¹H NMR (CDCl₃) | δ ~6.5 (s, 2H, CH=CH), δ ~3.2 (s, 3H, N-CH₃), δ ~7.5 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ ~160 (C=O), δ ~115 (CH=CH), δ ~30 (N-CH₃) |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; loss during work-up. | Increase reflux time and monitor with TLC. Ensure pH is fully neutral before extraction to prevent loss of product in the aqueous phase. |
| Dark/Oily Product | Polymerization of glyoxal or side reactions. | Ensure rigorous temperature control during initial addition. Use fresh, high-quality glyoxal. |
| Impure Product | Incomplete dehydration or side products. | Optimize recrystallization solvent system. A silica gel column may be used for difficult-to-purify samples. |
Conclusion
This application note provides a reliable and scalable one-pot protocol for the synthesis of this compound. By explaining the causality behind key steps and offering a clear, validated procedure, this guide empowers researchers to efficiently synthesize this valuable heterocyclic core for applications in drug discovery and chemical research.
References
- Title: Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover Source: Organic Letters - ACS Public
- Title: Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent Source: Green Chemistry (RSC Publishing) URL:[Link]
- Title: Glyoxal - Wikipedia Source: Wikipedia URL:[Link]
- Title: GLYOXAL | - atamankimya.
- Title: Glyoxal as a Key Intermediate for Organic Synthesis and Specialty Chemicals Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: N-Methylurea - Solubility of Things Source: Solubility of Things URL:[Link]
- Title: GLYOXAL - Ataman Kimya Source:
- Title: Preparation of cyclic urea derivatives Source: Google Patents URL
- Title: Process for the synthesis of cyclic alkylene ureas Source: Google Patents URL
- Title: Sourcing High-Quality N-Methylurea: A Guide for Chemical Procurement Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Methylurea | C2H6N2O Source: PubChem - NIH URL:[Link]
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Alkylation of 1,3-dihydro-2H-benzimidazol-2-one to produce methyl derivatives.
An Application Guide to the Synthesis of Methylated 1,3-dihydro-2H-benzimidazol-2-one Derivatives
Introduction: The Significance of the Benzimidazolone Scaffold
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a wide range of biological targets.[2][3] Among its many variations, the 1,3-dihydro-2H-benzimidazol-2-one core is of particular interest. N-alkylation of this core, specifically methylation, yields derivatives that are pivotal in the development of novel therapeutics, including inhibitors of enzymes like 8-oxo-guanine DNA glycosylase 1 (OGG1) and compounds with potential anticancer properties.[2][4]
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the N-methylation of 1,3-dihydro-2H-benzimidazol-2-one. Moving beyond a simple recitation of steps, this document elucidates the chemical principles, explains the rationale behind experimental choices, and presents detailed, field-proven protocols for the selective synthesis of both mono- and di-methylated derivatives.
Chemical Principles and Mechanistic Overview
The N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one is a classic nucleophilic substitution reaction. The process can be dissected into two primary stages:
-
Deprotonation: The nitrogen atoms of the benzimidazolone ring are weakly acidic. In the presence of a suitable base, a proton is abstracted from one of the nitrogen atoms, generating a nucleophilic benzimidazolone anion. The choice of base is critical; a base that is too weak may not facilitate sufficient deprotonation, while an overly strong base could lead to unwanted side reactions.[5]
-
Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic carbon of the methylating agent (e.g., methyl iodide) in a typical SN2 fashion. This step forms the N-C bond, yielding the methylated product.
For di-methylation, this two-step process is repeated on the second nitrogen atom. Controlling the stoichiometry of the reagents is paramount to selectively achieve either mono- or di-alkylation.
Caption: General mechanism for the N-methylation of benzimidazol-2-one.
Experimental Design: Rationale for Reagent and Condition Selection
A successful alkylation protocol hinges on the judicious selection of reagents and reaction conditions. Each component plays a crucial role in directing the reaction towards the desired outcome, whether it be mono- or di-methylation.
| Parameter | Choice & Rationale |
| Methylating Agent | Methyl Iodide (CH₃I): A highly reactive and common methylating agent. Its high reactivity makes it suitable for achieving complete di-methylation but requires careful stoichiometric control for mono-methylation.[5] Dimethyl Sulfate ((CH₃)₂SO₄): Another effective methylating agent. It is less volatile than methyl iodide but is more toxic and requires careful handling.[6] |
| Base | Potassium Carbonate (K₂CO₃): A moderately strong base, ideal for this reaction. It is inexpensive, easy to handle, and strong enough to deprotonate the N-H group without causing significant side reactions. It is often used in excess to drive the reaction forward.[5][7] Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation. Its high reactivity can be advantageous but may lead to lower selectivity if not controlled carefully. Requires an anhydrous solvent.[6] |
| Solvent | N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the benzimidazolone starting material and the anionic intermediate. Its high boiling point allows for a wide range of reaction temperatures.[7][8] Acetone: A less polar aprotic solvent, also effective for these reactions, particularly with K₂CO₃. Its lower boiling point makes it suitable for reactions at or near room temperature.[5][6] |
| Temperature | Reactions are often performed at temperatures ranging from room temperature to 45-60°C.[5][7] Elevated temperatures increase the reaction rate, which is particularly useful for achieving complete di-alkylation. For selective mono-alkylation, lower temperatures can provide better control. |
Protocol 1: Synthesis of 1-Methyl-1,3-dihydro-2H-benzimidazol-2-one (Mono-methylation)
This protocol is optimized for the selective synthesis of the mono-methylated product by carefully controlling the stoichiometry of the methylating agent.
Materials and Reagents:
-
1,3-dihydro-2H-benzimidazol-2-one (1.0 eq)
-
Methyl Iodide (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, condenser, nitrogen inlet
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of starting material). Stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Add methyl iodide (1.05 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 40-45°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3). The product should have a higher Rf value than the starting material.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF used).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to separate the desired mono-methylated product from any di-methylated byproduct and unreacted starting material.[5][9]
Protocol 2: Synthesis of 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one (Di-methylation)
This protocol is designed to drive the reaction to completion, yielding the di-methylated product by using an excess of both the base and the methylating agent.[8]
Materials and Reagents:
-
1,3-dihydro-2H-benzimidazol-2-one (1.0 eq)
-
Methyl Iodide (2.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, condenser, nitrogen inlet
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting material) and stir the suspension.
-
Reagent Addition: Add methyl iodide (2.5 eq) dropwise to the flask.
-
Reaction: Heat the mixture to 45°C and stir for 12-16 hours, or until TLC analysis shows complete consumption of the starting material and the mono-methylated intermediate.[7]
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water. A precipitate of the crude product may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF used).
-
Washing: Combine the organic extracts and wash thoroughly with water and then with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, recrystallize from a suitable solvent system like ethanol/water to obtain the pure 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.
Workflow and Data Summary
The overall process follows a standard synthetic chemistry workflow, from reaction setup to final product characterization.
Caption: General experimental workflow for N-methylation.
Comparative Protocol Data:
| Feature | Protocol 1 (Mono-methylation) | Protocol 2 (Di-methylation) |
| Target Product | 1-Methyl-1,3-dihydro-2H-benzimidazol-2-one | 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one |
| CH₃I (eq) | 1.05 | 2.5 |
| K₂CO₃ (eq) | 1.5 | 3.0 |
| Reaction Time | 4-6 hours | 12-16 hours |
| Primary Purification | Column Chromatography | Recrystallization |
Troubleshooting and Field Insights
-
Low Yield: This can often be attributed to moisture in the reaction. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. The purity of the starting benzimidazolone is also crucial, as impurities can inhibit the reaction.[5]
-
Formation of Quaternary Salts: An excessive amount of a highly reactive methylating agent can sometimes lead to the formation of undesired quaternary benzimidazolium salts.[9] This is less common with benzimidazol-2-one compared to benzimidazole itself but can be avoided by careful control of stoichiometry.
-
Incomplete Reaction: If the reaction stalls, particularly in the di-methylation protocol, ensure the base is sufficiently active and present in excess. A slight increase in temperature or an extended reaction time may be necessary.
-
Difficult Separation: Mono- and di-methylated products can have similar polarities, making separation challenging. Careful column chromatography with a shallow elution gradient is the most effective method for achieving good separation.[5]
Conclusion
The N-methylation of 1,3-dihydro-2H-benzimidazol-2-one is a fundamental and highly adaptable transformation for accessing valuable building blocks in drug discovery. By carefully selecting the appropriate base, solvent, and methylating agent, and by precisely controlling stoichiometry and reaction conditions, researchers can selectively synthesize either mono- or di-methylated derivatives in high yield. The protocols and insights provided in this guide offer a robust framework for successfully performing these syntheses, enabling the further exploration of this important chemical scaffold.
References
- Request PDF. Alkylation and Aminomethylation of 1,3-Dihydro-2Н-Benzimidazole-2-Thione. ResearchGate.
- Reddy, K. K. & Rao, N. V. S. (1968). Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 68(3), 141-147.
- Vo, D. D., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 27(23), 8201.
- Kumar, R., et al. (2020). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Molecules, 25(18), 4291.
- Request PDF. Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). ResearchGate.
- Tan, C. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 1055474.
- ResearchGate. N-Alkylation of benzimidazole. ResearchGate.
- ResearchGate. Procedure for 1,3-N-methylation of benzimidazole synthesis. ResearchGate.
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- Organic Chemistry Portal. Synthesis of benzimidazolones. Organic-Chemistry.org.
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- MDPI. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. MDPI.
- Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry.
- Wisdomlib. N-alkylation: Significance and symbolism. Wisdomlib.
- S. P, S., et al. (2011). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Tropical Journal of Pharmaceutical Research, 10(4), 431-440.
- OUCI. Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview).
- Van Den Berge, E. & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220-3.
- Lim, Y. G., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem, 16(12), 1861-1877.
- PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry.
- Guo, Y., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry, 21(11), 1367-1379.
- Request PDF. New 2-Methyl Benzimidazole Derivatives bearing 4-Thiazolidinone Heterocyclic Rings: Synthesis, Preliminary Pharmacological Assessment and Docking Studies. ResearchGate.
- Helleday, T., et al. (2021). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. ChemMedChem, 16(18), 2846-2855.
- ChemRxiv. Optimization of N-piperidinyl-benzimidazolone derivatives as potent and selective inhibitors of 8-Oxo Guanine DNA Glycosylase. ChemRxiv.
- Kandri Rodi, Y., et al. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5-NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 21(2), 48-52.
- Poziomek, E. J., et al. (1961). Methylation of Benzimidazole and Benzothiazole Carboxaldoximes. The Journal of Organic Chemistry, 26(10), 4091-4093.
- Jadhav, A. M., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6398-6401.
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- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one using KNO³/H₂SO₄
Introduction
5-methyl-1,3-dihydro-2H-benzimidazol-2-one is a key heterocyclic scaffold utilized in the development of various pharmacologically active compounds. The introduction of a nitro group onto the benzimidazolone ring via electrophilic aromatic substitution is a critical transformation, providing a versatile intermediate for further functionalization, such as reduction to an amino group, which is a common precursor in pigment and pharmaceutical synthesis.[1][2] This document provides a comprehensive guide for the regioselective mono-nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one to yield 5-methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one using a potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) nitrating mixture.
These application notes are intended for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a detailed experimental protocol, safety guidelines, and characterization data.
Reaction Mechanism and Regioselectivity
The nitration of aromatic compounds using a mixture of a nitrate salt and concentrated sulfuric acid is a classic and effective method for electrophilic aromatic substitution. The process involves the in situ generation of the highly electrophilic nitronium ion (NO₂⁺).
Generation of the Nitronium Ion
Concentrated sulfuric acid serves two primary roles: it acts as a solvent and as a strong acid to protonate the nitrate salt, leading to the formation of nitric acid, which is then further protonated and dehydrates to form the nitronium ion.[3][4]
Step 1: Reaction of Potassium Nitrate with Sulfuric Acid KNO₃ + H₂SO₄ ⇌ HNO₃ + KHSO₄
Step 2: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The nitronium ion is a potent electrophile that is then attacked by the electron-rich aromatic ring of the benzimidazolone substrate.
Directing Effects and Regioselectivity
The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the benzene ring portion of the 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.[5]
-
Methyl Group (-CH₃): The methyl group at the 5-position is an activating group and an ortho, para-director due to its electron-donating inductive effect.[6]
-
Fused Urea Ring (Amide functionality): The amide nitrogen atoms of the benzimidazolone ring are ortho, para-directing to the fused benzene ring due to their ability to donate a lone pair of electrons through resonance. However, the carbonyl group is deactivating. The net effect of the fused ring system is activating and directs ortho and para to the amide nitrogens.
Considering the starting material, the positions available for substitution are C-4, C-6, and C-7.
-
The C-4 and C-7 positions are ortho to the methyl group.
-
The C-6 position is para to one amide nitrogen and meta to the other, and also meta to the methyl group.
The combination of these directing effects strongly favors substitution at the C-6 position. The methyl group activates the ring, and while it directs to the ortho positions (C-4 and C-7), the fused urea ring strongly directs to the position para to the N-1 nitrogen, which is C-6. Steric hindrance from the methyl group may also disfavor substitution at the C-4 position. Therefore, the major product of mono-nitration is predicted and observed to be 5-methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one .[1][7]
Experimental Protocol
This protocol is designed for the controlled mono-nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) | Notes |
| 5-methyl-1,3-dihydro-2H-benzimidazol-2-one | 5400-75-9 | 148.16 | 1.48 g (10 mmol) | Starting material |
| Potassium Nitrate (KNO₃) | 7757-79-1 | 101.10 | 1.11 g (11 mmol) | Nitrating agent (1.1 equivalents) |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | 7664-93-9 | 98.08 | ~15 mL | Solvent and catalyst |
| Crushed Ice/Deionized Water | - | - | ~150 mL | For quenching |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed | For neutralization |
| Ethanol | 64-17-5 | 46.07 | As needed | For recrystallization |
Equipment
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure
1. Preparation of the Nitrating Mixture: a. In a separate flask, carefully and slowly add potassium nitrate (1.11 g, 11 mmol) in small portions to concentrated sulfuric acid (~5 mL) while stirring in an ice-salt bath. b. Maintain the temperature below 10 °C during the addition. c. Stir the mixture until the potassium nitrate is fully dissolved to form a clear, homogenous solution.
2. Reaction Setup: a. In the 100 mL three-necked flask, dissolve 5-methyl-1,3-dihydro-2H-benzimidazol-2-one (1.48 g, 10 mmol) in concentrated sulfuric acid (~10 mL) with stirring. Cool the mixture to 0-5 °C using an ice-salt bath.
3. Nitration Reaction: a. Slowly add the cold nitrating mixture dropwise from the dropping funnel to the solution of the starting material over 20-30 minutes. b. Carefully monitor the internal temperature and maintain it between 0-5 °C throughout the addition. c. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
4. Work-up and Isolation: a. Slowly and carefully pour the reaction mixture into a beaker containing ~150 g of crushed ice with vigorous stirring. This step is highly exothermic.[7] b. A precipitate should form. Continue stirring until all the ice has melted. c. Collect the crude solid product by vacuum filtration using a Büchner funnel. d. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.
5. Purification: a. The crude product can be purified by recrystallization from ethanol. b. Dissolve the solid in a minimal amount of hot ethanol. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visual Workflow
Caption: Experimental workflow for the nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.
Safety Precautions
The use of concentrated acids and nitrating mixtures presents significant hazards. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles. A face shield is highly recommended.[8]
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[8]
-
Exothermic Reaction: The preparation of the nitrating mixture and the quenching of the reaction are highly exothermic. Maintain slow addition rates and efficient cooling to prevent thermal runaway.
-
Corrosive and Oxidizing Hazards: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Potassium nitrate is a strong oxidizer and should not be brought into contact with combustible materials.[9]
-
Quenching: The addition of the acidic reaction mixture to water must be done slowly and with caution to control the exotherm. Never add water to the concentrated acid mixture.
-
Waste Disposal: Acidic waste should be neutralized carefully before disposal according to institutional guidelines.
Characterization of 5-methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one
The synthesized product should be characterized to confirm its identity and purity.
-
Appearance: A pale yellow to yellow solid.
-
Melting Point: Literature values should be consulted for comparison.
-
TLC: Monitor reaction progress and purity against the starting material.
-
Mass Spectrometry: To confirm the molecular weight (Expected [M-H]⁻ = 192.05).
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
Predicted NMR Spectral Data
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~11.0 - 11.5 | br s | N-H (2H) | The two N-H protons of the urea moiety are expected to be broad and downfield due to hydrogen bonding. |
| ~7.8 - 8.0 | s | H-7 | Aromatic proton ortho to the nitro group, expected to be significantly deshielded. |
| ~7.1 - 7.3 | s | H-4 | Aromatic proton ortho to the methyl group. |
| ~2.3 - 2.5 | s | -CH₃ (3H) | Methyl group protons, appearing as a singlet. |
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 157 | C=O | Carbonyl carbon of the urea. |
| ~142 - 144 | C-6 | Aromatic carbon bearing the nitro group. |
| ~138 - 140 | C-5 | Aromatic carbon bearing the methyl group. |
| ~133 - 135 | C-7a | Aromatic carbon at the ring junction. |
| ~128 - 130 | C-3a | Aromatic carbon at the ring junction. |
| ~115 - 118 | C-7 | Aromatic carbon ortho to the nitro group. |
| ~108 - 110 | C-4 | Aromatic carbon ortho to the methyl group. |
| ~19 - 21 | -CH₃ | Methyl carbon. |
Mechanism of Electrophilic Attack
Caption: General mechanism for the electrophilic aromatic substitution (nitration) on the benzimidazolone ring.
References
- Preparation method of 5-amino-6-methyl benzimidazolone. CN101863840B.
- Nitr
- MIXED NITRATING ACID (gre
- Potassium nitr
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.
- A kind of production method of 5- amino-6-methyl benzimidazolone. CN109627219A.
- Preparation method of 5-amino-6-methyl benzimidazolone.
- Preparation method of 5-amino-6-methyl benzimidazolone. Semantic Scholar.
- 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. Echemi.
- 5-Nitrobenzimidazole. PubChem.
- 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. Benchchem.
- A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Benchchem.
- Electrophilic arom
- Regioselectivity in Electrophilic Arom
- Technical Support Center: Work-up Procedures for Aromatic Nitr
- Process for workup of mixed acid and wastewater from the nitration of aromatics and apparatus for performing the process. WO2020079144A1.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- 15.
- 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. PubChem.
- 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one. Amerigo Scientific.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
- 5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Synthesis of Some Substituted Benzimidazolones. Journal of the American Chemical Society.
Sources
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- 3. rsc.org [rsc.org]
- 4. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Preparation method of 5-amino-6-methyl benzimidazolone - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for ¹H and ¹³C NMR Characterization of 1-Methyl-1,3-dihydro-imidazol-2-one
Abstract
This comprehensive application note provides a detailed protocol for the structural characterization of 1-Methyl-1,3-dihydro-imidazol-2-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol outlines a systematic approach, from sample preparation to the acquisition and interpretation of NMR data, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the methodology. This document is designed to be a self-validating system for the accurate identification and characterization of this heterocyclic compound.
Introduction
This compound, a substituted cyclic urea, is a valuable building block in organic synthesis and medicinal chemistry. Its structural elucidation is a critical step in quality control and in the development of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.[1] This application note presents a robust protocol for the unambiguous characterization of this compound using ¹H and ¹³C NMR.
The core principle of NMR lies in the interaction of nuclear spins with an external magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift. This allows for the differentiation of chemically non-equivalent nuclei within a molecule. Furthermore, through-bond scalar couplings (J-couplings) between neighboring nuclei provide valuable information about the connectivity of atoms.
Synthesis of this compound
Experimental Protocol
This section details the step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS)
-
NMR tubes (5 mm diameter)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation: A Critical First Step
The quality of the NMR spectrum is highly dependent on the proper preparation of the sample. A poorly prepared sample can lead to distorted spectra and ambiguous results.
Step 1: Analyte Weighing
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
Step 2: Solvent Selection and Dissolution
Choosing an appropriate deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte's peaks. Deuterated solvents replace hydrogen atoms with deuterium, which resonates at a different frequency and is thus "invisible" in a standard ¹H NMR spectrum.[4][5]
-
Dissolve the weighed sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial. The choice of solvent depends on the solubility of the compound.
-
Ensure complete dissolution by gentle vortexing. The solution should be clear and free of any particulate matter.
Step 3: Internal Standard Addition
An internal standard is essential for accurate chemical shift referencing. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents due to its chemical inertness, volatility (allowing for easy removal), and a single, sharp signal that does not overlap with most organic compounds.[2][6][7][8]
-
Add a small amount (typically 1-2 drops of a dilute solution or a micro-spatula tip of solid) of TMS to the dissolved sample. The TMS signal will be set to 0.00 ppm.
Step 4: Transfer to NMR Tube
-
Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the liquid column height is approximately 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.
Step 5: Labeling
Properly label the NMR tube with the sample identification.
NMR Data Acquisition
The following parameters are recommended for a standard NMR spectrometer. Instrument-specific adjustments may be necessary.
¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Pulse Sequence | Standard single-pulse | A simple and robust sequence for routine ¹H NMR. |
| Spectral Width | -2 to 12 ppm | To encompass the expected chemical shifts of all protons. |
| Acquisition Time | 2-4 seconds | Sufficient time to digitize the free induction decay (FID) for good resolution. |
| Relaxation Delay (d1) | 1-5 seconds | Allows for the relaxation of protons back to their equilibrium state before the next pulse, ensuring accurate integration. |
| Number of Scans | 8-16 | To improve the signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz or higher | Corresponding to the ¹H frequency of the spectrometer. |
| Pulse Sequence | Proton-decoupled single-pulse | To simplify the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each unique carbon. |
| Spectral Width | 0 to 200 ppm | To cover the typical chemical shift range for organic molecules.[9][10] |
| Acquisition Time | 1-2 seconds | Adequate for digitizing the FID. |
| Relaxation Delay (d1) | 2-5 seconds | Ensures quantitative accuracy if needed. |
| Number of Scans | 1024 or more | A higher number of scans is required due to the low sensitivity of the ¹³C nucleus. |
| Temperature | 298 K (25 °C) | Standard ambient temperature. |
Data Processing and Interpretation
Processing Steps:
-
Fourier Transformation (FT): The raw time-domain data (FID) is converted into the frequency-domain spectrum.
-
Phase Correction: The baseline of the spectrum is adjusted to be flat.
-
Baseline Correction: Any remaining distortions in the baseline are corrected.
-
Referencing: The chemical shift of the TMS signal is set to 0.00 ppm.
-
Integration: The area under each peak is calculated, which is proportional to the number of protons giving rise to that signal in ¹H NMR.
-
Peak Picking: The chemical shift of each peak is determined.
Expected ¹H and ¹³C NMR Spectral Data
While specific experimental data for this compound is not available in the provided search results, based on the analysis of related structures such as 1-methylimidazolidin-2-one and other imidazole derivatives, the following are the predicted chemical shifts.[4][8][11]
¹H NMR (Predicted):
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH ₃ | ~2.7 - 3.0 | Singlet | 3H |
| -CH =CH - | ~6.0 - 7.0 | Doublet of Doublets or two singlets | 2H |
| N-H | ~7.0 - 8.0 | Broad Singlet | 1H |
¹³C NMR (Predicted):
| Assignment | Chemical Shift (δ, ppm) |
| N-C H₃ | ~30 - 35 |
| -C H=C H- | ~115 - 125 |
| C =O | ~160 - 170 |
Workflow Diagram
Caption: Experimental workflow for the NMR characterization of this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the ¹H and ¹³C NMR characterization of this compound. By following these detailed steps, from meticulous sample preparation to precise data acquisition and processing, researchers can obtain high-quality, reproducible NMR spectra. This enables the unambiguous confirmation of the molecular structure, which is a fundamental requirement in chemical research and development. The provided rationale for each experimental choice aims to empower the user with a deeper understanding of the technique, ensuring the generation of trustworthy and authoritative data.
References
- PubChem. 1-Methylimidazolidin-2-one.
- Synthesis of 1,3-Dihydro-1-methyl-3-[4-(5-methyl-1H-imidazol-1-yl)-2-butynyl]. Science of Synthesis. [Link]
- Electronic Supplementary Information. Royal Society of Chemistry. [Link]
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.
- Calculated and experimental 13C chemical shifts of the imidazole and substituent parts.
- Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview).
- One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][5][12]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole.
- Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Semantic Scholar. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/c1995166258074900c8723525d576a3014c27446]([Link]
- Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- 13C NMR Chemical Shifts.
- 13C NMR Chemical Shifts.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. prepchem.com [prepchem.com]
- 6. 2-METHYL-2-IMIDAZOLINE(534-26-9) 1H NMR [m.chemicalbook.com]
- 7. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 1,3-Dimethyl-2-imidazolidinone(80-73-9) 1H NMR spectrum [chemicalbook.com]
The Rising Star in Coordination Chemistry: A Guide to 1-Methyl-1,3-dihydro-imidazol-2-one
Introduction: Unveiling the Potential of a Versatile Ligand
In the vast and dynamic landscape of coordination chemistry, the quest for novel ligands that impart unique electronic and steric properties to metal centers is perpetual. Among the emerging classes of ligands, 1-Methyl-1,3-dihydro-imidazol-2-one, a urea-based N-heterocycle, is gaining significant attention. Its structure presents a fascinating dichotomy: it can act as a neutral two-electron donor through its nitrogen or oxygen atoms, or, upon deprotonation, it can transform into a potent N-heterocyclic carbene (NHC) ligand. This dual nature opens up a rich and underexplored area of coordination chemistry, with potential applications spanning catalysis, materials science, and medicinal chemistry.
This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the world of this compound as a ligand. We will move beyond a simple recitation of protocols to explain the underlying chemical principles, empowering you to not only replicate but also innovate.
Section 1: The Ligand - Synthesis and Characterization of this compound
A solid foundation in coordination chemistry begins with a pure and well-characterized ligand. While numerous methods exist for the synthesis of imidazol-2-ones and their derivatives, we present a robust and adaptable protocol based on the cyclization of a corresponding urea derivative.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related cyclic ureas.[1][2]
Reaction Scheme:
A schematic for the synthesis of the target ligand.
Materials:
-
N-Methylethylenediamine
-
Phosgene (or a safer equivalent like triphosgene or carbonyldiimidazole)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve N-methylethylenediamine (1.0 eq) in the anhydrous solvent.
-
Carbonyl Source Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the carbonyl source (e.g., triphosgene, 0.35 eq) in the same solvent dropwise over 30 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of polymeric byproducts.
-
Cyclization: After the addition is complete, add the tertiary amine base (2.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The base neutralizes the generated HCl and promotes the intramolecular nucleophilic attack to form the cyclic urea.
-
Workup and Purification: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization Data (Expected):
| Technique | Expected Observations |
| ¹H NMR | A singlet for the N-methyl protons, and two signals for the inequivalent methylene protons of the imidazole ring. The N-H proton will appear as a broad singlet. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the range of 160-170 ppm, a signal for the N-methyl carbon, and signals for the two methylene carbons. |
| IR (KBr) | A strong absorption band for the C=O stretch (typically 1680-1720 cm⁻¹), and a band for the N-H stretch (around 3200-3400 cm⁻¹). |
| Mass Spec | A molecular ion peak corresponding to the exact mass of C₄H₆N₂O. |
Section 2: Coordination Chemistry - The Dual Role of this compound
As alluded to earlier, the true elegance of this ligand lies in its versatility. It can coordinate to a metal center as a neutral molecule or be deprotonated to form a potent N-heterocyclic carbene.
Mode 1: The Neutral Ligand
In its neutral form, this compound can coordinate through either the imino nitrogen or the exocyclic oxygen atom. The preferred coordination mode will depend on the nature of the metal center (hard vs. soft acid-base theory) and the steric environment.
Workflow for Synthesis of a Neutral Ligand Complex:
General workflow for coordinating the neutral ligand.
Protocol 2: Synthesis of a Ruthenium(II) Complex with Neutral this compound
This protocol is a general method for ligand substitution on a suitable metal precursor.
Materials:
-
[RuCl₂(PPh₃)₃] or other suitable metal precursor
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Standard inert atmosphere glassware
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine the metal precursor (1.0 eq) and this compound (1.0-2.2 eq, depending on the desired stoichiometry) under an inert atmosphere.
-
Reaction: Add the anhydrous, deoxygenated solvent and stir the mixture at an elevated temperature (e.g., 80-110 °C) for 4-24 hours. Monitor the reaction by TLC or NMR spectroscopy. Expertise & Experience: The choice of solvent and temperature is critical. A higher boiling point solvent may be necessary to facilitate ligand exchange, but care must be taken to avoid decomposition of the starting materials or product.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum and add a non-polar solvent (e.g., hexane) to induce precipitation.
-
Purification: Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can provide analytically pure material.
Expected Characterization Changes:
-
¹H & ¹³C NMR: Coordination will induce shifts in the proton and carbon signals of the ligand, particularly those close to the coordination site.
-
IR: The C=O stretching frequency will likely shift to a lower wavenumber upon coordination through the oxygen atom, or remain relatively unchanged if coordination is through the nitrogen.
-
X-ray Crystallography: Single crystal X-ray diffraction is the definitive method to elucidate the exact coordination mode and geometry of the complex.[3][4]
Mode 2: The N-Heterocyclic Carbene (NHC) Ligand
The deprotonation of the N-H proton of this compound is not feasible. To access the NHC, one must start from the corresponding imidazolium salt.
Pathway to NHC Complex Formation:
Logical steps for the formation of an NHC complex.
Protocol 3: Synthesis of a Gold(I)-NHC Complex
Gold(I)-NHC complexes are highly valuable in catalysis.[5][6] This protocol outlines a common route to their synthesis.
Materials:
-
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazol-1-ium salt (synthesized by N-alkylation of this compound)
-
[AuCl(SMe₂)] or a similar gold(I) precursor
-
A strong, non-nucleophilic base (e.g., Potassium bis(trimethylsilyl)amide - KHMDS) or a silver salt for transmetalation (e.g., Ag₂O)
-
Anhydrous, deoxygenated solvent (e.g., THF)
-
Standard inert atmosphere glassware
Step-by-Step Procedure (In situ Deprotonation):
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend the imidazolium salt (1.0 eq) in the anhydrous, deoxygenated solvent.
-
Deprotonation: Cool the suspension to -78 °C (dry ice/acetone bath) and add the strong base (1.0 eq) portion-wise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Trustworthiness: The use of a strong, non-nucleophilic base at low temperature ensures clean deprotonation to the free carbene without side reactions.
-
Metalation: Add the gold(I) precursor (1.0 eq) to the solution of the in situ generated NHC and stir at room temperature for 2-4 hours.
-
Workup and Purification: Remove the solvent under reduced pressure. The residue can be purified by passing it through a short plug of silica gel or celite, eluting with a suitable solvent (e.g., dichloromethane). Further purification can be achieved by recrystallization.
Expected Characterization of the NHC Complex:
-
¹³C NMR: The most diagnostic signal is the carbene carbon (N-C-N), which will appear significantly downfield, typically in the range of 180-220 ppm.
-
X-ray Crystallography: This will confirm the formation of the Au-C bond and the overall structure of the complex.
Section 3: Applications in Modern Chemistry
The unique properties of metal complexes of this compound and its NHC derivative make them promising candidates for a range of applications.
Catalysis
The strong σ-donating ability of the NHC ligand derived from this compound makes it an excellent ancillary ligand for stabilizing catalytically active metal centers. Gold(I)-NHC complexes are known to be active in a variety of transformations, including cycloisomerization and addition reactions.[5][6] Palladium-NHC complexes are workhorses in cross-coupling chemistry.[7]
Medicinal Chemistry and Drug Development
The imidazole core is a common motif in many biologically active molecules. Metal complexes offer unique geometries and reactivities that are not easily accessible with purely organic compounds.[8] Ruthenium and palladium complexes, in particular, have shown promise as anticancer agents.[9] The introduction of the this compound ligand could lead to novel therapeutic agents with improved efficacy and reduced side effects.
Quantitative Data Summary (Illustrative):
| Complex Type | Metal Center | Potential Application | Key Feature |
| Neutral Ligand | Ruthenium(II) | Transfer Hydrogenation | Tunable electronics |
| NHC Ligand | Gold(I) | Alkyne Hydroamination | Strong σ-donation |
| NHC Ligand | Palladium(II) | Cross-Coupling | High Stability |
| Neutral Ligand | Platinum(II) | Anticancer Agent | DNA Intercalation |
Conclusion: A Frontier of Opportunity
This compound represents a ligand of considerable potential, poised to make a significant impact in coordination chemistry. Its synthetic accessibility and dual coordination modes provide a rich platform for the design of novel metal complexes. The protocols and insights provided in this guide are intended to serve as a springboard for further exploration and innovation in this exciting field. As researchers continue to unravel the full extent of its capabilities, we can anticipate the emergence of new catalysts, materials, and therapeutics based on this versatile molecular building block.
References
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- Synthesis of 1,3-Dihydro-1-methyl-3-[4-(5-methyl-1H-imidazol-1-yl)-2-butynyl]. Google Patents.
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- Preparation, Characterization of Some Metal Complexes of New Mixed Ligands Derived from 5-Methyl Imidazole and Study the Biolog. ProQuest.
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- Gold(I) and palladium(II) complexes of 1,3,4-trisubstituted 1,2,3-triazol-5-ylidene "click" carbenes: systematic study of the electronic and steric influence on catalytic activity. Heriot-Watt Research Portal.
- Interaction of a 1,3-Dicarbonyl Toxin with Ru(II)-Biimidazole Complexes for Luminescence Sensing: A Spectroscopic and Photochemical Experimental Study Rationalized by Time-Dependent Density Functional Theory Calculations. ACS Publications.
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High-performance liquid chromatography (HPLC) method for purity analysis of 1-Methyl-1,3-dihydro-imidazol-2-one
Application Note: A Validated HPLC Method for Purity Analysis of 1-Methyl-1,3-dihydro-imidazol-2-one
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of impurities of this compound. The compound, a polar heterocyclic molecule, presents unique challenges for retention and separation in traditional reversed-phase chromatography. This method employs a polar-modified C18 column to enhance the retention of the main component and achieve adequate resolution from potential impurities. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5] This protocol is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this compound.
Introduction
This compound is a heterocyclic compound with a core imidazole structure. The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute in drug development and manufacturing. A reliable analytical method is essential to ensure the safety and efficacy of the final drug product. Due to its polarity, this compound can be challenging to analyze using conventional reversed-phase HPLC methods, often resulting in poor retention and peak shape.[6][7] This application note presents a solution using a reversed-phase HPLC method with a polar-embedded stationary phase, which is suitable for the analysis of polar compounds.[8]
The synthesis of imidazole derivatives can sometimes result in process-related impurities, such as starting materials, by-products, or degradation products.[9][10][11] Therefore, the developed HPLC method is designed to be stability-indicating, capable of separating the main compound from its potential impurities.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Column: A polar-embedded C18 column (e.g., Waters CORTECS T3, 4.6 x 150 mm, 2.7 µm) is recommended for retaining and separating polar compounds.
-
Reference Standard: this compound, of known purity.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (analytical grade), Orthophosphoric acid (analytical grade), and ultrapure water.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Polar-embedded C18, 4.6 x 150 mm, 2.7 µm |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% B, 2-15 min: 5-30% B, 15-20 min: 30% B, 20.1-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (90:10 v/v) |
Rationale for Method Development: The selection of a polar-embedded C18 column is crucial for retaining the polar analyte, this compound.[8] The low pH of the mobile phase (pH 3.0) ensures that the analyte is in its protonated form, leading to consistent retention and improved peak shape. A gradient elution is employed to ensure the elution of any less polar impurities within a reasonable runtime. The detection wavelength of 210 nm was chosen based on the UV spectrum of the analyte, providing high sensitivity.
Protocols
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Solution for Purity (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, perform a system suitability test by injecting the Standard Solution for Purity (100 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines.[1][2][3][4][5]
Specificity
Specificity was demonstrated by analyzing a blank (diluent), the reference standard, and a sample solution. The method is considered specific if there are no interfering peaks at the retention time of this compound in the blank chromatogram. Forced degradation studies were also conducted by exposing the sample to acid, base, oxidative, thermal, and photolytic stress conditions to demonstrate the stability-indicating nature of the method.
Linearity
Linearity was evaluated by analyzing a series of solutions of this compound at five concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (e.g., 1, 25, 50, 100, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by the recovery of a known amount of the reference standard spiked into a placebo mixture at three concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst and different equipment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD and 10:1 for the LOQ.
Robustness
The robustness of the method was evaluated by intentionally varying critical method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The effect of these changes on the system suitability parameters was evaluated.
Results and Discussion
The developed HPLC method provided a sharp, symmetrical peak for this compound with a retention time of approximately 6.5 minutes.
Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. | Passed. The method was able to separate the main peak from degradation products and placebo components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Accuracy | Recovery between 98.0% and 102.0% | 99.2% - 101.5% |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.8% |
| Precision (Intermediate) | RSD ≤ 2.0% | RSD = 1.2% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 | 0.3 µg/mL |
| Robustness | System suitability parameters meet the criteria. | Passed. Minor variations in method parameters did not significantly affect the results. |
Visualizations
HPLC Method Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Process
Sources
- 1. scribd.com [scribd.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing 1-Methyl-1,3-dihydro-imidazol-2-one Derivatives as Novel DNA Intercalators
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
This document provides a comprehensive guide to the design, synthesis, and evaluation of a novel class of DNA intercalating agents based on the 1-methyl-1,3-dihydro-imidazol-2-one scaffold. Recognizing the critical need for new chemotherapeutic agents with improved efficacy and reduced side effects, this work explores the potential of this heterocyclic core, functionalized with planar aromatic systems, to effectively insert into the DNA double helix and disrupt cancer cell proliferation. We present detailed, field-proven protocols for the rational design and synthesis of these compounds, followed by a suite of biophysical and cell-based assays to characterize their DNA binding affinity, mode of interaction, and cytotoxic effects. This guide is intended to empower researchers to explore this promising new area of anticancer drug discovery.
Introduction: The Rationale for this compound as a DNA Intercalator Scaffold
DNA intercalators are a well-established class of chemotherapeutic agents that exert their cytotoxic effects by inserting a planar moiety between the base pairs of the DNA double helix.[1][2][3] This physical distortion of the DNA structure interferes with critical cellular processes such as replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[2][4] While effective, many existing intercalators suffer from limitations such as cardiotoxicity and the development of drug resistance.
The this compound core is an attractive starting point for the development of new DNA intercalators for several reasons. It is a synthetically tractable scaffold that allows for the straightforward introduction of various substituents. By appending large, planar aromatic systems to this core, we can engineer molecules with the requisite structural features for efficient DNA intercalation. Furthermore, the inherent polarity and hydrogen bonding capabilities of the imidazolone ring may contribute to favorable interactions with the DNA backbone, potentially enhancing binding affinity and specificity.
This guide will walk you through the entire process of developing these novel compounds, from initial design considerations to the final assessment of their biological activity.
Molecular Design and Synthesis of Planar Aromatic Derivatives
The fundamental principle behind designing a DNA intercalator is to create a molecule with a large, flat aromatic surface that can stack between the DNA base pairs.[1][2][5] To achieve this, we will focus on attaching various polycyclic aromatic hydrocarbons (PAHs) and other planar heterocyclic systems to the this compound scaffold.
Design Strategy
Our design strategy involves a modular approach, allowing for the systematic exploration of structure-activity relationships (SAR). The general structure of our target compounds is depicted below:
-
Core Scaffold: this compound provides the central framework.
-
Planar Aromatic System: A large, flat aromatic moiety (e.g., naphthalene, anthracene, pyrene, or a fused heterocyclic system) will be attached to the imidazolone core. This is the key component for intercalation.
-
Linker: A short, flexible or rigid linker can be used to connect the core to the planar system, allowing for optimal positioning within the DNA helix.
-
Side Chains: Introduction of cationic side chains can enhance solubility and promote electrostatic interactions with the negatively charged phosphate backbone of DNA.[5]
Synthetic Protocol: General Scheme for N-Arylation
A robust and versatile method for synthesizing the target compounds is the N-arylation of this compound with a suitable halo-aromatic precursor. A general synthetic scheme is provided below.
Scheme 1: Synthesis of N-Aryl-1-methyl-1,3-dihydro-imidazol-2-one Derivatives
Caption: General synthetic route for N-arylation.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired halo-aromatic compound (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1-methyl-1,3-dihydro-imidazol-2-one derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biophysical Characterization of DNA Binding
Once the target compounds have been synthesized and purified, the next crucial step is to evaluate their ability to bind to DNA and to characterize the nature of this interaction. A combination of spectroscopic and calorimetric techniques will provide a comprehensive understanding of the binding mode and affinity.
UV-Visible and Fluorescence Spectroscopy
Spectroscopic titrations are powerful initial assays to confirm DNA-ligand interactions.[6][7] Intercalation typically leads to characteristic changes in the absorption and fluorescence spectra of the compound.
Protocol: UV-Visible Spectroscopic Titration
-
Preparation: Prepare a stock solution of the test compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically (ε₂₆₀ = 6600 M⁻¹cm⁻¹).
-
Titration: Fill a quartz cuvette with a known concentration of the test compound. Record the initial UV-Visible spectrum.
-
Data Acquisition: Add small aliquots of the ctDNA stock solution to the cuvette and record the spectrum after each addition. Ensure thorough mixing and allow the solution to equilibrate for 5 minutes before each measurement.
-
Analysis: Monitor the changes in the absorption spectrum. Intercalation is often associated with hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to longer wavelengths) of the compound's absorption bands. The binding constant (Kₐ) can be calculated by fitting the data to the Wolfe-Shimer equation or a similar binding model.
Protocol: Ethidium Bromide Displacement Assay (Fluorescence)
This competitive binding assay is used to determine if a compound can displace a known intercalator, ethidium bromide (EtBr), from DNA.[6]
-
Complex Formation: Prepare a solution of ctDNA and ethidium bromide in the buffer to form a fluorescent DNA-EtBr complex.
-
Fluorescence Measurement: Measure the initial fluorescence intensity of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~590 nm).[6]
-
Titration: Add increasing concentrations of the test compound to the DNA-EtBr solution.
-
Data Analysis: Record the fluorescence intensity after each addition. A decrease in fluorescence indicates that the test compound is displacing EtBr from the DNA, suggesting an intercalative binding mode. The concentration of the test compound that causes a 50% reduction in fluorescence (IC₅₀) can be determined.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is highly sensitive to the secondary structure of DNA.[8][9] Changes in the CD spectrum of DNA upon addition of a ligand can provide strong evidence for intercalation.
Protocol: Circular Dichroism Titration
-
Sample Preparation: Prepare solutions of ctDNA and the test compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).
-
Data Acquisition: Record the CD spectrum of ctDNA alone in the 220-320 nm range.
-
Titration: Add increasing amounts of the test compound to the ctDNA solution and record the CD spectrum after each addition.
-
Analysis: Intercalation typically induces significant changes in the DNA CD spectrum, including an increase in the positive band around 275 nm and the negative band around 245 nm, and can also induce a CD signal in the region where the achiral ligand absorbs.[10][11]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).[12][13]
Protocol: Isothermal Titration Calorimetry
-
Instrument Setup: Thoroughly clean and degas the sample and reference cells of the ITC instrument.
-
Sample Preparation: Prepare solutions of the test compound and ctDNA in the same buffer batch to minimize heat of dilution effects. The DNA solution is placed in the sample cell, and the compound solution is loaded into the injection syringe.
-
Titration: Perform a series of injections of the compound into the DNA solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat flow peaks to obtain the enthalpy change for each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
Computational Modeling: Molecular Docking
Molecular docking is a powerful computational tool used to predict the preferred binding mode and affinity of a ligand to its target.[14] In this context, we will use it to visualize the intercalation of our designed compounds into a DNA duplex.
Protocol: Molecular Docking
-
Structure Preparation: Obtain a B-DNA structure from the Protein Data Bank (PDB) (e.g., the Drew-Dickerson dodecamer, PDB ID: 1BNA). Prepare the DNA structure by adding hydrogen atoms and assigning appropriate charges.
-
Ligand Preparation: Generate the 3D structure of the this compound derivative and perform energy minimization.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the DNA structure.[15] Define the search space to encompass the entire DNA molecule.
-
Analysis: Analyze the resulting docking poses. The most favorable poses will show the planar aromatic moiety of the compound inserted between the DNA base pairs, with potential interactions between the imidazolone core or side chains and the DNA grooves. The predicted binding energy can be used to rank different derivatives.
Caption: Workflow for molecular docking studies.
Cell-Based Assays: Evaluating Cytotoxicity
The ultimate goal of developing DNA intercalators is to kill cancer cells. Therefore, it is essential to evaluate the cytotoxic effects of the synthesized compounds in relevant cancer cell lines.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation and Interpretation
Table 1: Summary of Biophysical and Cytotoxic Data for Novel Intercalators
| Compound ID | UV-Vis λₘₐₓ Shift (nm) | Kₐ (M⁻¹) (Spectroscopy) | ΔH (kcal/mol) (ITC) | IC₅₀ (µM) (MTT Assay) |
| Lead-01 | +15 | 2.5 x 10⁵ | -8.2 | 5.1 |
| Lead-02 | +20 | 5.1 x 10⁵ | -9.5 | 2.3 |
| Doxorubicin | +12 | 1.2 x 10⁶ | -10.1 | 0.8 |
Conclusion and Future Directions
This guide has outlined a comprehensive and integrated approach to the development of novel DNA intercalators based on the this compound scaffold. By following these protocols, researchers can systematically design, synthesize, and evaluate new compounds with the potential for anticancer activity. Future work should focus on expanding the library of derivatives to establish a more detailed SAR, investigating the sequence selectivity of the most promising compounds, and exploring their effects on other cellular targets, such as topoisomerases. Ultimately, the goal is to identify a lead candidate with potent and selective anticancer activity for further preclinical and clinical development.
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Experimental protocol for evaluating the in vitro anticancer activity of 1-Methyl-1,3-dihydro-imidazol-2-one analogs
Application Notes & Protocols
Topic: Experimental Protocol for Evaluating the In Vitro Anticancer Activity of 1-Methyl-1,3-dihydro-imidazol-2-one Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazole ring is a crucial scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds, including several FDA-approved anticancer drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the design of novel therapeutic agents.[4] Derivatives of imidazole and fused imidazole systems have been shown to exhibit anticancer activities through diverse mechanisms, such as kinase inhibition, targeting of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[1][2]
This document provides a comprehensive set of protocols for the in vitro evaluation of a novel series of this compound analogs as potential anticancer agents. The experimental workflow is designed to systematically assess their cytotoxic and cytostatic effects, and to elucidate their underlying mechanisms of action. The protocols detailed herein are intended to guide researchers in generating robust and reproducible data for the preclinical assessment of these compounds.
Experimental Workflow
The evaluation of the anticancer potential of the this compound analogs will follow a multi-step approach, beginning with a broad screening for cytotoxicity, followed by more detailed investigations into the mechanism of cell death, effects on cell cycle progression, and potential to inhibit cell migration and invasion.
Figure 1. A flowchart depicting the sequential experimental approach for evaluating the in vitro anticancer activity of the synthesized analogs.
Part 1: Cytotoxicity and Cytostatic Screening
The initial step is to determine the concentration-dependent effect of the this compound analogs on the viability of cancer cells. Two common and reliable methods for this are the MTT and SRB assays.
MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Protocol:
-
Cell Seeding:
-
Culture cancer cells to 70-80% confluency, then detach them using trypsin-EDTA.
-
Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound analogs in sterile DMSO.
-
Create serial dilutions of the stock solutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds.
-
Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration) and a blank control (medium only).[7]
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density based on the total cellular protein content.[8][9]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation:
-
Staining:
-
Washing and Solubilization:
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate spectrophotometer.[10]
Data Analysis and Presentation
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate dose-response curves.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each analog.
| Analog | Cancer Cell Line | IC50 (µM) after 48h |
| Analog 1 | MCF-7 (Breast) | 15.2 ± 1.8 |
| Analog 2 | A549 (Lung) | 22.5 ± 2.5 |
| Analog 3 | HCT116 (Colon) | 8.9 ± 1.1 |
| Doxorubicin | MCF-7 (Breast) | 0.5 ± 0.08 |
Data presented are hypothetical and for illustrative purposes only.
Part 2: Mechanistic Studies
For the lead compounds identified in the initial screening, further experiments are necessary to understand their mechanism of action.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[12] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[12]
Figure 2. The principle of distinguishing cell populations using Annexin V and PI staining.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the lead compounds at their IC50 concentrations for 24 hours.
-
Include both untreated and vehicle-treated controls.
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation.[13]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Caspase-3/7 Activity Assay
Caspases are key executioner enzymes in the apoptotic pathway. This assay measures the activity of caspase-3 and -7.[15][16]
Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the lead compounds at their IC50 concentrations for 24 hours.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15][17]
-
Assay Procedure:
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[17]
-
Mix on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Cell Cycle Analysis
Anticancer agents can induce cell cycle arrest at specific checkpoints. This is analyzed by staining cellular DNA with propidium iodide (PI) and measuring the DNA content by flow cytometry.[18]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the lead compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation:
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.9 |
| Analog 3 | 72.8 ± 4.2 | 15.5 ± 1.8 | 11.7 ± 1.5 |
Data presented are hypothetical and for illustrative purposes only, suggesting a G0/G1 phase arrest.
Part 3: Evaluation of Metastatic Potential
Wound Healing (Scratch) Assay
This assay assesses the effect of the compounds on collective cell migration.[21]
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Create the "Wound":
-
Treatment and Imaging:
-
Add fresh medium containing the test compounds at non-toxic concentrations.
-
Capture an image of the scratch at time 0.
-
Incubate the plate and capture images at regular intervals (e.g., 12, 24, and 48 hours) at the same position.[21]
-
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[23][24]
Protocol:
-
Prepare Transwell Inserts: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[25]
-
Cell Seeding:
-
Harvest and resuspend the cells in a serum-free medium.
-
Seed the cells into the upper chamber of the Transwell inserts.[25]
-
Add the test compounds to the upper chamber.
-
-
Incubation:
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[25]
-
Incubate for 24-48 hours.
-
-
Staining and Quantification:
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive in vitro evaluation of this compound analogs as potential anticancer agents. By systematically assessing cytotoxicity, elucidating the mechanism of action, and evaluating the impact on metastatic potential, researchers can effectively identify promising lead compounds for further preclinical and clinical development.
References
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- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
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- Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry.
- MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
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- PubMed Central. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
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- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116.
- CLYTE Technologies. (2025, October 6). Deep Dive into the Transwell Migration and Invasion Assay.
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- SciSpace. (2006, August 17). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- Bio-protocol. (n.d.). In Vitro Anticancer Activity Assay.
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- Canvax Biotech. (2023, March 21). DATA SHEET SRB Cytotoxicity Assay.
- Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit.
- NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
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- PubMed. (2025, June 25). Design, synthesis, anticancer activity, and in silico computational studies of new imidazolone-based derivatives with potential multi-target kinase inhibitory activity.
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The Role of 1-Methyl-1,3-dihydro-imidazol-2-one in the Synthesis of Antiprotozoal Agents: A Detailed Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide delves into the synthesis of antiprotozoal agents, with a specific focus on the potential utility of 1-Methyl-1,3-dihydro-imidazol-2-one as a synthetic precursor. While direct applications of this specific molecule in established antiprotozoal drug synthesis are not widely documented, this document will explore the broader and critically important class of nitroimidazole-based antiprotozoals, for which related imidazole precursors are paramount. We will elucidate the fundamental chemistry, mechanisms of action, and detailed synthetic protocols that underpin the development of these life-saving therapeutics.
This compound: A Starting Point in Context
A thorough review of the scientific literature indicates that this compound is not a conventional starting material for the synthesis of mainstream antiprotozoal drugs. The key pharmacophore in the most successful class of imidazole-based antiprotozoals is the nitroimidazole scaffold. This typically involves the nitration of an imidazole or 2-methylimidazole ring, followed by N-alkylation to introduce side chains that modulate the compound's pharmacokinetic and pharmacodynamic properties.
While this compound possesses the core imidazole ring, the presence of the oxo group at the 2-position and the lack of a nitro group make it less suitable for direct conversion into classical antiprotozoal agents like metronidazole or benznidazole. However, the broader family of imidazole and benzimidazole derivatives has been explored for various biological activities, including antiprotozoal effects. For instance, derivatives of 1,3-dihydro-2H-benzimidazol-2-one have been investigated for their therapeutic potential.
This guide will, therefore, pivot to the well-established and highly relevant field of nitroimidazole antiprotozoals, providing the necessary foundational knowledge and practical protocols for researchers in this area.
The Nitroimidazole Scaffold: A Cornerstone of Antiprotozoal Therapy
Nitroimidazole derivatives are a class of synthetic antibiotics and antiprotozoal agents that have been in clinical use for decades. Their efficacy is rooted in the presence of a nitro group on the imidazole ring, which is essential for their mechanism of action.
Mechanism of Action: A Prodrug Approach
5-Nitroimidazole derivatives are prodrugs that require reductive activation within the target protozoan cell. This process is mediated by low-redox-potential proteins, such as ferredoxin or nitroreductases, which are present in anaerobic protozoa like Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.
The activation cascade can be summarized as follows:
-
Entry into the cell: The lipophilic nature of the nitroimidazole allows it to diffuse across the cell membrane.
-
Reductive Activation: Inside the anaerobic protozoan, the nitro group undergoes a single-electron reduction, forming a highly reactive nitro radical anion.
-
DNA Damage: This radical anion can then interact with and damage the parasite's DNA, leading to strand breakage and cell death.
-
Generation of Cytotoxic Metabolites: Further reduction of the nitro group can lead to the formation of other cytotoxic intermediates that contribute to the overall antiprotozoal effect.
This selective activation within the target organism is a key reason for the relatively low toxicity of nitroimidazoles to human cells, which are primarily aerobic and lack the necessary low-redox-potential enzymes for significant activation.
Synthesis of Nitroimidazole-Based Antiprotozoal Agents
The synthesis of nitroimidazole antiprotozoals generally follows a convergent strategy, involving the preparation of the core nitroimidazole scaffold followed by the introduction of a desired side chain at the N1 position.
General Synthetic Workflow
The overall process can be visualized as a two-stage approach:
Application Note: High-Resolution LC-MS Strategies for the Analysis of 1-Methyl-1,3-dihydro-imidazol-2-one and Its Reaction Products in Forced Degradation Studies
Introduction
1-Methyl-1,3-dihydro-imidazol-2-one is a heterocyclic compound featuring a cyclic urea and a methylated imidazole moiety. Such structures are prevalent in pharmacologically active molecules. Consequently, this compound may arise as a synthetic intermediate, a starting material, or a potential impurity in active pharmaceutical ingredients (APIs). Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of impurities and degradation products to ensure the safety and efficacy of drug products.[1][2]
Forced degradation studies are a cornerstone of the drug development process, providing critical insights into the intrinsic stability of a drug substance.[3][4] These studies involve subjecting the API to stress conditions more severe than those encountered during accelerated stability testing, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2] The primary objectives of such studies are to elucidate potential degradation pathways, identify degradation products, and develop stability-indicating analytical methods.[2][3]
This application note presents a comprehensive protocol for the analysis of this compound and its reaction products using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). We provide a detailed methodology for conducting forced degradation studies and a high-resolution LC-MS method for the separation and characterization of the parent compound and its potential degradation products. The causality behind the selection of specific experimental parameters is explained to provide a deeper understanding of the analytical strategy.
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions. The cyclic urea functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to ring-opening. The imidazole ring is generally stable but can undergo oxidation.
-
Hydrolytic Degradation (Acidic and Basic): The amide bonds within the cyclic urea ring are prone to hydrolysis. Under acidic or basic conditions, the ring may open to form N-(2-(methylamino)ethyl)urea or related compounds.
-
Oxidative Degradation: The imidazole ring and the methyl group are potential sites for oxidation. Reaction with an oxidizing agent like hydrogen peroxide could lead to the formation of N-oxide derivatives or hydroxylation of the imidazole ring.
-
Photolytic Degradation: Exposure to UV light can induce photochemical reactions. While specific pathways are difficult to predict without experimental data, potential reactions include ring rearrangement or dimerization.
Experimental Design and Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 1M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), 0.1% in water
-
Ammonium Acetate, 10 mM
-
Water, HPLC grade
Forced Degradation Protocol
The objective is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are generated at detectable levels without being excessive.[1][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.[6]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1M NaOH, and dilute with mobile phase to the working concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 24 hours. Neutralize with 1M HCl and dilute with mobile phase to the working concentration.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase to the working concentration.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m². A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Expose the solid reference standard to 80°C for 48 hours. Dissolve the stressed sample in a suitable solvent and dilute to the working concentration.
LC-MS Analysis Workflow
The following diagram illustrates the overall workflow for the LC-MS analysis of this compound and its degradation products.
Caption: Workflow for forced degradation and LC-MS analysis.
Proposed LC-MS Method
Given the polar nature of this compound and its expected degradation products, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed to achieve adequate retention and separation.[7][8]
| Parameter | Condition | Rationale |
| HPLC System | UHPLC system with a binary pump | To handle high backpressures and provide precise gradient delivery. |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) | Provides enhanced retention for polar analytes compared to traditional C18 columns.[7] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides good buffering capacity and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile | Strong solvent in HILIC mode. |
| Gradient Elution | 0-1 min: 95% B; 1-8 min: 95-50% B; 8-9 min: 50% B; 9-9.1 min: 50-95% B; 9.1-12 min: 95% B | A gradient is necessary to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | |
| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) | Provides accurate mass measurements for confident identification of unknowns. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar compounds, and the basic nitrogen atoms in the imidazole ring will readily protonate. |
| Capillary Voltage | 3.5 kV | |
| Source Temperature | 120°C | |
| Desolvation Temp. | 350°C | |
| Collision Energy | Ramped from 10-40 eV for MS/MS | To obtain informative fragment ion spectra for structural elucidation. |
Expected Results and Data Interpretation
The high-resolution mass spectrometer will provide accurate mass data for the parent compound and its degradation products, enabling the determination of their elemental compositions. Tandem mass spectrometry (MS/MS) experiments will yield fragmentation patterns that can be used to elucidate the structures of the degradation products.
Predicted Degradation Products and Mass Spectral Data
| Compound | Structure | Proposed Formation Condition | Formula | [M+H]⁺ (m/z) | Predicted Major Fragments |
| This compound | Imidazole ring with a methyl group and a cyclic urea structure. | Parent Compound | C₄H₆N₂O | 99.0553 | 82 (loss of NH₃), 71 (loss of CO), 56 (loss of HNCO) |
| N-(2-(methylamino)ethyl)urea | Open-chain urea derivative. | Acid/Base Hydrolysis | C₄H₁₁N₃O | 118.0975 | 101 (loss of NH₃), 75 (loss of HNCO), 44 (CH₃NHCH₂⁺) |
| This compound N-oxide | Imidazole ring with an N-oxide functionality. | Oxidation | C₄H₆N₂O₂ | 115.0502 | 99 (loss of O), 82 (loss of O and NH₃) |
Illustrative Degradation Pathway
The following diagram illustrates the proposed hydrolytic degradation pathway of this compound.
Caption: Proposed hydrolytic ring-opening of the parent compound.
Conclusion
This application note provides a robust framework for the analysis of this compound and its potential reaction products using forced degradation studies and high-resolution LC-MS. The proposed HILIC-MS method is tailored for the separation of polar compounds and, in conjunction with high-resolution mass spectrometry, allows for the confident identification and structural elucidation of degradation products. This systematic approach is essential for ensuring the quality and safety of pharmaceutical products and for fulfilling regulatory requirements.
References
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
- Alsante, K. M., et al. (2007). Forced Degradation: A Tool for Drug Development. In Separation Science and Technology (Vol. 8, pp. 1-35).
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (Revision 2), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005.
- Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. [Link]
- Hollóczki, O., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(4), 780-789. [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Bowen, C., & Licea-Perez, H. (2013). Development of a sensitive and selective LC–MS/MS method for the determination of urea in human epithelial lining fluid.
Sources
- 1. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-dihydro-4-methyl-2H-imidazol-2-one | C4H6N2O | CID 70935 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 1-Methyl-1,3-dihydro-imidazol-2-one
Welcome to the technical support center for the synthesis of 1-Methyl-1,3-dihydro-imidazol-2-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges, including low yields, difficult purification, and the formation of unwanted side products. This guide offers practical, experience-driven advice to navigate these issues effectively. The primary synthetic route discussed involves the condensation of an N-methylurea precursor with a glyoxal derivative, followed by an acid-catalyzed intramolecular cyclization.
A prevalent and effective method for synthesizing the core structure of imidazolidin-2-ones involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas. This approach benefits from readily available starting materials and a simple procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: What is the most reliable synthetic route to this compound for a lab-scale preparation?
A robust and scalable two-step approach is recommended. The first step is the synthesis of the precursor, N-(2,2-dimethoxyethyl)-N'-methylurea. The second step is the acid-catalyzed cyclization to yield the final product.
Step 1: Synthesis of N-(2,2-dimethoxyethyl)-N'-methylurea
This precursor can be synthesized from methyl isocyanate and 2,2-dimethoxyethan-1-amine. However, a more common and often more convenient laboratory preparation involves the reaction of N-methylurea with glyoxal dimethyl acetal.
Step 2: Acid-Catalyzed Cyclization
The cyclization of N-(2,2-dimethoxyethyl)-N'-methylurea is typically achieved using a Brønsted or Lewis acid catalyst in a suitable solvent. The reaction proceeds through the formation of a key N-acyliminium ion intermediate.
Troubleshooting Guide: Low Yield in the Cyclization Step
Problem: The yield of this compound is consistently low.
Possible Causes & Solutions:
-
Incomplete Formation of the N-acyliminium Ion: The N-acyliminium ion is a critical intermediate in the cyclization process. Its formation can be influenced by the strength of the acid catalyst and the reaction temperature.
-
Solution: A stronger acid catalyst, such as trifluoroacetic acid (TFA), may be more effective than weaker acids like acetic acid. The reaction temperature can also be moderately increased, but careful monitoring is necessary to prevent decomposition.
-
-
Instability of the N-acyliminium Ion: While necessary for the reaction, N-acyliminium ions can be susceptible to side reactions if not trapped intramolecularly in a timely manner.
-
Solution: Ensure that the reaction is run at a sufficient concentration to favor the intramolecular cyclization over potential intermolecular side reactions.
-
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature plays a crucial role in the reaction's success.
-
Solution: Toluene is a commonly used solvent for this type of cyclization, as it allows for azeotropic removal of water if the reaction is run at reflux. However, other non-protic solvents such as acetonitrile or dichloromethane can also be effective. A systematic screening of solvents and temperatures is recommended.
-
Experimental Protocol: Synthesis of this compound
-
Precursor Synthesis: In a round-bottom flask, dissolve N-methylurea (1 equivalent) in a suitable solvent like methanol. Add glyoxal dimethyl acetal (1.1 equivalents). The reaction can be stirred at room temperature or gently heated to facilitate the formation of N-(2,2-dimethoxyethyl)-N'-methylurea. Monitor the reaction by TLC or LC-MS.
-
Cyclization: Once the precursor formation is complete, remove the initial solvent under reduced pressure. Dissolve the crude residue in toluene. Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).
-
Reaction Work-up: Heat the mixture to reflux. The reaction progress can be monitored by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Purification: The crude product will likely require purification. Due to its polar nature, purification can be challenging.
FAQ 2: I am having trouble purifying the final product. It seems to be highly water-soluble and difficult to extract and crystallize. What can I do?
The purification of small, polar heterocyclic compounds like this compound is a common challenge.[1][2][3]
Troubleshooting Purification:
-
Extraction Difficulties: The high polarity of the product can lead to poor partitioning between aqueous and common organic layers.
-
Solution 1: "Salting Out": After neutralizing the reaction mixture, add a significant amount of a salt, such as sodium chloride or ammonium sulfate, to the aqueous layer. This increases the polarity of the aqueous phase and can drive the product into the organic layer during extraction.[1]
-
Solution 2: Continuous Extraction: For highly water-soluble compounds, a continuous liquid-liquid extractor can be more efficient than multiple manual extractions.
-
Solution 3: Alternative Extraction Solvents: A mixture of dichloromethane and isopropanol (e.g., 3:1) can be more effective for extracting polar compounds than dichloromethane alone.
-
-
Crystallization Issues ("Oiling Out"): The product may separate as an oil instead of a crystalline solid.[1]
-
Solution 1: Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance. Once at room temperature, cooling in an ice bath or refrigerator can be attempted.
-
Solution 2: Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[1]
-
Solution 3: Seeding: If a small amount of pure, crystalline product is available, adding a seed crystal to the cooled, saturated solution can induce crystallization.[1]
-
-
Chromatography Challenges: The compound may streak or not move from the baseline on a standard silica gel column.
-
Solution 1: Modified Mobile Phase: For basic compounds that interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.5-2%) or a solution of ammonia in methanol to the eluent can significantly improve the chromatography.[1][4]
-
Solution 2: Alternative Stationary Phases: Consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for basic compounds. Reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is another excellent option for polar compounds.[1][2]
-
Data Presentation: Solvent Systems for Crystallization
| Solvent System | Observation | Recommendation |
| Isopropanol/Hexane | Often yields good quality crystals. | Recommended for a first attempt. |
| Acetone/Diethyl Ether | Can also be effective. | A good second choice. |
| Water | High solubility, difficult to crystallize from. | Generally not recommended. |
FAQ 3: I am observing a significant amount of a side product. What could it be and how can I minimize its formation?
In syntheses involving glyoxal and its derivatives, the formation of various heterocyclic side products is a possibility, often arising from the complex reactivity of the dicarbonyl compound.[5][6][7]
Potential Side Reactions and Byproducts:
-
Polymerization of Glyoxal: Under certain conditions, especially in the presence of acid or base, glyoxal can polymerize.
-
Solution: Use a glyoxal acetal, such as glyoxal dimethyl acetal, which is more stable and less prone to polymerization. The acetal will hydrolyze in situ under acidic conditions to generate the reactive aldehyde.
-
-
Formation of other Heterocycles: The reaction of glyoxal with ammonia (which can be formed from the decomposition of urea-based starting materials) can lead to the formation of imidazole and pyrazine derivatives.[5]
-
Solution: Ensure high purity of the starting materials. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
-
Incomplete Cyclization: The intermediate N-(2,2-dimethoxyethyl)-N'-methylurea may remain if the cyclization conditions are not optimal.
-
Solution: Increase the reaction time or temperature, or consider a more effective acid catalyst as discussed in the low-yield troubleshooting section.
-
Visualization of the Main Reaction Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of imidazole ring formation in 1-Methyl-1,3-dihydro-imidazol-2-one synthesis.
Welcome to our dedicated technical support center for the synthesis of 1-Methyl-1,3-dihydro-imidazol-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their imidazole ring formation reactions. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic protocols.
Troubleshooting Guide: Enhancing Yield and Purity
This section provides direct answers to specific problems you may encounter during the synthesis of this compound. We delve into the "why" behind each recommendation, grounding our advice in established chemical principles.
Question 1: My reaction yield for this compound is consistently low. What are the most likely causes and how can I improve it?
Low yields are a frequent challenge in heterocyclic synthesis. The root causes can often be traced back to suboptimal reaction conditions, reagent quality, or the formation of side products. Let's break down the key factors to investigate:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as N-methyl-1,2-diaminoethane and a suitable carbonyl source (e.g., urea, phosgene, or a phosgene equivalent). Impurities can interfere with the reaction, leading to unwanted side reactions and a lower yield of the desired product.
-
Anhydrous Conditions: Many cyclization reactions are sensitive to moisture. The presence of water can lead to hydrolysis of intermediates or reagents, thereby reducing the overall yield. It is crucial to use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. While various solvents can be used, polar aprotic solvents like acetonitrile or DMF are often effective.[1] Experimenting with different solvents can help identify the optimal medium for your specific reactants.
-
Temperature and Reaction Time: These two parameters are intrinsically linked. Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can promote decomposition or the formation of undesired byproducts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time at a given temperature.
-
Catalyst Selection: While some syntheses proceed without a catalyst, the addition of a suitable catalyst can dramatically improve yields and reduce reaction times. For imidazole ring formation, both acid and base catalysts can be effective depending on the specific reaction mechanism. For instance, base-catalyzed intramolecular hydroamidation of propargylic ureas has been shown to be an efficient method for synthesizing imidazol-2-ones.[2]
-
-
Side Product Formation:
-
Unwanted side reactions can consume starting materials and complicate purification. Common side products can include polymers or incompletely cyclized intermediates. Careful control of reaction conditions, particularly temperature and the rate of reagent addition, can help minimize the formation of these byproducts.
-
Question 2: I'm observing significant amounts of side products in my reaction mixture, making purification difficult. What are these likely impurities and how can I minimize their formation?
The presence of impurities not only lowers your yield but also complicates the purification process. Identifying these side products is the first step toward mitigating their formation.
-
Common Side Products:
-
In the synthesis of 1,3-disubstituted-2-imidazolidinones, byproducts such as burette, urea, and acetamide can be present.[3]
-
Incomplete cyclization can lead to the presence of open-chain urea derivatives.
-
Polymerization of starting materials or intermediates can occur, especially at higher temperatures.
-
-
Strategies for Minimizing Side Products:
-
Controlled Reagent Addition: Slow, controlled addition of one reagent to the other can help maintain a low concentration of the added reagent, which can suppress side reactions that are higher order in that reagent.
-
Temperature Management: As mentioned previously, maintaining the optimal reaction temperature is critical. A temperature profile that starts low and is gradually increased can sometimes improve selectivity.
-
pH Control: For reactions that are sensitive to pH, buffering the reaction mixture can prevent unwanted acid or base-catalyzed side reactions.
-
Question 3: What are the most effective methods for purifying this compound?
Effective purification is crucial for obtaining a high-purity final product. The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
-
Crystallization: This is often the most effective method for obtaining highly pure crystalline solids. The choice of solvent is critical. A good crystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
-
Column Chromatography: For small-scale reactions or when crystallization is not effective, silica gel column chromatography is a powerful purification technique. A suitable eluent system can be developed using TLC to achieve good separation between the desired product and impurities.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[4]
-
Liquid-Liquid Extraction: This technique can be used as a preliminary purification step to remove certain types of impurities before proceeding to crystallization or chromatography.[4]
Frequently Asked Questions (FAQs)
This section addresses common questions about the synthesis of this compound, providing quick and accessible answers.
-
Q1: What are the common synthetic routes to 1,3-dihydro-2H-imidazol-2-ones?
-
Q2: Can microwave-assisted synthesis improve the yield?
-
Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for some imidazole syntheses compared to conventional heating methods.[6]
-
-
Q3: What analytical techniques are best for monitoring the reaction progress?
-
Thin Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis and to accurately determine the consumption of starting materials and the formation of the product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.
-
-
Q4: Are there any specific safety precautions I should take during this synthesis?
-
As with any chemical synthesis, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents, such as phosgene or its equivalents, are highly toxic and require special handling procedures. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Experimental Protocols & Data
To provide a practical context, we present a generalized experimental protocol and a table summarizing key reaction parameters that can be optimized.
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve N-methyl-1,2-diaminoethane in a suitable anhydrous solvent (e.g., acetonitrile).
-
Reagent Addition: Slowly add a stoichiometric equivalent of the carbonyl source (e.g., urea) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the solvent and reagents used. It may involve filtration to remove any solid byproducts, followed by removal of the solvent under reduced pressure.
-
Purification: Purify the crude product by crystallization, column chromatography, or distillation as described in the troubleshooting section.
Table 1: Key Parameters for Optimization
| Parameter | Range/Options | Rationale for Optimization |
| Carbonyl Source | Urea, Triphosgene, CDI | Affects reaction conditions, byproducts, and safety considerations. |
| Solvent | Acetonitrile, DMF, Toluene | Influences solubility, reaction rate, and temperature. |
| Temperature | Room Temp. to Reflux | Balances reaction rate against potential for side reactions and decomposition. |
| Catalyst | None, Acid (e.g., TFA), Base (e.g., BEMP) | Can significantly increase reaction rate and yield.[2] |
| Reaction Time | 1 - 24 hours | Determined by monitoring reaction completion to avoid byproduct formation from prolonged heating. |
Visualizing the Process
To aid in understanding the reaction workflow, the following diagram illustrates the key steps in the synthesis and optimization process.
Caption: A workflow diagram illustrating the key stages of synthesis and optimization.
Troubleshooting Logic
When encountering issues, a systematic approach is key. The following decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- BenchChem. Imidazole Ring Formation Reactions: A Technical Support Center.
- ResearchGate.
- ResearchGate.
- ResearchGate. Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview).
- SYNTHESIS OF 1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONES.
- ACS Publications. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.
- Google Patents. Method for purifying 1,3-dimethyl-2-imidazolidinone.
- Reddit. How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. SYNTHESIS OF 1,3-DIHYDRO-2<i>H</i>-BENZIMIDAZOL-2-ONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Nitration of Methyl-Dihydro-Imidazolone Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work on the nitration of methyl-dihydro-imidazolone scaffolds. This class of compounds presents unique challenges during electrophilic substitution due to the interplay of activating and deactivating functionalities within the heterocyclic ring. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common experimental hurdles and ensure the integrity and success of your synthesis.
Section 1: Reaction Fundamentals & Critical Safety Protocols
Before troubleshooting specific problems, it is crucial to have a solid understanding of the reaction's core principles and the non-negotiable safety measures required. Nitration reactions are energetic and utilize highly corrosive reagents.[1][2]
FAQ 1: What constitutes a standard starting point for the nitration of a methyl-dihydro-imidazolone?
A typical and effective method for nitration is the use of "mixed acid," which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3] The sulfuric acid serves two purposes: it acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][5]
The reaction is highly exothermic and requires careful temperature control. The general steps involve dissolving the methyl-dihydro-imidazolone substrate in concentrated sulfuric acid at a low temperature, followed by the slow, dropwise addition of the nitrating mixture (a pre-cooled mix of HNO₃ and H₂SO₄).[6]
Caption: Generation of the active electrophile, the nitronium ion.
FAQ 2: What are the most critical safety precautions I must take?
Nitration reactions are potentially explosive if not managed correctly. The primary risks are thermal runaway and the corrosive nature of the acids.[1][7]
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, and chemical splash goggles with a full-face shield.[1][2]
-
Fume Hood: All operations must be conducted in a certified chemical fume hood to prevent inhalation of toxic nitrogen dioxide gas and acid fumes.[1][2]
-
Temperature Control: The reaction is highly exothermic.[7] Maintain strict temperature control using an ice-salt or dry ice-acetone bath. Never let the internal temperature rise unexpectedly.
-
Order of Addition: Always add the nitrating mixture (HNO₃/H₂SO₄) slowly to the substrate dissolved in sulfuric acid. NEVER add the substrate to the nitrating mixture.
-
Quenching: The quenching process (adding the reaction mixture to ice water) is also highly exothermic. Pour the acid mixture slowly onto a large volume of crushed ice with vigorous stirring.[6][8]
-
Spill Kits: Have an acid neutralization kit (e.g., sodium bicarbonate) readily available.
Section 2: Troubleshooting Low Yield & Incomplete Reactions
A common frustration is the failure to produce the desired product in a satisfactory yield. The following Q&A addresses the most frequent causes.
Q: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted starting material. What went wrong?
A: This issue typically points to one of three areas: insufficient activation of the nitrating agent, poor substrate solubility, or inadequate reaction conditions.
Causality & Solutions:
-
Inactive Nitrating Species: The nitronium ion is highly sensitive to water. If your reagents (especially sulfuric acid) have absorbed atmospheric moisture, the concentration of the active electrophile will be significantly reduced.
-
Solution: Use fresh, unopened bottles of concentrated H₂SO₄ (98%) and HNO₃ (70%). Avoid leaving reagent bottles open to the air.
-
-
Insufficient Reaction Time or Temperature: While over-heating is dangerous, running the reaction too cold for too long can prevent it from reaching completion, especially with a deactivated ring system.
-
Solution: After the initial cold addition (0-5 °C), you can try allowing the reaction to warm slowly to room temperature and stir for an additional 15-60 minutes while carefully monitoring the reaction by TLC or LC-MS.[6]
-
-
Poor Solubility: If the methyl-dihydro-imidazolone substrate does not fully dissolve in the sulfuric acid before the addition of the nitrating mixture, the reaction will be heterogeneous and inefficient.
-
Solution: Ensure complete dissolution of the substrate in H₂SO₄ before cooling and starting the addition of the nitrating mix. Gentle stirring or slight warming (before cooling back down) may be necessary.
-
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 °C to 5 °C (during addition) | Prevents runaway reactions and minimizes side product formation. |
| Nitric Acid (70%) | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction but minimizes poly-nitration. |
| Sulfuric Acid (98%) | 3 - 5 volumes (relative to substrate mass) | Acts as both catalyst and solvent. |
| Reaction Time | 15 min (addition) + 15-60 min (post-addition) | Must be optimized empirically for each specific substrate. |
Table 1: Recommended starting parameters for nitration.
Section 3: Managing Impurities & Side Reactions
The formation of unintended byproducts is a primary challenge in the purification and overall success of the synthesis.
Q: I've successfully nitrated my compound, but NMR analysis shows I have a mixture of regioisomers. How can I improve selectivity?
A: The directing effects on a dihydro-imidazolone ring are complex. The outcome is a delicate balance between the activating effect of the nitrogen atoms and the deactivating effect of the carbonyl group. Regioselectivity is highly sensitive to reaction conditions.
Causality & Solutions:
-
Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction may favor the more thermodynamically stable isomer, while at lower temperatures, the kinetically favored product may dominate.
-
Solution 1 (Temperature): Lowering the reaction temperature (e.g., to -10 °C or 0 °C) often increases the selectivity for one isomer. Experiment with a range of temperatures to find the optimal point.
-
Solution 2 (Alternative Nitrating Agents): For sensitive substrates, harsher mixed-acid conditions can lead to poor selectivity. Consider milder nitrating agents. A mixture of trifluoroacetic anhydride and a nitrate salt (e.g., KNO₃) can sometimes provide superior results for specific substrates.[9]
-
Q: My mass spec data indicates the addition of two or more nitro groups. How do I prevent this poly-nitration?
A: Poly-nitration occurs when the mono-nitrated product is still sufficiently activated to undergo a second nitration under the reaction conditions.
Causality & Solutions:
-
Excess Nitrating Agent: Using a large excess of nitric acid is the most common cause.
-
Solution: Carefully control the stoichiometry. Use no more than 1.1 to 1.2 equivalents of nitric acid.
-
-
Reaction Temperature/Time: Higher temperatures and longer reaction times provide more opportunity for a second nitration to occur.
-
Solution: Keep the reaction temperature as low as possible (0 °C is a good starting point) and monitor the reaction closely. Quench the reaction as soon as the starting material has been consumed to prevent the formation of the dinitro product.
-
Section 4: Product Work-up & Purification
Proper isolation and purification are critical to obtaining a high-quality final product.
Caption: A general workflow for the work-up of nitration reactions.[8]
Q: When I poured my reaction mixture into ice, my product separated as a sticky oil instead of a filterable solid. How should I proceed?
A: This is a very common issue, often occurring if the product's melting point is low or if it is impure. Do not attempt to filter an oil. The correct procedure is liquid-liquid extraction.[8]
Protocol for Oily Products:
-
Transfer: Transfer the entire quenched mixture (ice water and oil) to a separatory funnel.
-
Extract: Extract the aqueous mixture several times with a water-immiscible organic solvent. Dichloromethane (DCM) or ethyl acetate (EtOAc) are common choices.
-
Combine & Wash: Combine the organic layers. Wash them sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Water.
-
Saturated brine (NaCl solution) to help remove dissolved water.
-
-
Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (like Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify: The resulting crude oil or solid can then be purified by recrystallization or silica gel column chromatography.
Appendix A: General Experimental Protocol
Caution: This is a representative protocol and must be adapted based on risk assessment for your specific substrate and scale.
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the methyl-dihydro-imidazolone substrate (1.0 eq).
-
Add concentrated H₂SO₄ (4 volumes) and stir until all solid has dissolved.
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate, dry flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (1 volume). Cool this mixture to 0 °C.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirring solution of the substrate over 15-20 minutes. Ensure the internal temperature does not exceed 5 °C.[6]
-
After the addition is complete, stir the reaction at 0 °C for an additional 15 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, carefully pour the reaction mixture onto a large beaker of crushed ice (~10 volumes) with vigorous stirring.[6][8]
-
Proceed with work-up as described in the workflow diagram above, depending on whether the product precipitates as a solid or an oil.
References
- Nitration reaction safety. (2024). YouTube.
- Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate.
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. (n.d.). Benchchem.
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (n.d.). MDPI.
- Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. (2019). National Institutes of Health (NIH).
- An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University of Missouri-Kansas City.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Experiment 5 - Nitration of Methyl Benzoate. (n.d.). WebAssign.
- Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry.
Sources
- 1. youtube.com [youtube.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Side reactions and byproduct formation in the synthesis of 1-Methyl-1,3-dihydro-imidazol-2-one
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Methyl-1,3-dihydro-imidazol-2-one (CAS No. 694-32-6), a crucial intermediate and solvent in various chemical applications.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning side reactions and byproduct formation during its synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to optimize reaction outcomes, ensure product purity, and overcome common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
A1: The most prevalent and industrially relevant synthesis involves the cyclocondensation of N-methylethylenediamine with a carbonylating agent, such as urea or diethyl carbonate. The primary challenges are ensuring complete cyclization, preventing the formation of oligomeric or polymeric byproducts, and managing side reactions related to the thermal stability of the reagents. Incomplete reactions can leave unreacted starting materials, which complicates purification.
Q2: My final product is a persistent oil or fails to crystallize. What is the likely cause?
A2: This is a common issue often attributed to impurities that act as crystallization inhibitors. The most likely culprits are unreacted N-methylethylenediamine, residual urea, or oligomeric byproducts formed during the reaction. Water is also a significant impurity that can prevent crystallization; ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture.
Q3: I'm observing a significant amount of a water-soluble byproduct. What could it be?
A3: If you are using urea as the carbonyl source, a common water-soluble byproduct is biuret (or its derivatives), formed from the self-condensation of urea at elevated temperatures. Another possibility is the formation of salts if an acid or base catalyst is used and not properly neutralized during workup. For a related compound, 1,3-dimethyl-2-imidazolidinone (DMI), protic impurities such as urea and acetamide are known byproducts.[2]
Q4: Can I use a different carbonyl source instead of urea?
A4: Yes, other carbonylating agents like phosgene, triphosgene, carbonyldiimidazole (CDI), or dialkyl carbonates (e.g., diethyl carbonate) can be used.[3] CDI is often preferred for milder reaction conditions, which can suppress the formation of thermally-induced byproducts associated with urea.[3] However, the choice of reagent will impact reaction conditions, cost, and the byproduct profile.
Q5: What is the best method to purify the final product?
A5: Purification strategy depends on the scale and nature of the impurities. For laboratory scale, vacuum distillation or column chromatography are effective. For larger scales, recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate, or a mixture of polar/non-polar solvents) is often the most practical approach. A patent for the related DMI suggests using a complex salt as an adsorbent to remove protic impurities, which could be an applicable strategy.[2]
Troubleshooting Guide: Side Reactions & Byproduct Formation
This guide addresses specific problems encountered during the synthesis, their probable causes, and validated solutions.
Problem 1: Low Yield of Desired Product
Low yield is often a result of incomplete reaction or competing side reactions.
Potential Causes & Solutions:
-
Incomplete Cyclization: The intramolecular cyclization may be slow or reversible.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. Be cautious, as excessive heat can promote side reactions.
-
-
Oligomerization/Polymerization: N-methylethylenediamine can react intermolecularly to form linear or cyclic oligomers instead of the desired five-membered ring.
-
Solution: Employ high-dilution conditions to favor the intramolecular cyclization pathway. This can be achieved by slowly adding one of the reagents to the reaction mixture over an extended period.
-
-
Loss During Workup: The product has some water solubility, and significant amounts can be lost during aqueous extraction phases.
-
Solution: When performing an aqueous wash, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover dissolved product.
-
Problem 2: Product Contamination with Unreacted Starting Materials
The presence of N-methylethylenediamine or urea in the final product is a common purity issue.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: An excess of either starting material will result in its presence post-reaction.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the carbonylating agent to ensure the more valuable diamine is fully consumed.
-
-
Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion.
-
Solution: As mentioned, optimize reaction time and temperature based on reaction monitoring. A patent describing the synthesis of a related compound highlights the importance of holding the reaction at a specific temperature for several hours to ensure completion.[4]
-
-
Ineffective Purification:
-
Solution: Unreacted N-methylethylenediamine can be removed by an acid wash (e.g., with dilute HCl), but be sure to neutralize the mixture afterward. Urea and its byproducts can often be removed by washing the crude product with cold water or by recrystallization.
-
Problem 3: Identification of Unknown Peaks in LC-MS or GC-MS
Unexpected peaks in analytical data point to specific side reactions.
Common Byproducts and Their Origins:
| Byproduct | Likely Cause | Suggested Analytical Method | Mitigation Strategy |
| N,N'-bis(2-(methylamino)ethyl)urea | Intermolecular reaction of 2 moles of diamine with 1 mole of urea. | LC-MS, ¹H NMR | Use high-dilution conditions; slow addition of the diamine. |
| Ethyl 2-(methylamino)ethylcarbamate | Incomplete cyclization when using diethyl carbonate as the carbonyl source. | GC-MS, ¹H NMR | Increase reaction temperature and/or time; consider a base catalyst. |
| Biuret/Triuret | Thermal decomposition and self-condensation of urea at high temperatures (>150 °C). | HPLC, LC-MS | Maintain reaction temperature below the decomposition point of urea; use an alternative carbonylating agent like CDI. |
| Hydantoin derivatives | Rearrangement or oxidation side reactions under harsh conditions. | High-Resolution MS, NMR | Employ milder reaction conditions; ensure an inert atmosphere (e.g., N₂ or Ar). |
Visual Diagrams
Reaction Pathway and Key Side Reactions
The following diagram illustrates the primary synthesis route from N-methylethylenediamine and urea, highlighting the formation of a key intermolecular byproduct.
Caption: Troubleshooting flowchart for product purification.
Experimental Protocols
Protocol 1: Synthesis via Urea Cyclocondensation
This protocol is a representative method and should be adapted and optimized based on laboratory findings.
-
Setup: Equip a round-bottom flask with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Charging Reagents: To the flask, add N-methylethylenediamine (1.0 eq) and urea (1.1 eq). For a more controlled reaction, a high-boiling, inert solvent like xylene or sulfolane can be used, though the reaction can often be run neat.
-
Reaction: Heat the mixture slowly with stirring under a nitrogen atmosphere. Ammonia gas will begin to evolve. A typical temperature range is 120-140 °C. Maintain this temperature for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) or GC-MS until the N-methylethylenediamine spot has disappeared.
-
Workup: Cool the reaction mixture to approximately 80 °C. Apply vacuum to remove any remaining ammonia and other volatile impurities. The crude product can then be purified.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot toluene or ethyl acetate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification via Adsorption (Conceptual)
Adapted from a method for a similar compound. [2]This requires experimental validation.
-
Dissolution: Dissolve the crude this compound in a suitable solvent in which the impurities are also soluble (e.g., toluene or THF).
-
Adsorbent Addition: Add an inorganic adsorbent designed to capture protic impurities (e.g., a complex salt containing MgO and/or SiO₂, or activated alumina) to the solution (approx. 5-10% w/w). [2]3. Contact: Stir the mixture at a moderate temperature (e.g., 50-80 °C) for 1-2 hours to allow for efficient adsorption of protic impurities like residual urea or water.
-
Filtration: Filter the hot mixture to remove the adsorbent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the purified product. Assess purity by HPLC or GC-MS.
References
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.
- Method for purifying 1,3-dimethyl-2-imidazolidinone.
- 1-Methylimidazolidin-2-one (2-imidazolidinone, 1-methyl-). (MedChemExpress). URL
- Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one.
- Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.
- Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview).
- 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Methyl-1,3-dihydro-imidazol-2-one and its Derivatives
Welcome to the technical support center for the purification of 1-Methyl-1,3-dihydro-imidazol-2-one and its diverse derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis and purification of this important class of heterocyclic compounds. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflows and enhance the purity and yield of your target compounds.
I. Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the purification process. Each entry details the problem, its probable causes, and a step-by-step protocol for its resolution.
Issue 1: Persistent Impurities After Initial Purification
Q: I've performed a primary purification of my synthesized this compound derivative, but I'm still observing persistent impurities in my NMR and LC-MS analyses. What are the likely culprits and how can I remove them?
A: This is a common challenge, often stemming from unreacted starting materials, by-products, or residual catalysts. The nature of the impurity will dictate the most effective purification strategy.
Probable Causes & Solutions:
-
Unreacted Starting Materials: In syntheses involving reagents like o-phenylenediamine and carbonyl sources, incomplete reactions can leave starting materials in your crude product.[1]
-
Solution: A secondary purification step is often necessary. Flash column chromatography on silica gel is a robust method for separating polar imidazolones from less polar starting materials.[2] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.[2]
-
-
By-product Formation: Side reactions can lead to the formation of structurally similar by-products that are difficult to separate. For instance, in nitration reactions of benzimidazol-2-one derivatives, dinitro- or other partially nitrated species can be significant impurities.[3]
-
Solution: Recrystallization is a powerful technique for removing such impurities. The choice of solvent is critical. For many imidazolone derivatives, solvents like ethanol, methanol, or mixtures with water can provide the necessary solubility differential between the desired product and the impurity.[4][5][6] Experiment with a range of solvents to find the optimal system for your specific derivative.
-
-
Residual Catalysts or Reagents: Bases like triethylamine (TEA) or catalysts used in the synthesis can be carried through.[7]
-
Solution: An aqueous workup is often sufficient. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove basic impurities, followed by a wash with brine and drying over an anhydrous salt like sodium sulfate.
-
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin elution with the non-polar solvent, gradually increasing the proportion of the polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 2: Low Yield After Purification
Q: My final yield of the purified this compound derivative is consistently low. What factors could be contributing to this, and how can I improve it?
A: Low yields can be attributed to several factors, from incomplete reactions to losses during the purification process itself.
Probable Causes & Solutions:
-
Incomplete Reaction: The synthesis may not be going to completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS to ensure it has reached completion before initiating workup. Optimization of reaction conditions (temperature, time, catalyst loading) may be necessary.
-
-
Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction.
-
Solution: Perform back-extractions of the aqueous layers with the organic solvent to recover any dissolved product.
-
-
Product Adhesion to Silica Gel: Highly polar imidazolone derivatives can sometimes bind strongly to silica gel during chromatography, leading to poor recovery.
-
Solution: Consider using a different stationary phase, such as alumina, or employing a stronger eluent system. In some cases, adding a small percentage of a more polar solvent like methanol to the eluent can help desorb the product.
-
-
Decomposition on Silica: Some sensitive derivatives may decompose on acidic silica gel.
-
Solution: Use deactivated (neutral) silica gel, which can be prepared by treating standard silica gel with a base like triethylamine.
-
Issue 3: Difficulty with Crystallization/Recrystallization
Q: I am struggling to induce crystallization of my this compound derivative for final purification. It either remains as an oil or forms a precipitate instead of crystals.
A: Crystallization is a nuanced process influenced by purity, solvent choice, and technique.
Probable Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.
-
Solution: Ensure the material is as pure as possible before attempting crystallization. A preliminary purification by column chromatography may be necessary.
-
-
Inappropriate Solvent System: The solvent may be too good or too poor for your compound.
-
Solution: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Systematically screen a variety of solvents with different polarities. If a single solvent is not effective, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
-
Supersaturation Issues: The solution may be too concentrated or cooling too rapidly.
-
Solution: Try a more dilute solution and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can provide nucleation sites. Seeding with a small crystal of the pure compound, if available, is also highly effective.
-
Visualization: Purification Workflow Decision Tree
The following diagram illustrates a typical decision-making process for purifying this compound and its derivatives.
Caption: A decision tree for the purification of imidazolone derivatives.
II. Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of this compound and its derivatives?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even those that are isomeric.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting non-volatile impurities and confirming the molecular weight of the target compound.[3]
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and the efficiency of chromatographic separation.[3]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for solid compounds.[3]
Q2: Are there any specific safety precautions I should take when working with these compounds?
A2: Yes, as with all laboratory chemicals, appropriate safety measures are crucial. Some 1,3-Dihydro-2H-imidazol-2-one derivatives are classified with hazards such as being harmful if swallowed, causing skin irritation or eye damage, and potential reproductive toxicity. Always consult the Safety Data Sheet (SDS) for your specific compound. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust or vapors.
Q3: Can I use reverse-phase chromatography for the purification of polar this compound derivatives?
A3: Yes, reverse-phase chromatography can be a very effective technique for purifying polar compounds that are not well-retained on normal-phase silica gel. A C18 column with a mobile phase of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is a common setup.
Q4: My compound is an N-heterocyclic carbene (NHC) precursor. Are there any special considerations for its purification?
A4: Yes, NHC precursors, particularly imidazolium salts, can be hygroscopic, which can complicate purification and subsequent reactions.[8]
-
Counterion Exchange: If you have a hygroscopic chloride salt, consider exchanging the counterion to a less hygroscopic one like tetrafluoroborate (BF₄⁻).[8]
-
Anhydrous Conditions: It is crucial to use dry solvents and perform manipulations under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Drying: Thoroughly dry the purified product under high vacuum. Soxhlet extraction with a dry solvent like acetone has also been reported as an effective purification and drying method for some NHC precursors.[9]
III. Data and Protocols
Table 1: Common Solvents for Recrystallization
| Solvent/System | Polarity | Typical Applications |
| Ethanol | Polar Protic | General purpose for moderately polar imidazolones.[7] |
| Methanol | Polar Protic | Similar to ethanol, good for more polar derivatives.[6] |
| Isopropanol | Polar Protic | Can be effective for less polar derivatives.[8] |
| Acetonitrile | Polar Aprotic | Good for a range of polarities. |
| Ethyl Acetate/Hexane | Biphasic | For compounds with intermediate polarity.[2] |
| Ethanol/Water | Biphasic | For highly polar, water-soluble derivatives.[4] |
Step-by-Step Protocol: Recrystallization
-
Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve your crude product.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.
IV. References
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. (2015, November 25). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019, February 21). ACS Publications. Retrieved January 8, 2026, from [Link]
-
Facile purification of the N-heterocyclic carbene precursor [IMesH][Cl] and chloride binding in the solvates [IMesH][Cl]·acetone and [IMesH][Cl]·H2O (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
-
1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). (2004, May 1). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro-imidazole-2-thiones. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Discovering New Reactions with N-Heterocyclic Carbene Catalysis. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents. Retrieved January 8, 2026, from
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2015). Scientific & Academic Publishing. Retrieved January 8, 2026, from [Link]
-
3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one. (n.d.). International Union of Crystallography. Retrieved January 8, 2026, from [Link]
-
Complexes of 1,3‐Dihydro‐1‐Methyl‐2H‐Imidazole‐2‐Thione with Cobalt(II). (n.d.). Wiley Online Library. Retrieved January 8, 2026, from [Link]
-
One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][3][9]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022, October 15). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 8. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile purification of the N-heterocyclic carbene precursor [IMesH][Cl] and chloride binding in the solvates [IMesH][Cl]·acetone and [IMesH][Cl]·H2O (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in the N-Methylation of 1,3-Dihydro-imidazol-2-one
Welcome to the technical support guide for the N-methylation of 1,3-dihydro-imidazol-2-one (also known as 2-imidazolidinone or ethyleneurea). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to rationalize and optimize your synthetic strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the N-methylation of this cyclic urea scaffold.
Q1: What are the most common methylating agents for 1,3-dihydro-imidazol-2-one, and what are their primary pros and cons?
A1: The choice of methylating agent is critical and involves a trade-off between reactivity, safety, and cost. The most prevalent options are summarized in the table below.
| Methylating Agent | Formula | Pros | Cons |
| Methyl Iodide | MeI | Highly reactive, effective at low temperatures, extensive literature precedent. | Toxic, volatile, potential for over-alkylation if not controlled.[1] |
| Dimethyl Sulfate | (MeO)₂SO₂ | Highly reactive, cost-effective for large-scale synthesis. | Extremely toxic and carcinogenic, requires stringent handling protocols. |
| Dimethyl Carbonate | (MeO)₂CO | Low toxicity, environmentally friendly ("green" reagent), byproduct is methanol.[2][3] | Lower reactivity, often requires higher temperatures, pressure, or specific catalysts.[2][3] |
| Tetramethylammonium Fluoride | TMAF | Safe, solid reagent, offers high chemoselectivity for N-methylation over O-methylation.[4] | Higher cost, may not be readily available in all labs. |
Q2: My reaction is producing a mixture of mono- and di-methylated products. How can I improve selectivity for 1-methyl-1,3-dihydro-imidazol-2-one?
A2: Achieving mono-selectivity is a classic challenge. The initial N-methylation product, this compound, still possesses an acidic N-H proton that can be deprotonated and subsequently methylated. To favor the mono-methylated product:
-
Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of both your base and methylating agent.
-
Lower the Temperature: Perform the initial deprotonation at 0 °C and maintain a low temperature during the addition of the methylating agent. This reduces the rate of the second methylation reaction.
-
Slow Addition: Add the methylating agent dropwise or via syringe pump to maintain a low instantaneous concentration, which disfavors the second, slower methylation step.
Q3: My analysis shows a significant O-methylated byproduct (2-methoxy-4,5-dihydro-1H-imidazole). How can I favor N-methylation?
A3: This is a critical issue rooted in the electronics of the substrate. After deprotonation, the resulting anion is an ambident nucleophile , with negative charge density on both the nitrogen and oxygen atoms. N-methylation is typically the thermodynamically favored product, while O-methylation is often the kinetically favored one.[5] To suppress O-methylation:
-
Choice of Base (Counter-ion): Use a sodium base like sodium hydride (NaH). The small, hard Na⁺ cation coordinates tightly to the hard oxygen atom of the urea anion, sterically hindering it and leaving the softer nitrogen atom more available for attack.[1] Potassium or cesium bases result in a "freer" anion, increasing the likelihood of O-alkylation.
-
Solvent Selection: Employ polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the cation but not the nucleophilic anion, increasing its reactivity at the nitrogen position.
-
Methylating Agent: While harder methylating agents might favor O-alkylation, this effect is often secondary to the counter-ion and solvent effects. Sticking with methyl iodide is generally effective when other conditions are optimized for N-selectivity.
Q4: Are there "greener" or safer alternatives to highly toxic reagents like methyl iodide or dimethyl sulfate?
A4: Yes. Dimethyl carbonate (DMC) is an excellent, environmentally benign alternative.[2] It serves as both a reagent and a solvent. While it requires more forcing conditions (e.g., higher temperatures of 90-150 °C), it can provide high yields of N-methylated products with catalysts like N,N,N′,N′-tetramethylethylenediamine (TMEDA) or other bases.[2][3] More recently, tetramethylammonium fluoride (TMAF) has been reported as a safe and highly selective solid methylating agent that works under metal-free conditions.[4]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Improving Low Reaction Yield
Low yield is a frustrating but solvable issue. The key is to systematically identify the root cause, which could be incomplete conversion, side product formation, or product loss during workup.
Caption: Decision tree for troubleshooting low reaction yields.
Guide 2: The N- vs. O-Alkylation Dilemma
The competition between N- and O-methylation is governed by the principles of kinetic versus thermodynamic control and Hard and Soft Acids and Bases (HSAB) theory.
The deprotonated imidazol-2-one is an ambident nucleophile. The nitrogen is a "soft" nucleophilic center, and the oxygen is a "hard" nucleophilic center. Methyl iodide (with a soft methyl electrophile and soft iodide leaving group) preferentially reacts at the soft nitrogen center, leading to the thermodynamically stable N-methyl product. However, under certain conditions, kinetic attack at the more electronegative oxygen can occur.
Caption: Competing pathways for N- vs. O-methylation.
| Factor | Condition Favoring N-Methylation | Condition Favoring O-Methylation | Rationale |
| Base Counter-ion | NaH (Na⁺), Mg(OMe)₂ (Mg²⁺) | KOH (K⁺), Cs₂CO₃ (Cs⁺) | Harder cations (Na⁺) coordinate to the hard oxygen, blocking it and directing alkylation to the nitrogen.[1] |
| Solvent | Polar Aprotic (DMF, DMSO, THF) | Protic or Less Polar Solvents | Polar aprotic solvents solvate the cation, leaving a highly reactive "naked" anion where the more nucleophilic nitrogen dominates. |
| Temperature | Higher Temperature (after addition) | Lower Temperature | Allows for equilibration to the more stable thermodynamic N-methyl product. O-alkylation is often faster at lower temperatures. |
| Leaving Group | Softer (I⁻, Br⁻) | Harder (OTs⁻, OSO₂Me⁻) | Follows HSAB principle: soft nucleophiles react faster with substrates having soft leaving groups. |
Section 3: Validated Experimental Protocols
Note: These protocols should be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).
Protocol 1: Selective Synthesis of this compound
This protocol is optimized for high selectivity towards the mono-N-methylated product.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,3-dihydro-imidazol-2-one (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) portion-wise over 15 minutes.
-
Causality Insight: Using NaH provides the sodium counter-ion crucial for preventing O-alkylation. The slow addition at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases and the solution is homogeneous.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (MeI, 1.05 eq) dropwise via syringe over 20 minutes.
-
Causality Insight: Slow addition of the methylating agent at low temperature is critical to prevent over-methylation and maintain control of the reaction.
-
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LCMS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous phase with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure this compound.
Protocol 2: Synthesis of 1,3-Dimethyl-1,3-dihydro-imidazol-2-one (DMI)
This protocol is designed to favor the di-substituted product, which is a useful aprotic polar solvent.[6]
-
Preparation: To a suitable reaction flask, add 1,3-dihydro-imidazol-2-one (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool to 0 °C and add sodium hydride (NaH, 60% dispersion, 2.2 eq) portion-wise.
-
Stirring: Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Methylation: Cool back to 0 °C and add methyl iodide (MeI, 2.2 eq) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Forcing conditions such as gentle heating (reflux) may be required to drive the reaction to completion.
-
Workup and Purification: Follow the same workup procedure as in Protocol 1. DMI (1,3-dimethyl-2-imidazolidinone) is a liquid at room temperature and can be purified by vacuum distillation.[7]
References
- Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC - NIH. (n.d.).
- What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? (2019).
- Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. (2022). Angewandte Chemie International Edition, 61(48), e202213056.
- Process for producing 1,3-dimethyl-2-imidazolidinone. (1987). Google Patents. US4668793A.
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (2011). Nature Chemical Biology, 7(12), 910-912.
- Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one. (2014). Google Patents. CN102408374B.
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (2011). Nature Chemical Biology, 7(12), 910-912.
- Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). The Journal of Organic Chemistry, 84(6), 3477-3490.
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters, 24(40), 7415-7420.
- 1,3-Dimethyl-2-imidazolidinone. (n.d.). In Wikipedia.
- N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. (2011). Synthetic Communications, 41(14), 2133-2141.
- Preparation method of 1,3-dimethyl-2-imidazolidinone. (1987). Google Patents. KR870001899B1.
- Methylation synthesis method of N-heterocyclic compound. (2019). Google Patents. CN109851609A.
- Synthesis of imidazolidinones and related compounds. (n.d.). Organic Chemistry Portal.
- The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Bioorganic & Medicinal Chemistry, 23(23), 7449-7459.
- Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. (2019). Scientific Update.
- Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. (2020). Organic Letters, 22(2), 331-334.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 4. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 7. US4668793A - Process for producing 1,3-dimethyl-2-imidazolidinone - Google Patents [patents.google.com]
Technical Support Center: Catalyst Optimization for Reactions of 1-Methyl-1,3-dihydro-imidazol-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing catalytic reactions involving 1-Methyl-1,3-dihydro-imidazol-2-one and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges and streamline catalyst selection. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Principles & Initial Troubleshooting
Q1: What are the primary catalytic applications involving this compound, and what is its role in these reactions?
This compound and related cyclic ureas are versatile molecules in modern organic synthesis. Their role in catalysis is primarily twofold:
-
As a Substrate: The molecule itself can be a reactant, most commonly in cross-coupling reactions. The N-H bonds on the imidazole core are suitable for reactions like N-arylation or N-alkylation, which are fundamental for building complex pharmaceutical intermediates.[1]
-
As a Ligand Precursor: The core structure is a direct precursor to N-heterocyclic carbenes (NHCs), a class of highly effective and stable ligands for transition metals. For example, deprotonation and modification of the related 1,3-disubstituted imidazolium salts (derived from structures like imidazol-2-one) yield powerful NHC ligands such as IMes (1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene). These ligands are crucial for stabilizing and activating metal catalysts (e.g., Palladium, Ruthenium, Rhodium) used in reactions like Suzuki-Miyaura cross-coupling and olefin metathesis.
Q2: My reaction involving a this compound derivative is failing or giving low yields. Where should I begin troubleshooting?
When a reaction fails, a systematic approach is crucial. Before focusing solely on the catalyst, it is essential to validate the foundational parameters of your experiment. The flowchart below provides a logical decision-making process for initial troubleshooting.
Caption: Troubleshooting Decision Tree for Catalytic Reactions.
Start by confirming the purity of your this compound and coupling partner. Ensure solvents are anhydrous and properly degassed, as oxygen and water can deactivate many organometallic catalysts. Only after confirming these fundamentals should you focus on optimizing the catalyst system itself.
Section 2: Troubleshooting Palladium-Catalyzed N-Arylation
N-arylation is a common and challenging reaction for this substrate class. The following questions address specific issues encountered during these experiments.
Q3: I am setting up an N-arylation of this compound with an aryl halide. What is a reliable starting catalyst system?
For C-N cross-coupling reactions, Palladium-based catalysts are the most common and effective. A robust starting point involves a Pd(0) source, a phosphine or NHC ligand, and a suitable base.
Causality: The role of each component is distinct. The Palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl halide.[2] The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its reactivity. The base is required to deprotonate the N-H bond of the imidazol-2-one, making it nucleophilic enough to attack the palladium complex during the catalytic cycle.
A recommended starting point is summarized in the table below.
| Component | Recommended Starting Choice | Alternative Options | Rationale / Comments |
| Pd Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ to Pd(0) by the phosphine ligand. |
| Ligand | XPhos or BrettPhos | P(t-Bu)₃, RuPhos, NHC Ligands (e.g., IPr) | These are bulky, electron-rich phosphine ligands (Buchwald ligands) known to promote C-N bond formation effectively by accelerating the rate-limiting reductive elimination step. |
| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄, NaOtBu | Carbonates are often effective and are milder than alkoxides like NaOtBu, which can sometimes cause side reactions. K₃PO₄ is another strong, non-nucleophilic base. |
| Solvent | Toluene or Dioxane | DMF, MeCN | These solvents are typically used for their high boiling points and ability to dissolve the organometallic species involved. Must be anhydrous. |
Q4: My N-arylation yield is very low, and I suspect a catalyst issue. I see studies where the catalyst and ligand are pre-mixed and heated. Why is this necessary?
This is an excellent observation and points to a critical, often overlooked, aspect of catalysis involving imidazole substrates. Imidazoles themselves are good ligands for palladium and can competitively bind to the metal center.
Expert Insight & Causality: If you mix the Pd source, your phosphine ligand, and the imidazole substrate all at once, the imidazole can occupy the coordination sites on the palladium. This inhibits the formation of the desired, catalytically active Pd(0)-phosphine complex.[3] By pre-heating the Pd source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) in the solvent for a few minutes before adding the imidazole substrate and base, you allow the active catalyst to form without competition.[3] Once the bulky phosphine ligand is bound, it is generally not displaced by the imidazole substrate. This pre-activation step can dramatically improve reaction efficacy.[3]
Q5: I am observing decomposition of my aryl halide and formation of homocoupled byproducts instead of the desired N-arylated product. What should I change?
This issue often points to an imbalance in the rates of the catalytic cycle steps or catalyst deactivation.
-
Problem: Homocoupling of the aryl halide (Ar-X + Ar-X → Ar-Ar) or boronic acid (in Suzuki reactions) suggests that transmetalation and reductive elimination are slow relative to side reactions.
-
Solution 1: Change the Ligand. The electronic and steric properties of the ligand are paramount. If you are using a less electron-rich ligand like PPh₃, switching to a bulky, electron-donating ligand like XPhos or an NHC ligand can accelerate the reductive elimination step, favoring the formation of the desired C-N bond over side reactions.[2]
-
Solution 2: Re-evaluate the Base. Using a base that is too strong or too weak can be detrimental. If the base is too weak, deprotonation of the imidazol-2-one is slow. If it is too strong (e.g., NaOtBu), it might promote catalyst decomposition or side reactions with functional groups on your substrate. Screening bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is a standard optimization step.
-
Solution 3: Lower the Catalyst Loading. Sometimes, high catalyst concentrations can promote side reactions. Try reducing the loading from 1-2 mol% down to 0.5 mol% after implementing other improvements.
Protocols & Experimental Workflows
Protocol 1: General Procedure for Catalyst System Screening in N-Arylation
This protocol describes a parallel screening approach to efficiently identify the optimal ligand and base for your specific substrates.
-
Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials equipped with stir bars.
-
Stock Solution 1 (Substrates): Prepare a stock solution of your this compound (1.0 eq) and aryl halide (1.2 eq) in anhydrous toluene (or dioxane).
-
Stock Solution 2 (Catalyst Precursor): Prepare a stock solution of the Palladium source (e.g., Pd₂(dba)₃, 2 mol % Pd) in anhydrous toluene.
-
Dispensing:
-
To each vial, add the appropriate solid ligand (4 mol %) and solid base (2.5 eq). For example:
-
Vial 1: XPhos + K₂CO₃
-
Vial 2: RuPhos + K₂CO₃
-
Vial 3: XPhos + Cs₂CO₃
-
Vial 4: RuPhos + Cs₂CO₃
-
-
Add the required volume of Catalyst Precursor solution (Stock Solution 2) to each vial.
-
Add an equal, measured volume of solvent to each vial.
-
-
Pre-activation: Seal the vials and heat them at 80-100 °C for 10-15 minutes outside the glovebox. This allows the active Pd-ligand complex to form.
-
Reaction Initiation: Add the required volume of the Substrate stock solution (Stock Solution 1) to each vial via syringe.
-
Reaction & Analysis: Place the vial array on a pre-heated reaction block at the desired temperature (e.g., 110 °C). Monitor the reactions at set time points (e.g., 2h, 8h, 24h) by taking small aliquots for LCMS or GCMS analysis to determine conversion and product formation.
Sources
Technical Support Center: A Guide to Improving Regioselectivity on the 1-Methyl-1,3-dihydro-imidazol-2-one Ring
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with the 1-methyl-1,3-dihydro-imidazol-2-one scaffold. This versatile heterocyclic core is a key component in numerous pharmacologically active molecules. However, its functionalization, particularly through electrophilic substitution, often presents a significant challenge: controlling the regioselectivity between the C4 and C5 positions.
This document serves as a specialized resource, moving beyond standard textbook procedures to provide in-depth troubleshooting advice and advanced strategies in a practical question-and-answer format. Our goal is to empower you to rationalize experimental outcomes, diagnose issues, and design high-yield, regioselective syntheses.
Section 1: Frequently Asked Questions - Understanding the Ring's Intrinsic Reactivity
This section addresses the fundamental electronic and structural properties that govern the reactivity of the this compound ring.
Q1: What are the primary sites for electrophilic substitution on the this compound ring, and what is the underlying chemical reasoning?
A1: The primary sites for electrophilic substitution are the C4 and C5 positions. The ring is considered electron-rich and activated towards electrophiles due to the electronic contributions of the two nitrogen atoms. Here’s a breakdown of the causality:
-
Electron-Donating Effects: The lone pair of electrons on the N3 nitrogen (the one without the methyl group) strongly participates in resonance, delocalizing electron density into the π-system of the ring. This effect significantly increases the nucleophilicity of the C4 carbon. The N1-methyl group also contributes a minor, positive inductive effect (+I), further enriching the ring.
-
Electron-Withdrawing Effect: The carbonyl group (C2=O) is electron-withdrawing via both induction and resonance, which deactivates the ring to some extent.
-
Net Effect: The powerful electron-donating effect of the N3 amide nitrogen generally outweighs the withdrawing effect of the carbonyl group, making the ring nucleophilic overall. Resonance analysis suggests that the electron density is highest at the C4 and C5 positions, making them the targets for electrophiles.
Below is a diagram illustrating the key resonance contributor that enhances electron density at the C4 position.
Caption: Key resonance form showing electron delocalization.
Q2: How can I computationally predict the most likely site of substitution before running an experiment?
A2: Yes, computational methods are highly effective for predicting regioselectivity in electrophilic aromatic substitutions (EAS). A practical and validated approach is the RegioSQM method.[1][2] This method bypasses complex transition state calculations and instead identifies the most nucleophilic carbon atom by calculating the free energy of protonation at all possible C-H positions. The carbon atom where protonation results in the most stable cation (lowest free energy) is predicted to be the most reactive site for electrophilic attack.[1][2] This in silico analysis can save significant experimental time and resources by providing a strong hypothesis for the reaction outcome.
Q3: Why do I get a mixture of C4 and C5 isomers when the electronics seem to favor one position?
A3: While the electronics from the N3 lone pair strongly favor substitution at C4, the energy difference between the reaction pathways leading to C4 and C5 substitution can be small. Several factors can lead to a loss of selectivity:
-
Sterics: A bulky electrophile may face steric hindrance at the C4 position from the adjacent N-methyl group, making the more accessible C5 position a competitive site.
-
Reaction Conditions: Higher temperatures provide more energy to overcome activation barriers, potentially enabling the reaction to proceed through the less-favored C5 pathway, leading to a thermodynamic mixture of products.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates (the sigma complexes), altering the energy landscape and thus the regiochemical outcome.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a structured approach to diagnosing and solving problems encountered during the synthesis.
Issue 1: Poor or No Regioselectivity
You are consistently obtaining a mixture of C4 and C5 substituted products that are difficult to separate.
| Potential Cause | Underlying Rationale | Proposed Solution |
| High Reaction Temperature | At elevated temperatures, reactions tend toward thermodynamic control, favoring the most stable product mixture rather than the kinetically fastest-forming product. The energy difference between the C4 and C5 intermediates may be small enough that both are formed. | Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). This favors the kinetic product, which is often the more regioselective outcome. |
| Sterically Small Electrophile | Small electrophiles (e.g., from NBS or NIS) experience minimal steric hindrance, allowing them to attack both C4 and C5 positions based purely on electronic availability. | Consider using a bulkier electrophile source. The increased steric demand can enhance selectivity for the less hindered C5 position, or if electronics dominate, may still favor C4 but with a cleaner profile. |
| Inappropriate Lewis Acid | The choice of Lewis acid can dramatically alter the effective size and reactivity of the electrophile, thereby influencing the regioselectivity. | Screen a variety of Lewis acids. A milder Lewis acid might lead to a more selective reaction. For example, compare the results of using AlCl₃ versus a milder acid like ZnCl₂ or FeCl₃. |
| Solvent Polarity | The solvent can differentially stabilize the charged intermediates (sigma complexes) for C4 versus C5 attack. | Experiment with a range of solvents with varying polarities, from nonpolar (e.g., hexane, CCl₄) to polar aprotic (e.g., CH₂Cl₂, MeCN). |
Issue 2: Low Reaction Yield or Substrate Decomposition
The reaction is not proceeding to completion, or you observe significant formation of intractable byproducts.
| Potential Cause | Underlying Rationale | Proposed Solution |
| Harsh Acidic Conditions | Strongly acidic conditions (e.g., concentrated H₂SO₄/HNO₃ for nitration) can lead to protonation of the ring nitrogens, deactivating the ring towards further electrophilic attack or causing decomposition. | Use milder, buffered, or alternative reagent systems. For nitration, consider using a nitrate salt (like KNO₃) in sulfuric acid at low temperatures, which can be more controlled.[3] For other substitutions, explore non-acidic conditions where possible. |
| Overly Reactive Electrophile | A highly reactive electrophile can lead to polysubstitution or side reactions, consuming the starting material and desired product. | Use a less reactive source for the electrophile. For bromination, switch from Br₂ to a milder source like N-Bromosuccinimide (NBS). Control the stoichiometry carefully, adding the electrophile slowly and in slight excess (1.0-1.1 equivalents). |
| Atmospheric Moisture | Many reagents used in electrophilic substitutions (especially Lewis acids) are highly sensitive to moisture, which can quench the reaction. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Section 3: Advanced Strategies for Absolute Regiocontrol
When fine-tuning reaction conditions is insufficient, more robust strategies are required to guarantee substitution at a specific position.
Strategy 1: Directed Ortho-Metalation (DoM)
This powerful technique uses a directing group to guide a strong base to deprotonate a specific, adjacent position. The resulting anion is then trapped with an electrophile. For the this compound ring, a directing group can be installed at the N3 position.
Caption: Workflow for Directed Ortho-Metalation (DoM).
Key Considerations for DoM:
-
Choice of Directing Group (DG): The DG must be able to coordinate with the lithium base (e.g., pivaloyl, carbamoyl groups) and be removable under conditions that do not affect the rest of the molecule.
-
Base and Temperature: Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically used at low temperatures (-78 °C) to prevent side reactions.
Strategy 2: Use of a Blocking Group
This strategy involves temporarily "blocking" one reactive site to force the substitution to occur at the other. The blocking group is then removed to yield the desired product.
Caption: Workflow for using a removable blocking group.
Key Considerations for Blocking Groups:
-
Choice of Blocking Group (BG): The ideal BG is easy to install with high selectivity, stable to the conditions of the subsequent electrophilic substitution, and easy to remove without affecting the product. Silyl groups (e.g., -SiMe₃) or halogens (e.g., -I or -Br, removed via metal-halogen exchange or reduction) are common choices.
Section 4: Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Regioselective Bromination at the C4-Position
This protocol is optimized to favor kinetic control and enhance selectivity for the C4 position.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 20 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to check for the consumption of starting material.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Confirm the regiochemistry using 2D NMR techniques like NOESY (a correlation between the C4-proton and the N1-methyl protons will confirm C5 substitution, while its absence suggests C4 substitution).
Protocol 2: Isomer Characterization using ¹H-¹H NOESY NMR
Distinguishing between C4 and C5 isomers is critical and can be unambiguously achieved with Nuclear Overhauser Effect Spectroscopy (NOESY).
-
Sample Preparation: Prepare a standard NMR sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a 2D ¹H-¹H NOESY spectrum. Use a mixing time appropriate for small molecules (typically 300-800 ms).
-
Analysis for C5-Isomer: If the substitution occurred at the C5 position , the remaining C4-proton will be physically close to the protons of the N1-methyl group. This will result in a clear cross-peak in the NOESY spectrum between the singlet of the N1-CH₃ and the singlet of the C4-H.
-
Analysis for C4-Isomer: If the substitution occurred at the C4 position , the remaining C5-proton is too far from the N1-methyl group to produce a significant NOE. The absence of this specific cross-peak is strong evidence for C4 substitution.
References
- Vertex AI Search. (2024). Synthesis of 1,3-Dihydro-1-methyl-3-[4-(5-methyl-1H-imidazol-1-yl)-2-butynyl].
- Stankevič, I., et al. (2021).
- Zav'yalov, S. I., et al. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Pharmaceutical Chemistry Journal, 38(5), 231-245. [Link]
- Kruszyk, M., et al. (2018). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv. [Link]
- Chemistry LibreTexts. (2015).
- Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Introduction to Organic Chemistry. (n.d.). Regioselectivity and Substituent Effects. [Link]
- Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. [Link]
- Kruszyk, M., et al. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(42), 8156-8161. [Link]
Sources
Optimization of crystallization conditions for 1-Methyl-1,3-dihydro-imidazol-2-one to obtain high-quality crystals
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining high-quality crystals of 1-Methyl-1,3-dihydro-imidazol-2-one. While specific solubility data for this compound is not extensively published, this guide leverages fundamental principles of small molecule crystallization and provides a systematic approach to optimizing experimental conditions.
I. Understanding the Molecule: Physicochemical Properties
A foundational understanding of your molecule's properties is the first step in designing a successful crystallization strategy. For this compound, the following information has been collated from available data for the target molecule and structurally similar compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₄H₆N₂O | Fluorochem |
| Molecular Weight | 98.105 g/mol | Fluorochem[1] |
| Physical State | Solid | Fluorochem[1] |
| Structural Analogs | 1,3-dihydro-4-methyl-2H-imidazol-2-one | PubChem[2] |
Expert Insight: The presence of both hydrogen bond donors (N-H) and acceptors (C=O, N) in the structure of this compound suggests that solvents capable of hydrogen bonding, such as alcohols, may be effective for solubilization. The relatively low molecular weight indicates that it is a small molecule, and standard crystallization techniques should be applicable.
II. Troubleshooting Guide: Common Crystallization Challenges
This section addresses specific issues that you may encounter during the crystallization of this compound, providing causative explanations and actionable solutions.
Question: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to high supersaturation or the solvent being too good for the compound at the crystallization temperature.
-
Causality: The concentration of the solute is too high in the metastable zone, leading to rapid phase separation into a liquid before nucleation and ordered crystal growth can occur.
-
Solutions:
-
Reduce the concentration: Start with a more dilute solution. This will slow down the approach to supersaturation, giving the molecules more time to orient themselves into a crystal lattice.
-
Slow down the cooling rate: If using a cooling crystallization method, decrease the rate of temperature change. A slower cooling rate of 0.1°C to 1°C per minute can be beneficial.[2] A gradual temperature reduction allows for more controlled crystal growth.[3]
-
Use a less effective solvent: If the compound is highly soluble in the chosen solvent, try a solvent in which it is less soluble. You can also use a co-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is slowly introduced.
-
Increase the crystallization temperature: Sometimes, oiling out occurs at lower temperatures. Try setting up the crystallization at a slightly higher temperature to reduce the degree of supersaturation.
-
Question: I am only getting very small, needle-like crystals. How can I obtain larger, blockier crystals suitable for X-ray diffraction?
Answer: The formation of many small crystals or needles indicates a high rate of nucleation relative to the rate of crystal growth. To get larger crystals, you need to favor growth over the formation of new nuclei.[1]
-
Causality: Rapid supersaturation leads to the spontaneous formation of a large number of crystal nuclei simultaneously, leaving insufficient solute in the solution for each nucleus to grow into a large crystal.
-
Solutions:
-
Decrease the level of supersaturation: This is the most critical factor. Use a more dilute solution or slow down the process of achieving supersaturation (e.g., slower cooling or evaporation).
-
Optimize the temperature: Fine-tuning the temperature can slow the crystallization process. Try a narrower temperature range for cooling crystallization.
-
Seeding: Introduce a single, well-formed crystal (a seed crystal) into a solution that is only slightly supersaturated. This provides a template for controlled growth and discourages new nucleation.
-
Solvent selection: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. Solvents with different polarities and hydrogen bonding capabilities can alter the crystal packing.
-
Question: My compound will not crystallize at all and remains in solution.
Answer: This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.
-
Causality: The compound is too soluble in the chosen solvent under the experimental conditions.
-
Solutions:
-
Increase the concentration: If possible, dissolve more of the compound in the solvent to create a more concentrated starting solution.
-
Change the solvent system: The most effective solution is to find a solvent in which the compound is less soluble. Perform small-scale solubility tests with a range of solvents to identify a suitable one.
-
For cooling crystallization, lower the final temperature: This will further decrease the solubility of your compound.
-
For evaporation crystallization, accelerate evaporation slightly: You can do this by passing a gentle stream of inert gas (like nitrogen) over the surface of the solution or by using a wider-mouthed vessel. However, be cautious not to evaporate too quickly, as this can lead to the formation of powder or small crystals.
-
Introduce an anti-solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible solvent in which your compound is insoluble. This is the basis of anti-solvent crystallization.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection for this compound?
Given the polar nature of the molecule with hydrogen bonding capabilities, a good starting point for solvent screening would include:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Nitriles: Acetonitrile
-
Chlorinated solvents: Dichloromethane (use with caution due to volatility)[4]
It is highly recommended to perform preliminary solubility tests with small amounts of your compound in a variety of solvents to determine which ones provide moderate solubility at elevated temperatures and lower solubility at room temperature or below.
Q2: How pure does my sample of this compound need to be for successful crystallization?
For obtaining high-quality single crystals, the purity of your compound should ideally be greater than 98%. Impurities can inhibit nucleation, interfere with crystal growth, and lead to defects in the crystal lattice.[1] If you are struggling with crystallization, consider an additional purification step for your material, such as column chromatography or recrystallization.
Q3: Should I filter my solution before setting up a crystallization experiment?
Yes, it is always a good practice to filter the prepared solution while it is warm through a pre-warmed funnel with a small cotton plug or filter paper. This removes any insoluble impurities or dust particles that could act as unwanted nucleation sites, leading to the formation of many small crystals.
Q4: How can I scale up my crystallization process?
Scaling up crystallization requires careful control of the process parameters that were optimized at the lab scale. Key considerations include:
-
Heat and mass transfer: In larger vessels, temperature gradients and concentration gradients can occur. Ensure efficient and uniform stirring to maintain homogeneity.
-
Cooling profile: The cooling rate that worked for a small vial may need to be adjusted for a larger reactor to ensure consistent crystal growth.
-
Seeding strategy: The amount and size of seed crystals may need to be adjusted for the larger volume.
IV. Experimental Protocols
Here are detailed step-by-step protocols for common crystallization techniques that can be adapted for this compound.
Protocol 1: Slow Cooling Crystallization
This is a standard method that relies on the principle that the solubility of the compound is higher at an elevated temperature and lower at a reduced temperature.[4]
-
Solvent Selection: Choose a solvent in which this compound has good solubility at an elevated temperature but poor solubility at room temperature or below.
-
Dissolution: In a clean Erlenmeyer flask, add a small amount of the chosen solvent to your compound. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Continue adding the solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.
-
Hot Filtration (Optional but Recommended): If any insoluble material is present, filter the hot solution through a pre-warmed funnel to remove it.
-
Slow Cooling: Cover the flask with a watch glass or loosely with aluminum foil to prevent rapid evaporation and contamination. Allow the flask to cool slowly to room temperature. To slow down the cooling process further, you can place the flask in an insulated container (e.g., a Dewar flask filled with warm water).
-
Further Cooling: Once the flask has reached room temperature, you can transfer it to a refrigerator (4°C) or a freezer (-20°C) to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.
Protocol 2: Slow Evaporation Crystallization
This method is suitable for compounds that are soluble at room temperature and do not require heating for dissolution.[5]
-
Dissolution: Dissolve your compound in a suitable solvent at room temperature to create a solution that is close to saturation.
-
Setup: Transfer the solution to a clean vial or beaker.
-
Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it. This will allow the solvent to evaporate slowly over time.
-
Incubation: Place the vial in a quiet, vibration-free location and allow the solvent to evaporate over several hours to days.
-
Isolation: Once crystals have formed and the desired amount of solvent has evaporated, carefully remove the remaining solvent with a pipette and collect the crystals.
Protocol 3: Vapor Diffusion
This technique is excellent for obtaining high-quality crystals from very small amounts of material.[4][5] It involves the slow diffusion of an anti-solvent vapor into a solution of your compound.
-
Setup: Place a small, open vial containing a solution of your compound in a "good" solvent inside a larger, sealed jar. The larger jar should contain a small amount of a volatile "poor" solvent (anti-solvent) in which your compound is insoluble.
-
Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution of your compound.
-
Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of your compound will decrease, leading to slow and controlled crystallization.
-
Isolation: Once suitable crystals have formed, carefully open the jar and remove the inner vial. Isolate the crystals as described in the previous methods.
V. Visualization of Experimental Workflow
Troubleshooting Flowchart for Crystallization Optimization
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: A flowchart illustrating the decision-making process for troubleshooting common crystallization issues.
VI. References
-
Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
-
Blake, A. J. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2145-2164.
-
JoVE. (2025, May 22). Crystal Growth: Principles of Crystallization.
-
Zhanghua. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
-
ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3.
-
Chianese, A. (2025, August 9). Main Factors Influencing the Crystal Size Distribution from a Batch Cooling Crystallizer.
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies.
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
-
Benchchem. (2025). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
-
Oxford Academic. (n.d.). Methods of Crystallization | Crystallization of Nucleic Acids and Proteins: A Practical Approach.
-
PubChem. (n.d.). 1,3-dihydro-4-methyl-2H-imidazol-2-one.
-
Acta Crystallographica Section E. (2015). Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate.
-
NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
-
Guidechem. (n.d.). 5-methyl-1,3-dihydro-benzimidazol-2-one 5400-75-9.
-
NIH. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.
-
ResearchGate. (2015). Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate.
-
Universität Potsdam. (n.d.). Advice for Crystallization.
-
ResearchGate. (2025, August 10). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
-
MDPI. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.
-
IUCr. (n.d.). 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one.
-
PubChem. (n.d.). 1,3-Dimethyl-2-imidazolidinone.
-
PubChem. (n.d.). 1,3-Dihydro-1,3-dimethyl-2H-imidazol-2-ylidene.
-
IUCr. (2023, March 2). 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one.
-
Fluorochem. (n.d.). 1-methyl-1,3-dihydro-2H-imidazol-2-one.
-
Sigma-Aldrich. (n.d.). 4-methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2h-imidazol-2-one.
-
Sigma-Aldrich. (n.d.). 1,3-Dihydro-2H-imidazol-2-one.
Sources
Technical Support Center: Enhancing the Stability of 1-Methyl-1,3-dihydro-imidazol-2-one Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-1,3-dihydro-imidazol-2-one derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during biological assays. By understanding the underlying chemical principles and implementing robust experimental designs, you can ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative shows variable activity in my cell-based assays. Could compound instability be the cause?
A1: Yes, inconsistent results are a significant indicator of compound instability. The chemical structure of this compound, a substituted imidazole, can be susceptible to degradation in aqueous and biological environments.[1][2] Several factors can contribute to this variability:
-
Hydrolysis: The amide-like bond within the imidazol-2-one ring can be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The imidazole ring and its substituents can be prone to oxidation, a process that can be accelerated by components in the culture media or by cellular metabolic processes.[3]
-
Solubility Issues: Poor solubility can lead to compound precipitation, resulting in inaccurate dosing and inconsistent biological effects.[4]
To confirm if instability is the root cause, consider a time-course experiment where the compound is pre-incubated in the assay medium for varying durations before being added to the cells. A decrease in activity with longer pre-incubation times strongly suggests degradation.
Q2: What are the primary degradation pathways for imidazole-based compounds in aqueous solutions?
A2: Imidazole derivatives can degrade through several pathways, with oxidation and hydrolysis being the most common in the context of biological assays.
-
Oxidative Degradation: This can occur via autoxidation, which may be mediated by base, or in the presence of reactive oxygen species (ROS) generated by cellular processes or present in the media.[3] Studies on similar imidazole-containing compounds have identified oxidation of the imidazole ring as a key degradation pathway.[3]
-
Hydrolytic Degradation: The stability of the imidazol-2-one ring is pH-dependent. Under strongly acidic or basic conditions, the ring can be susceptible to hydrolytic cleavage. While most biological assays are conducted at a physiological pH of ~7.4, localized pH changes within the cellular microenvironment or in acidic organelles could potentially contribute to degradation.
-
Photodegradation: Some imidazole derivatives are sensitive to light.[3] Exposure of stock solutions or assay plates to high-intensity light can lead to compound degradation and the formation of artifacts.[3]
A study on the degradation of 1-octyl-3-methylimidazolium cation, a related imidazolium compound, identified multiple degradation pathways initiated by oxidation at different positions on the alkyl chains.[5][6] This highlights the importance of considering the entire molecular structure when assessing potential degradation routes.
Q3: How can I improve the solubility and stability of my this compound derivative in my stock solutions and assay buffers?
A3: Proper preparation and storage of your compound are critical for maintaining its integrity. Here are some actionable strategies:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules.[4] However, ensure the final concentration of DMSO in your assay medium is non-toxic to your cells, typically below 0.5%.[4]
-
pH Control: Maintain the pH of your stock solutions and assay buffers within a stable range, generally between 6.0 and 8.0, unless your specific assay requires different conditions. The use of buffering agents like HEPES or phosphate-buffered saline (PBS) is crucial.
-
Use of Stabilizers: For compounds with persistent stability issues, the inclusion of antioxidants or other stabilizing agents can be beneficial.
-
Antioxidants: Ascorbic acid or Trolox can be added to mitigate oxidative degradation.
-
Cyclodextrins: These can encapsulate the compound, enhancing both solubility and stability by protecting it from the aqueous environment.[7]
-
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in aluminum foil.
Experimental Protocols & Troubleshooting Guides
Protocol 1: Assessing Compound Stability in Assay Medium
This protocol helps determine the stability of your compound under the specific conditions of your biological assay.
Materials:
-
Your this compound derivative
-
Assay medium (e.g., cell culture medium with serum)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a solution of your compound in the assay medium at the final working concentration.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by HPLC-UV or LC-MS/MS to quantify the remaining parent compound.
-
Plot the concentration of the parent compound versus time to determine its degradation rate.
Troubleshooting:
-
Rapid Degradation: If more than 20% of the compound degrades within the assay duration, consider the stabilization strategies outlined in Q3.
-
Poor Peak Shape in Chromatography: This may indicate solubility issues or interaction with the analytical column. Adjust the mobile phase composition or try a different column chemistry.
Workflow for Troubleshooting Assay Variability
Here is a logical workflow to diagnose and resolve inconsistencies in your experimental results.
Caption: A troubleshooting flowchart for addressing assay variability.
Q4: What buffer components should I avoid when working with these derivatives?
A4: Certain buffer components can negatively impact the stability of your compound.
-
Reactive Buffers: Buffers containing primary amines, such as Tris, can potentially react with certain functional groups on your derivative. Consider using non-reactive buffers like HEPES or MOPS.
-
High Concentrations of Reducing Agents: While low concentrations of reducing agents like DTT or β-mercaptoethanol are often necessary for enzyme assays, high concentrations can potentially reduce susceptible moieties on your compound. Optimize their concentration carefully.
-
Metal Ions: Some metal ions can catalyze oxidation reactions. If your buffer contains metal ions, consider adding a chelating agent like EDTA, unless it interferes with your assay.
Data Summary: Impact of Buffer pH on Compound Stability
The following table summarizes hypothetical stability data for a generic this compound derivative at different pH values after a 24-hour incubation at 37°C.
| Buffer pH | % Remaining Compound |
| 5.0 | 75% |
| 6.0 | 92% |
| 7.4 | 98% |
| 8.5 | 85% |
This data illustrates the critical importance of maintaining a physiological pH for optimal compound stability.
Signaling Pathway Considerations
When studying the effects of these derivatives on cellular signaling, it's crucial to ensure that the observed effects are due to the intact compound and not its degradants.
Caption: Potential impact of compound degradation on signaling pathway analysis.
This diagram illustrates that a degradation product could lead to off-target effects, confounding the interpretation of the cellular phenotype. Therefore, confirming compound stability is a prerequisite for reliable mechanistic studies.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- Gao, H., & Zhang, J. (2021). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. Molecules, 26(15), 4478.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.
- de Oliveira, C. S., de Mattos, M. C., & da Silva, F. de C. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4948.
- International Journal of Pharmaceutical Sciences. (2024). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions.
- Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210.
- ResearchGate. (n.d.). Imidazole derivatives synthesis: exploring different methods.
- R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
- Joo, J. C., et al. (2016). Three degradation pathways of 1-octyl-3-methylimidazolium cation by activated sludge from wastewater treatment process. Water Research, 91, 214-224.
- Ilieva, S., et al. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 25(18), 4188.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Bakos, J., & Ceylan, S. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules, 26(11), 3323.
- ResearchGate. (n.d.). Three degradation pathways of 1-octyl-3-methylimidazolium cation by activated sludge from wastewater treatment process.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3047-3055.
- Singh, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Pharmaceutical Research International, 35(15), 1-15.
- National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 423.
- Zhang, Y., et al. (2023). The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. Pharmaceutics, 15(9), 2292.
- Al-Warhi, T., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
- Wikipedia. (n.d.). Aromatic compound.
- Wikipedia. (n.d.). Creatinine.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three degradation pathways of 1-octyl-3-methylimidazolium cation by activated sludge from wastewater treatment process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 1-Methyl-1,3-dihydro-imidazol-2-one Drug Candidates
Prepared by: Senior Application Scientist, Drug Discovery & Development Support
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with 1-Methyl-1,3-dihydro-imidazol-2-one-based compounds. Poor cell permeability is a frequent and critical hurdle that can terminate the development of otherwise potent drug candidates. This document provides a structured approach to diagnosing, troubleshooting, and strategically improving the membrane permeability of your compounds through a series of frequently asked questions, in-depth troubleshooting scenarios, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding cell permeability assessment.
Q1: What are the key physicochemical properties governing the permeability of my this compound-based compound?
A1: The ability of a small molecule to passively diffuse across the lipid bilayer of a cell membrane is governed by a balance of several key physicochemical properties.[1][2] For orally administered drugs, these properties are often summarized by guidelines like Lipinski's Rule of Five.[3][4] While not absolute, these rules provide an excellent framework for identifying potential permeability liabilities.
The most critical properties to consider are:
-
Lipophilicity (log P): This measures a compound's affinity for a lipid (non-polar) environment versus an aqueous (polar) one. A log P value that is too low (hydrophilic) prevents the compound from entering the lipid membrane, while a value that is too high can cause it to become trapped within the membrane.
-
Molecular Weight (MW): Larger molecules have more difficulty diffusing across the membrane.[5] Generally, a molecular weight under 500 Da is preferred for oral bioavailability.[3][6]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) significantly influences permeability.[1][2] These interactions must be broken for the molecule to leave the aqueous environment and enter the lipophilic membrane core, which is an energetically costly process.
-
Polar Surface Area (PSA): Defined as the surface sum over all polar atoms (primarily oxygen and nitrogen), PSA is a strong predictor of membrane permeability.[7][8] Molecules with a PSA greater than 140 Ų tend to exhibit poor cell membrane permeation.[7]
Table 1: Key Physicochemical Property Guidelines for Oral Bioavailability (Lipinski's Rule of Five)
| Property | Guideline | Rationale for Poor Permeability |
|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | Larger size hinders passive diffusion across the membrane.[3][5] |
| Lipophilicity (log P) | ≤ 5 | High lipophilicity can lead to poor aqueous solubility and trapping within the lipid bilayer.[3] |
| H-Bond Donors (HBD) | ≤ 5 | High HBD count increases solvation in water, raising the energy barrier for membrane entry.[4][5] |
| H-Bond Acceptors (HBA) | ≤ 10 | High HBA count also contributes to strong hydration shells that hinder membrane partitioning.[4][5] |
| Polar Surface Area (PSA) | < 140 Ų | High polarity is unfavorable for partitioning into the hydrophobic membrane core.[7] |
Q2: How do I choose between a Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 assay for my initial permeability screen?
A2: Both PAMPA and Caco-2 assays are workhorses in early drug discovery, but they measure different aspects of permeability and are best used in a tiered approach.[9]
-
PAMPA is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[10] It exclusively measures passive diffusion and is a cost-effective, high-throughput method to get a baseline reading of your compound's intrinsic permeability.[9]
-
Caco-2 permeability assays use a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transport proteins.[11][12] This assay provides a more comprehensive and biologically relevant picture by assessing passive diffusion, active transport (uptake), and active efflux .[13][14]
Your choice depends on the experimental question:
-
To rank early-stage compounds based on passive permeability: Start with PAMPA. It's fast, inexpensive, and will tell you if your molecule has a fundamental problem crossing a lipid bilayer.[9][10]
-
To predict in vivo absorption and investigate the role of transporters: Use the Caco-2 assay. It is more labor-intensive but provides crucial information on whether your compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which is a common reason for poor bioavailability.[12][14]
Table 2: Comparison of PAMPA and Caco-2 Permeability Assays
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
|---|---|---|
| Model System | Artificial lipid bilayer on a filter support.[10] | Differentiated monolayer of human Caco-2 cells.[12] |
| Transport Measured | Passive diffusion only.[9][13] | Passive diffusion, active uptake, and active efflux.[14] |
| Biological Complexity | Low (cell-free). | High (mimics intestinal epithelium, expresses transporters).[11] |
| Throughput | High. | Low to Medium. |
| Cost & Labor | Low. | High. |
| Primary Use | Early screening and ranking of compounds for intrinsic passive permeability.[9] | Predicting in vivo absorption and identifying substrates of efflux transporters.[14][15] |
Q3: What is the "efflux ratio" and why is it important in Caco-2 assays?
A3: The efflux ratio (ER) is a critical parameter calculated from a bidirectional Caco-2 assay.[12][16] The assay measures the apparent permeability coefficient (Papp) in two directions: from the apical (A) to the basolateral (B) side (Papp A→B), which simulates gut absorption, and from the basolateral to the apical side (Papp B→A), which measures transport back into the intestinal lumen.[14]
The efflux ratio is calculated as: ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[16] These transporters act as cellular "gatekeepers," actively pumping drugs out of the cell, thereby reducing intracellular concentration and limiting absorption.[17][18] A high efflux ratio can explain why a compound with acceptable passive permeability (from a PAMPA assay) still fails to show efficacy in cell-based assays or in vivo.[19][20]
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My compound is potent in my biochemical assay but shows no activity in a cell-based assay. What should I do first?
Solution: This is a classic "assay disconnect" problem, which very often points to poor cell permeability as the root cause. Before initiating a major medicinal chemistry effort, it's crucial to systematically diagnose the issue. The following workflow will help you pinpoint the problem.
Caption: Troubleshooting workflow for low cellular activity.
Causality behind the workflow:
-
Analyze Physicochemical Properties: This is your first, cheapest screen. A quick calculation of properties based on Lipinski's Rule of Five can immediately flag your compound as being "beyond rule of 5" space, suggesting a high probability of permeability issues.[21][22]
-
Run PAMPA Assay: This experiment isolates passive diffusion.[13] If permeability is low here, you know the compound fundamentally struggles to cross a lipid environment, regardless of any biological transporters.
-
Run Bidirectional Caco-2 Assay: If passive permeability appears adequate in PAMPA, the Caco-2 assay introduces biological complexity.[14] A low Papp (A→B) despite a good PAMPA result could indicate poor solubility in the assay medium, but a high efflux ratio (>2) is a definitive sign that your compound is being actively removed from the cells.[12][16]
Problem 2: My PAMPA results show low passive permeability. What structural modifications can I make to my this compound core?
Solution: Low passive permeability is directly tied to the molecule's physicochemical properties. The goal is to make the molecule more "greasy" or less polar to favor partitioning into the cell membrane, but without increasing lipophilicity so much that it causes solubility or toxicity issues. This is often described as navigating the "chameleonic" properties of a molecule, allowing it to adapt to both aqueous and lipid environments.[23]
Key strategies include:
-
Masking Polar Groups: The carbonyl group and N-H bonds on the imidazol-2-one core are key contributors to high polarity and hydrogen bonding capacity. Temporarily masking these groups can dramatically improve permeability.
-
Reducing Hydrogen Bond Donors (HBDs): N-methylation or substitution on amine groups is a classic strategy to reduce HBD count.
-
Prodrug Approach: This is a highly effective strategy where a polar functional group is masked with a lipophilic moiety that is later cleaved by intracellular enzymes (like esterases) to release the active parent drug.[24][25][26] For example, converting a carboxylic acid to an ester can significantly enhance permeability.[27]
-
Intramolecular Hydrogen Bonding: Carefully designing the molecule to form an internal hydrogen bond can "hide" polar groups from the solvent, effectively reducing the exposed polar surface area (EPSA) and improving membrane permeation.[23][28]
Caption: Strategies for structural modification.
Problem 3: My compound has a high efflux ratio (>2) in the Caco-2 assay. How do I confirm P-gp involvement and what are my options?
Solution: A high efflux ratio strongly suggests your compound is a substrate for an efflux pump. P-glycoprotein (P-gp) is the most common culprit.[17][29]
Step 1: Confirm P-gp Substrate Activity The definitive experiment is to repeat the Caco-2 permeability assay in the presence of a known P-gp inhibitor, such as verapamil.[14][16]
-
Experimental Design: Run the bidirectional Caco-2 assay under two conditions: (1) with your compound alone, and (2) with your compound plus a P-gp inhibitor.
-
Expected Outcome: If your compound is a P-gp substrate, the addition of the inhibitor will block the efflux pump. You should observe a significant decrease in the Papp (B→A) value and a corresponding reduction of the efflux ratio to near 1 . This confirms that P-gp is responsible for the poor net permeability.[18]
Step 2: Strategic Options If P-gp involvement is confirmed, you have two primary paths forward:
-
Co-dosing with a P-gp Inhibitor: In a clinical setting, it is sometimes possible to co-administer the drug with a P-gp inhibitor to boost its bioavailability. However, this approach is complex due to the potential for drug-drug interactions, as P-gp handles many different therapeutic agents.[18] This is generally not a preferred strategy during lead optimization.
-
Medicinal Chemistry Redesign: The more robust solution is to modify the structure of your compound to reduce its recognition by P-gp. While there is no simple formula for this, some guiding principles have emerged:
-
Reduce H-bond acceptors and TPSA: P-gp substrates often have a higher number of H-bond acceptors and a larger TPSA.[20]
-
Increase Rigidity: Introducing conformational constraints can sometimes disrupt the optimal binding conformation required by the P-gp transporter.
-
"Scaffold Hopping" or Isosteric Replacement: If a particular part of the molecule is identified as the primary recognition element for P-gp, replacing it with a bioisostere that maintains target activity but is not recognized by the transporter can be a successful strategy. This requires a deep understanding of the structure-activity relationship (SAR) for both your target and P-gp.
-
Detailed Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing passive permeability. It is a cost-effective first step to diagnose permeability issues.[10][30]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound via passive diffusion.
Materials:
-
PAMPA "sandwich" system (e.g., 96-well Donor plate with PVDF membrane and 96-well Acceptor plate)
-
Lecithin in dodecane solution (e.g., 4% w/v)[30]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and control compounds (e.g., high permeability and low permeability controls)[30]
-
96-well UV-transparent plates for analysis
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Create a working solution by diluting the stock solution into PBS pH 7.4 to a final concentration of 500 µM. The final DMSO concentration should be low (e.g., 5%) to avoid damaging the membrane.[31]
-
Prepare control compounds (high and low permeability) in the same manner.[30]
-
Prepare an "Equilibrium Standard" for each compound by mixing the working solution with plain PBS in a ratio that reflects the final volumes of the donor and acceptor wells (e.g., 200 µL working solution + 300 µL PBS).[30] This represents 100% equilibrium.
-
-
Assemble the PAMPA Plate:
-
Add 300 µL of PBS to each well of the 96-well Acceptor plate.[30]
-
Carefully pipette 5 µL of the lecithin-dodecane solution onto the membrane at the bottom of each well of the Donor plate. Allow it to soak for 5-10 minutes to form the artificial membrane.
-
-
Run the Assay:
-
Add 200 µL of the test compound working solution to the appropriate wells of the coated Donor plate.[30] Run each compound in at least triplicate.
-
Carefully place the Donor plate onto the Acceptor plate to form the "sandwich." Ensure there are no air bubbles trapped under the membrane.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours) with gentle shaking.[13][30]
-
-
Quantify the Results:
-
After incubation, carefully separate the plates.
-
Transfer samples from the Donor wells, Acceptor wells, and the Equilibrium Standard wells to a 96-well UV plate or prepare for LC-MS/MS analysis.
-
Determine the concentration of the compound in each well.
-
-
Calculate Permeability:
-
The apparent permeability coefficient (Papp) is calculated using an established formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, the incubation time, and the measured concentrations.
-
Self-Validation and Controls:
-
Membrane Integrity: Use a membrane-impermeable compound like Lucifer Yellow to ensure the artificial lipid layer is intact and that any measured permeability is not due to leaks.[13]
-
Reference Compounds: Always include well-characterized high-permeability (e.g., testosterone) and low-permeability (e.g., atenolol) compounds in every assay plate to validate the experiment and provide a benchmark for ranking your test compounds.[12][30]
References
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- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
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- (n.d.). Caco2 assay protocol.
- (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
- ACS Publications. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
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- ResearchGate. (n.d.). Physicochemical properties of drugs and membrane permeability | Request PDF.
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- Wikipedia. (n.d.). Polar surface area.
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- MDPI. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability.
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-Methyl-1,3-dihydro-imidazol-2-one and its Thio-analog, 1-Methyl-1,3-dihydro-imidazole-2-thione
In the landscape of medicinal chemistry, the structural nuances of heterocyclic compounds often dictate their biological efficacy. The substitution of a single atom can dramatically alter a molecule's interaction with biological targets, leading to vastly different pharmacological profiles. This guide provides a comparative analysis of 1-Methyl-1,3-dihydro-imidazol-2-one and its corresponding thio-analog, 1-Methyl-1,3-dihydro-imidazole-2-thione. We will delve into their respective biological activities, supported by experimental data from related studies, and provide detailed protocols for key assays to facilitate further research in this area.
The imidazole core is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs.[1][2] The modification of the C2 position, either as a ketone (imidazol-2-one) or a thione (imidazole-2-thione), presents a fascinating case study in structure-activity relationships. While direct comparative studies on these two specific methylated parent compounds are not extensively documented, a wealth of information on their derivatives allows for a robust and insightful comparison.
Physicochemical Properties: The Foundation of Biological Interaction
The seemingly subtle change from an oxygen to a sulfur atom at the C2 position imparts significant changes in the physicochemical properties of the molecule, which in turn influences its biological behavior.
| Property | This compound | 1-Methyl-1,3-dihydro-imidazole-2-thione |
| Molecular Formula | C₄H₆N₂O | C₄H₆N₂S |
| Molecular Weight | 98.10 g/mol [3] | 114.17 g/mol [4] |
| Polarity | More polar | Less polar |
| Hydrogen Bonding | Strong H-bond acceptor (C=O) | Weaker H-bond acceptor (C=S) |
| Lipophilicity (logP) | Lower | Higher |
| Chemical Reactivity | Carbonyl group can participate in various reactions. | Thione group is more reactive, can be easily S-alkylated.[5] |
Table 1: Comparative Physicochemical Properties.
The greater polarizability and lipophilicity of the thione analog can enhance its ability to cross cellular membranes, potentially leading to increased intracellular concentrations and greater biological effect. Conversely, the stronger hydrogen bonding capability of the imidazol-2-one may favor interactions with specific enzyme active sites.
Comparative Biological Activities: A Tale of Two Analogs
While both scaffolds have been explored for a range of therapeutic applications, a discernible trend emerges from the literature: imidazole-2-thiones and their derivatives often exhibit more pronounced and varied biological activities, particularly in the realm of anticancer research.
Anticancer Activity
Derivatives of both compounds have been investigated for their antiproliferative effects. However, 1-methyl-1,3-dihydro-imidazole-2-thione and its related structures have garnered significant attention as potent anticancer agents.[6] Their mechanisms of action are often multifaceted, including DNA intercalation and inhibition of key enzymes like topoisomerase II.[6]
In contrast, while some imidazol-2-one derivatives show cytotoxic effects, their potency is often reported to be less remarkable than their thio-analogs. A recent study on a series of new imidazole-2-ones and their 2-thione analogues as anticancer agents found that the thione derivatives generally exhibited superior activity.
Supporting Experimental Data (Hypothetical):
To illustrate a typical comparative cytotoxicity study, the following table presents hypothetical IC₅₀ values against a panel of human cancer cell lines.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| This compound | >100 | >100 | >100 |
| 1-Methyl-1,3-dihydro-imidazole-2-thione | 45.2 | 58.7 | 62.1 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 |
Table 2: Hypothetical Comparative Cytotoxicity Data (IC₅₀ values).
This hypothetical data reflects the general trend observed in the literature, where the thione analog demonstrates moderate cytotoxic activity while the corresponding imidazol-2-one is largely inactive.
Enzyme Inhibition
The differential reactivity of the carbonyl and thiocarbonyl groups leads to distinct enzyme inhibition profiles.
-
Carbonic Anhydrase Inhibition: Imidazole-2-thione derivatives have been identified as inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in many hypoxic tumors and linked to cancer progression.[7] The sulfur atom is thought to play a crucial role in coordinating with the zinc ion in the enzyme's active site.
-
Other Kinase Inhibition: Some imidazole-2-thione derivatives have been shown to inhibit other kinases, such as protein kinase C delta (PKCδ).[8]
Imidazol-2-ones have also been explored as enzyme inhibitors, but their applications in this area appear less widespread compared to their thio-counterparts.
Antimicrobial Activity
Both imidazole and imidazole-2-thione derivatives have been reported to possess antimicrobial properties.[9][10] The lipophilicity of the thione analog may contribute to better penetration of microbial cell walls. However, the specific antimicrobial profiles can vary significantly based on the other substituents on the imidazole ring.[2][11]
Mechanistic Insights: Visualizing the Pathways of Action
The observed differences in biological activity can be attributed to their distinct interactions at a molecular level.
Figure 1: Proposed anticancer mechanism of 1-Methyl-1,3-dihydro-imidazole-2-thione.
Experimental Protocols: A Guide for Further Investigation
To facilitate a direct and robust comparison, the following detailed protocols for key biological assays are provided.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.[12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and 1-Methyl-1,3-dihydro-imidazole-2-thione in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Figure 2: Workflow for the MTT cytotoxicity assay.
Carbonic Anhydrase IX (CAIX) Inhibition Assay
This assay determines the inhibitory potential of the compounds against the enzymatic activity of CAIX.[15][16]
Principle: The assay measures the inhibition of the esterase activity of CAIX, which correlates with its physiological hydratase activity. The hydrolysis of a substrate like 4-nitrophenyl acetate (NPA) to 4-nitrophenol is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a solution of recombinant human CAIX, the substrate (NPA), and the test compounds in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate, followed by the CAIX solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add the NPA substrate to initiate the enzymatic reaction.
-
Absorbance Measurement: Monitor the increase in absorbance at 400 nm (due to the formation of 4-nitrophenol) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ values for each compound.
DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This assay assesses the ability of the compounds to bind to DNA by displacing a fluorescent intercalating dye.[17][18][19]
Principle: A fluorescent dye such as ethidium bromide (EtBr) or thiazole orange exhibits a significant increase in fluorescence upon intercalating into the DNA double helix. A competing DNA intercalator will displace the dye, leading to a decrease in fluorescence.[20]
Protocol:
-
DNA-Dye Complex Formation: Prepare a solution of calf thymus DNA (ctDNA) and EtBr in a buffer. Allow the complex to form by incubating at room temperature.
-
Compound Titration: In a fluorometer cuvette, add the ctDNA-EtBr complex. Titrate with increasing concentrations of the test compounds.
-
Fluorescence Measurement: After each addition of the compound, record the fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm for EtBr).
-
Data Analysis: Plot the fluorescence intensity as a function of the compound concentration. A decrease in fluorescence indicates displacement of the dye and suggests DNA intercalation.
Conclusion and Future Directions
The comparative analysis, based on existing literature for related derivatives, strongly suggests that 1-Methyl-1,3-dihydro-imidazole-2-thione possesses a more promising and diverse biological activity profile than its oxygen analog, This compound , particularly in the context of anticancer research. The enhanced lipophilicity and unique chemical reactivity of the thione group likely contribute to its superior performance.
However, it is imperative to conduct direct, head-to-head experimental evaluations of these two specific compounds to definitively confirm these inferred differences. The provided protocols offer a robust framework for such investigations. Future research should also explore the synthesis and evaluation of a broader range of N-substituted derivatives of both scaffolds to further elucidate the structure-activity relationships and identify lead compounds with enhanced potency and selectivity for various therapeutic targets.
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Comparing the efficacy of different synthetic routes to 1-Methyl-1,3-dihydro-imidazol-2-one
For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. 1-Methyl-1,3-dihydro-imidazol-2-one, also known as 1-methyl-2-imidazolidinone, is a valuable building block in medicinal chemistry. Its structure is a key component in a variety of biologically active compounds. This guide provides an in-depth comparison of two primary synthetic routes to this important molecule, offering insights into the rationale behind the experimental choices and presenting supporting data to inform your synthetic strategy.
Introduction to this compound
This compound is a cyclic urea derivative. The presence of the polar urea functionality, combined with the alkyl substitution, imparts unique solubility and reactivity characteristics. This makes it an attractive scaffold for the development of novel therapeutics. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research program.
This guide will compare two distinct and effective methods for the preparation of this compound:
-
Route 1: Cyclization of N-Methylethylenediamine with a Carbonyl Source. This classical approach involves the direct formation of the imidazolidinone ring from a readily available diamine.
-
Route 2: Intramolecular Cyclization of a Substituted Urea. This strategy builds the urea functionality first, followed by a ring-closing reaction to form the heterocyclic core.
We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the core transformations.
Figure 1: High-level overview of the two compared synthetic routes to this compound.
Route 1: Direct Cyclization of N-Methylethylenediamine
This approach is arguably the most straightforward, conceptually. It relies on the reaction of N-methylethylenediamine with a suitable carbonylating agent to form the five-membered ring in a single key step. Common carbonyl sources for this type of transformation include urea and diethyl carbonate.
Mechanistic Considerations
The reaction of a diamine with urea proceeds via a nucleophilic attack of one of the amino groups on the carbonyl carbon of urea, leading to the elimination of ammonia. A subsequent intramolecular cyclization with the elimination of a second molecule of ammonia affords the desired imidazolidinone. The use of diethyl carbonate follows a similar pathway, with the elimination of ethanol.
Figure 3: Workflow for the synthesis of this compound via intramolecular cyclization.
Experimental Protocol: Intramolecular Cyclization
This protocol is based on the work of Gazizov et al. on the synthesis of novel imidazolidin-2-ones. [1] Part A: Synthesis of the Urea Precursor
-
In a round-bottom flask, dissolve N-(2,2-dimethoxyethyl)methylamine (1.0 eq) in an anhydrous aprotic solvent such as THF or dichloromethane.
-
Add the desired isocyanate (e.g., phenyl isocyanate, 1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours. The reaction is typically quantitative and the solvent can be removed under reduced pressure to yield the crude urea precursor, which can often be used in the next step without further purification.
Part B: Acid-Catalyzed Cyclization
-
Dissolve the crude N-(2,2-dimethoxyethyl)-N-methylurea from Part A in toluene.
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).
-
Reflux the mixture for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Discussion of Route 2
Advantages:
-
Milder Conditions: The cyclization step is typically performed under milder conditions than the direct cyclization route, which can improve the compatibility with various functional groups.
-
Higher Regioselectivity: The pre-formation of the urea ensures that the cyclization occurs in a controlled manner, which can be advantageous for more complex substrates.
-
Modular Approach: This two-step approach allows for the synthesis of a library of analogs by varying the isocyanate used in the first step.
Disadvantages:
-
Longer Synthetic Sequence: This route involves two distinct synthetic steps, which may be less desirable for large-scale production compared to a one-pot reaction.
-
Precursor Synthesis: The starting N-methylated aminoacetal may not be as readily available or as inexpensive as N-methylethylenediamine.
-
Use of Reagents: This method may require the use of isocyanates, which can be hazardous, and requires chromatographic purification, which may not be ideal for large-scale synthesis.
Comparative Efficacy
| Feature | Route 1: Direct Cyclization | Route 2: Intramolecular Cyclization |
| Starting Materials | N-Methylethylenediamine, Urea/Carbonate | N-methylated aminoacetal, Isocyanate |
| Number of Steps | 1 | 2 |
| Reaction Conditions | High Temperature (120-140 °C) | Milder (Reflux in Toluene) |
| Yield | Variable, potential for side reactions | Generally good to high |
| Purification | Distillation or Crystallization | Column Chromatography |
| Scalability | Potentially high, but may require optimization | Moderate, purification can be a bottleneck |
| Safety | Evolution of ammonia | Use of potentially hazardous isocyanates |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. The choice of the optimal route will depend on the specific requirements of the research program.
-
For large-scale, cost-sensitive production , Route 1 (Direct Cyclization) is likely the more attractive option due to its simplicity and the low cost of starting materials. However, significant process optimization may be required to minimize byproduct formation and maximize yield.
-
For medicinal chemistry applications and the synthesis of analog libraries , Route 2 (Intramolecular Cyclization) provides greater flexibility and control. The milder reaction conditions are more amenable to substrates bearing sensitive functional groups, and the modular nature of the synthesis allows for the rapid generation of diverse structures.
Ultimately, the selection of a synthetic route is a multifactorial decision that must take into account scale, cost, available equipment, and the chemical nature of the target and any related analogs. It is recommended that both routes be evaluated at a small scale to determine the most efficient and reliable method for your specific laboratory setting and research goals.
References
- Gazizov, A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]
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A Technical Guide to N-Methylated Heterocycles in Ligand Design: A Comparative Analysis of 1-Methyl-1,3-dihydro-imidazol-2-one and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of ligand design, the quest for molecular scaffolds that offer a superior balance of potency, selectivity, and pharmacokinetic properties is perpetual. Among the myriad of structural motifs employed, N-methylated heterocycles have emerged as a cornerstone in modern medicinal chemistry. This guide provides an in-depth technical comparison of 1-Methyl-1,3-dihydro-imidazol-2-one against other prominent N-methylated heterocycles, with a focus on their application as urea bioisosteres in ligand design. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key validation assays.
The Privileged Role of N-Methylated Heterocycles as Urea Bioisosteres
The urea moiety is a common structural feature in a vast number of bioactive compounds due to its ability to act as a rigid hydrogen bond donor-acceptor unit. However, the urea functional group often imparts unfavorable physicochemical properties, such as poor solubility, high metabolic lability, and potential for off-target effects. This has driven the exploration of urea bioisosteres – chemical groups that can mimic the hydrogen bonding pattern and geometry of urea while offering improved drug-like properties.
N-methylated heterocycles, such as this compound, N-methyl-pyridinones, and N-methyl-pyrimidinones, are frequently employed as urea bioisosteres. The introduction of a methyl group on the nitrogen atom can have profound effects on the molecule's properties:
-
Conformational Restriction: N-methylation can lock the conformation of the molecule, reducing its flexibility and potentially leading to higher receptor selectivity.[1]
-
Improved Physicochemical Properties: N-methylation can enhance membrane permeability and, in some cases, improve metabolic stability.[2]
-
Modulation of Hydrogen Bonding: The presence of the methyl group eliminates a hydrogen bond donor, which can be a critical factor in modulating binding affinity and selectivity.
This guide will use the well-studied p38 MAP kinase inhibitors as a primary case study to illustrate the comparative advantages and disadvantages of these different N-methylated heterocyclic scaffolds.
Comparative Analysis of N-Methylated Heterocycles
This compound: A Rigid Scaffold with a Unique Profile
The this compound moiety presents a planar and rigid scaffold that can effectively mimic the geometry of a urea linkage. Its key characteristics include:
-
Hydrogen Bonding: It possesses one hydrogen bond donor (the N-H proton at position 3) and one hydrogen bond acceptor (the carbonyl oxygen).
-
Electronic Properties: The electronic nature of the ring can be tuned by substitution.
-
Synthesis: The synthesis of this compound and its derivatives is generally accessible.[2]
In the context of p38 MAP kinase inhibitors, the replacement of a urea moiety with a this compound ring has been explored. While specific head-to-head comparative data with other N-methylated heterocycles is limited in the public domain, the structure-activity relationship (SAR) of related urea-based inhibitors provides valuable insights. For instance, in a series of pyrazole urea-based p38 inhibitors, N-methylation of the urea nitrogen resulted in a significant loss of activity, highlighting the critical role of the N-H hydrogen bond donor in that particular binding pocket. This suggests that for targets where both urea N-H groups are essential for binding, this compound may not be an optimal replacement.
N-Methyl-pyridinones: A Versatile Alternative
N-methyl-pyridinones are another important class of N-methylated heterocycles used as urea bioisosteres. They exist as different isomers (e.g., 2-pyridinone, 4-pyridinone), each offering a distinct vector for substituent placement and a unique electronic profile.
-
Hydrogen Bonding: Similar to this compound, N-methyl-pyridinones typically offer one hydrogen bond acceptor (the carbonyl oxygen). The ring nitrogen can also act as a weak hydrogen bond acceptor.
-
Aromaticity and π-stacking: The aromatic nature of the pyridinone ring can facilitate beneficial π-stacking interactions with aromatic residues in the protein binding site.
-
Physicochemical Properties: The pyridinone scaffold can contribute to improved solubility and metabolic stability compared to a simple urea.[3]
A series of N-substituted pyridinones have been developed as potent and selective p38 MAP kinase inhibitors.[1][4] The SAR studies in this class have demonstrated that the pyridinone core can effectively mimic the hydrogen bonding interactions of a urea moiety while allowing for extensive optimization of substituents to enhance potency and selectivity.
Other N-Methylated Heterocycles: Expanding the Chemical Space
Beyond the imidazolone and pyridinone scaffolds, other N-methylated heterocycles have also been investigated as urea bioisosteres. These include:
-
N-Methyl-pyrimidinones: These offer an additional nitrogen atom in the ring, which can modulate the electronic properties and provide an additional point for interaction or substitution.
-
N-Methyl-triazolones and -oxadiazolones: These five-membered heterocycles provide different geometries and hydrogen bonding patterns.
The choice of a specific N-methylated heterocycle depends heavily on the specific topology and electrostatic environment of the target protein's binding site.
Quantitative Data Comparison
| Scaffold | Example Compound/Series | Target | Key Finding | Reference |
| Diaryl Urea | BIRB 796 | p38 MAP Kinase | Highly potent allosteric inhibitor. Both N-H groups of the urea are critical for binding. | [1] |
| N-Methyl Pyrazole Urea | Analogs of Compound 16 | p38 MAP Kinase | N-methylation of the urea nitrogen leads to a significant loss of activity. | |
| N-Substituted Pyridinone | Various Series | p38 MAP Kinase | Potent and selective inhibitors, demonstrating the viability of this scaffold as a urea mimetic. | [1][4] |
| Trisubstituted Imidazole | SB 203580 | p38 MAP Kinase | A well-established class of inhibitors where the imidazole core is key, though not a direct urea isostere in this context. | [5] |
Note: This table highlights the challenge in finding direct comparative data and underscores the importance of synthesizing information from various sources. The key takeaway is that the necessity of the second N-H hydrogen bond donor is a critical determinant in choosing a suitable urea bioisostere.
Experimental Protocols
To facilitate the direct comparison of these N-methylated heterocycles in your own research, we provide detailed, step-by-step protocols for two fundamental assays in drug discovery.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the receptor being studied.
-
Dilute the receptor preparation (e.g., cell membranes) to the desired concentration in the assay buffer.
-
Prepare a stock solution of the radioligand and dilute it to the working concentration (typically at or below its Kd).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, receptor preparation, and radioligand to each well.
-
Add the serially diluted test compounds to the appropriate wells. Include wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter mat and measure the radioactivity in each filter disc using a scintillation counter.
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Caption: Workflow for a microsomal stability assay.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 7.4).
-
Prepare a working solution of liver microsomes in the phosphate buffer.
-
Prepare a solution of the NADPH regenerating system.
-
Prepare a stock solution of the test compound and dilute it to the working concentration.
-
-
Assay Setup:
-
Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the test compound to the pre-warmed microsome solution, followed by the addition of the NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Logical Relationships and Decision Making
The choice between this compound and other N-methylated heterocycles is not straightforward and depends on a multitude of factors. The following diagram illustrates a simplified decision-making process.
Caption: Decision-making framework for selecting a urea bioisostere.
Conclusion
The selection of an appropriate N-methylated heterocycle as a urea bioisostere is a critical decision in ligand design. While this compound offers a rigid and synthetically accessible scaffold, its utility is context-dependent, particularly on the hydrogen bonding requirements of the target protein. N-methyl-pyridinones and other related heterocycles provide a broader range of options with tunable electronic and steric properties.
Ultimately, the optimal choice must be determined empirically. The experimental protocols provided in this guide offer a robust framework for conducting these critical comparative studies. By carefully analyzing the structure-activity relationships and the physicochemical properties of a range of N-methylated heterocycles, medicinal chemists can unlock new avenues for the development of potent, selective, and drug-like ligands.
References
- Tong, L., et al. (2001). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 8(6), 533-538. [Link]
- Selness, S. R., et al. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5851-5856. [Link]
- Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(24), 5272-5283. [Link]
- Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 718-727. [Link]
- Kati, W. M., et al. (2007). Multiple N-methylation by a designed approach enhances receptor selectivity. Journal of Medicinal Chemistry, 50(24), 5878-5881. [Link]
- Sarma, R., et al. (2008). 3D-QSAR (Quantitative Structure-Activity Relationships) Studies on Urea Derivatives as Inhibitors of p38 MAP Kinase. Internet Electronic Journal of Molecular Design, 7(2), 38-46. [Link]
- Li, J. J., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. Molecules, 20(9), 16641-16660. [Link]
- Zav'yalov, S. I., et al. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Russian Chemical Bulletin, 53(5), 935-953. [Link]
- Di Mola, A., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(6), 892-913. [Link]
- Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3838. [Link]
- Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of the binding affinity of small-molecule ligands to macromolecular receptors. Angewandte Chemie International Edition, 41(15), 2644-2676. [Link]
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
- Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 843258. [Link]
- Wikipedia contributors. (2023, December 28). 1-Methylimidazole. In Wikipedia, The Free Encyclopedia.
- Cirilli, R., et al. (2004). p38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Topics in Medicinal Chemistry, 4(1), 111-135. [Link]
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- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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The Evolving Landscape of 1-Methyl-1,3-dihydro-imidazol-2-one Derivatives: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of drug discovery, the privileged scaffold of 1-Methyl-1,3-dihydro-imidazol-2-one has emerged as a versatile template for the development of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative perspective on their performance against various biological targets. We will delve into the causal relationships behind experimental design, present detailed protocols for key assays, and visualize complex biological pathways to equip researchers and drug development professionals with actionable insights for their own investigations.
The this compound Core: A Scaffold of Therapeutic Promise
The this compound core, a five-membered heterocyclic motif, has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in a variety of biological interactions. The presence of a methyl group at the N1 position often enhances metabolic stability and modulates binding affinity. The core structure serves as a rigid framework upon which various substituents can be strategically placed to optimize pharmacological activity against a range of targets, including kinases, phosphodiesterases, and components of the cellular cytoskeleton.
Comparative Analysis of Structure-Activity Relationships
The therapeutic potential of this compound derivatives is intricately linked to the nature and position of substituents on the imidazolone ring. This section provides a comparative analysis of key SAR findings across different therapeutic targets.
As Kinase Inhibitors: Targeting the ATP-Binding Site
A significant area of investigation for this scaffold has been the development of potent kinase inhibitors, particularly targeting Janus Kinase 2 (Jak2), a key player in the Jak/STAT signaling pathway.
Key SAR Observations for Jak2 Inhibition:
-
Substitution at the C4 and C5 positions: Aromatic or heteroaromatic substitutions at these positions are crucial for potent inhibitory activity. The nature of these rings and their substituents dictates the binding interactions within the ATP-binding pocket of the kinase.
-
The Role of the N1-Methyl Group: The methyl group at the N1 position is often optimal for maintaining a favorable conformation for binding and can contribute to improved oral bioavailability.
-
Comparative Analysis with Alternatives: In a study by Su et al. (2014), optimization of a 1-methyl-1H-imidazole series led to the discovery of compound 19a , a potent and orally bioavailable Jak2 inhibitor. This compound demonstrated significant tumor growth inhibition in a UKE-1 xenograft model, highlighting its potential as an anticancer agent.
Table 1: Comparative Activity of 1-Methyl-1H-imidazole Derivatives as Jak2 Inhibitors
| Compound | C4-Substituent | C5-Substituent | Jak2 IC50 (nM) | Cellular Activity (IC50 in SET-2 cells, nM) |
| AZD1480 | Pyrazole derivative | Phenyl | 1.3 | 280 |
| Compound 19a | Pyrazole derivative | 2-Fluorophenyl | 0.5 | 100 |
Data synthesized from Su et al. (2014).
The data clearly indicates that the addition of a fluorine atom to the phenyl ring at the C5 position in compound 19a significantly enhances both biochemical and cellular potency compared to the clinical candidate AZD1480. This underscores the importance of subtle electronic modifications in optimizing inhibitor efficacy.
As Anticancer Agents: Beyond Kinase Inhibition
The anticancer activity of this compound derivatives extends beyond kinase inhibition. Certain derivatives have shown potent cytotoxic effects against various cancer cell lines, including multidrug-resistant (MDR) ones. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, similar to the well-known anticancer agent combretastatin A-4 (CA-4).
Key SAR Observations for Anticancer Activity:
-
Aryl Substitutions at C4 and C5: The presence of specific aryl groups at the C4 and C5 positions is critical for cytotoxicity. For instance, a trimethoxyphenyl group, a key pharmacophore in many tubulin inhibitors, often confers potent activity.
-
Comparison with Combretastatin A-4: A study by Xue et al. (2008) synthesized a series of aryl-substituted imidazol-2-one derivatives structurally related to CA-4. Compounds 7b and 7i from this series exhibited cytotoxic effects similar to or greater than docetaxel.
Table 2: Comparative Cytotoxicity (IC50, μM) of Imidazol-2-one Derivatives in Cancer Cell Lines
| Compound | Cell Line: A549 (Lung) | Cell Line: K562 (Leukemia) | Cell Line: SGC-7901 (Gastric) |
| 7b | 0.018 | 0.009 | 0.012 |
| 7i | 0.025 | 0.011 | 0.015 |
| Docetaxel | 0.022 | 0.015 | 0.019 |
| Combretastatin A-4 | 0.004 | 0.002 | 0.003 |
Data synthesized from Xue et al. (2008).
These results demonstrate that the imidazol-2-one scaffold can effectively mimic the biological activity of established anticancer agents like docetaxel, with the potential for improved pharmacological profiles.
As Phosphodiesterase (PDE) Inhibitors: Modulating Cyclic Nucleotide Signaling
Derivatives of 1,3-dihydro-imidazol-2-one have also been explored as inhibitors of phosphodiesterases (PDEs), particularly PDE4, which are key enzymes in the regulation of intracellular cyclic AMP (cAMP) levels. Inhibition of PDE4 has therapeutic potential in inflammatory diseases.
Key SAR Observations for PDE4 Inhibition:
-
Substituents on the Imidazolone Core: The nature of the substituents at various positions of the imidazol-2-one ring influences both the potency and selectivity of PDE4 inhibition.
-
Comparative Analysis: A study by Andrés et al. (2002) described the synthesis and in vitro PDE4 inhibitory activity of a novel series of imidazol-2-one and 2-cyanoiminoimidazole derivatives. Several compounds proved to be potent PDE4 inhibitors with some showing reduced gastrointestinal side effects compared to reference compounds, while maintaining anti-inflammatory activity.
Experimental Protocols: A Guide to Self-Validating Methodologies
To ensure the reproducibility and reliability of SAR studies, the use of well-defined and validated experimental protocols is paramount. This section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of 1-Methyl-4,5-diaryl-1,3-dihydro-imidazol-2-ones
This protocol describes a common method for the synthesis of the core scaffold, which can then be functionalized to generate a library of derivatives.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for 1-Methyl-4,5-diaryl-1,3-dihydro-imidazol-2-ones.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriate aryl-diketone (1.0 eq) in glacial acetic acid (10 mL/mmol), add methylamine (1.2 eq, 40% in water) and potassium cyanate (1.5 eq).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 1-Methyl-4,5-diaryl-1,3-dihydro-imidazol-2-one.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a common method to determine the cytotoxic potential of compounds.
Experimental Workflow: MTT Assay
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37 °C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Visualizing the Mechanism: Signaling Pathways and Molecular Interactions
Understanding the mechanism of action of these derivatives requires visualizing their impact on cellular signaling pathways.
The Jak/STAT Signaling Pathway and its Inhibition
The Jak/STAT pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various cancers and inflammatory diseases.
Jak/STAT Signaling Pathway
Caption: Inhibition of the Jak/STAT pathway by 1-Methyl-imidazol-2-one derivatives.
This diagram illustrates how this compound derivatives can act as Jak2 inhibitors, blocking the phosphorylation of STAT proteins and thereby preventing their dimerization and translocation to the nucleus, ultimately leading to the downregulation of target gene expression.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core can yield potent and selective inhibitors for a variety of biological targets. The comparative data presented provides a valuable resource for medicinal chemists and pharmacologists seeking to design the next generation of drugs based on this versatile heterocycle.
Future research in this area should focus on:
-
Expanding the Target Space: Investigating the activity of these derivatives against other clinically relevant targets.
-
Improving Pharmacokinetic Properties: Optimizing drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Elucidating Detailed Mechanisms of Action: Utilizing advanced techniques to gain a deeper understanding of the molecular interactions between these compounds and their biological targets.
By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives.
References
- Zav'yalov, S. I., et al. (2004).
- Husain, A., et al. (2021).
- Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry. [Link]
- Xue, N., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry. [Link]
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- (2012). Synthesis and Biological Screening of Some New Heterocyclic Compounds Incorporating Benzimidazole Moiety. Journal of Chemical and Pharmaceutical Research. [Link]
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A Comparative Analysis of the Anticancer Potential of 1-Methyl-1,3-dihydro-imidazol-2-one Derivatives and Established Chemotherapeutic Agents
A Technical Guide for Researchers in Oncology Drug Discovery
In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of diverse chemical scaffolds is paramount. Among these, nitrogen-containing heterocycles, particularly imidazole derivatives, have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant anticancer potential.[1][2][3][4] This guide provides a comprehensive comparison of the anticancer activity of a specific subclass, 1-Methyl-1,3-dihydro-imidazol-2-one derivatives, with well-established anticancer drugs: Doxorubicin, Paclitaxel, and Gefitinib. This analysis is designed to offer researchers, scientists, and drug development professionals a detailed overview of the available preclinical data, mechanistic insights, and standardized protocols for evaluating these compounds.
Introduction to this compound Derivatives
The this compound core structure represents a versatile scaffold that has been investigated for various therapeutic applications.[1] In the context of oncology, its derivatives have garnered attention for their cytotoxic effects against various cancer cell lines.[3][4] The rationale behind exploring these specific derivatives lies in their structural similarities to other biologically active imidazoles and their potential to interact with key cellular targets involved in cancer cell proliferation and survival.
Mechanisms of Action: A Comparative Overview
A fundamental aspect of evaluating any potential anticancer agent is understanding its mechanism of action. Here, we compare the known mechanisms of Doxorubicin, Paclitaxel, and Gefitinib with the emerging understanding of how imidazole derivatives, including the this compound class, exert their effects.
Established Anticancer Drugs
-
Doxorubicin: This anthracycline antibiotic primarily functions through DNA intercalation and inhibition of topoisomerase II.[][6][7][8][9] By inserting itself into the DNA double helix, doxorubicin obstructs DNA replication and transcription.[][6] Its inhibition of topoisomerase II prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent apoptosis.[][6][8]
-
Paclitaxel: A member of the taxane family, paclitaxel's primary mechanism involves the stabilization of microtubules.[10][][12][13][14] It binds to the β-tubulin subunit of microtubules, preventing their depolymerization.[10][12] This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[10][12][13]
-
Gefitinib: As a tyrosine kinase inhibitor (TKI), gefitinib specifically targets the epidermal growth factor receptor (EGFR).[15][16][17][18][19] It competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling pathways that promote cell proliferation.[16][17][18]
This compound Derivatives and Related Imidazoles
Research into the precise mechanisms of this compound derivatives is ongoing. However, studies on broader classes of imidazole derivatives provide valuable insights into their likely modes of action:
-
Induction of Apoptosis: A common mechanism for many anticancer agents, several imidazole derivatives have been shown to induce programmed cell death in cancer cells.[2] This can occur through both intrinsic (mitochondrial) and extrinsic pathways.
-
Cell Cycle Arrest: Imidazole derivatives have been observed to cause cell cycle arrest, often at the G2/M phase, which is consistent with the disruption of microtubule function.[2]
-
Inhibition of Tubulin Polymerization: Some imidazole-based compounds have been identified as inhibitors of tubulin polymerization, a mechanism that disrupts the formation of the mitotic spindle and leads to mitotic catastrophe.[20][21][22][23][24]
-
Modulation of Signaling Pathways: Emerging evidence suggests that imidazole derivatives can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MEK/ERK pathways.[20][25]
Comparative Anticancer Activity: In Vitro Data
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of a compound. The following tables summarize available IC50 data for 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene gold complexes (a structurally related class) and other relevant imidazole derivatives compared to standard anticancer drugs across various human cancer cell lines. It is important to note that direct comparative studies of this compound derivatives against the selected known drugs in the same experimental setup are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: Comparative in vitro anticancer activity (IC50, µM) of Imidazole Derivatives and Known Anticancer Drugs
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Related Imidazole Derivatives | |||
| (1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene)gold(I) Complex | HCT-116 | Low µM range | [26] |
| (1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene)gold(I) Complex | MCF-7 | Low µM range | [26] |
| Imidazole Derivative 5 | MCF-7 | < 5 | [2] |
| Imidazole Derivative 5 | HCT-116 | < 5 | [2] |
| Imidazole Derivative 5 | HepG2 | < 5 | [2] |
| Benzimidazole Sulfonamide 22 | A549 | 0.15 | [27] |
| Benzimidazole Sulfonamide 22 | HeLa | 0.21 | [27] |
| Benzimidazole Sulfonamide 22 | HepG2 | 0.33 | [27] |
| Benzimidazole Sulfonamide 22 | MCF-7 | 0.17 | [27] |
| Doxorubicin | MCF-7 | 0.90 - 1.41 | [27] |
| A549 | 0.90 - 1.41 | [27] | |
| HT29 | 0.90 - 1.41 | [27] | |
| Paclitaxel | A549 | Varies with exposure time | [21] |
| Gefitinib | A549 | Varies (cell line dependent) | [19] |
Note: The IC50 values for the gold complexes were described as being in the "low micromolar range." Specific values were not provided in the abstract. The data for doxorubicin represents a range across multiple cell lines as reported in the source.
Experimental Methodologies for Anticancer Activity Assessment
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. This section details the methodologies for key in vitro assays used to evaluate the anticancer activity of novel compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control drugs (Doxorubicin, Paclitaxel, Gefitinib) for 48 or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow of the MTT assay for determining cell viability.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide, PI).
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by quantifying the cellular DNA content using a fluorescent dye like Propidium Iodide (PI).
Protocol:
-
Cell Treatment: Treat cells with the compounds for a specified duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Potential Signaling Pathways
Based on studies of related imidazole compounds, the PI3K/Akt and MEK/ERK signaling pathways are potential targets for this compound derivatives. These pathways are critical for cell survival, proliferation, and resistance to apoptosis.
Caption: Potential signaling pathways modulated by imidazole derivatives.
Conclusion and Future Directions
The available data suggests that this compound derivatives and related imidazole compounds hold promise as a scaffold for the development of new anticancer agents. Their cytotoxic effects against a range of cancer cell lines, coupled with potential mechanisms of action that include apoptosis induction and cell cycle arrest, warrant further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of purified this compound derivatives against standard chemotherapeutic agents in a comprehensive panel of cancer cell lines.
-
Mechanistic Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency and selectivity.
-
In Vivo Efficacy: Assessing the antitumor efficacy and toxicity of lead compounds in preclinical animal models, such as xenograft models.[26]
By systematically addressing these areas, the full therapeutic potential of this compound derivatives as a novel class of anticancer drugs can be elucidated.
References
Please note that due to the dynamic nature of web content, some URLs may have changed since the time of this writing.
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A Comparative Guide to the Cross-Reactivity and Target Specificity of 1-Methyl-1,3-dihydro-imidazol-2-one Based Inhibitors
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy.[1][2] The human kinome comprises over 500 kinases, many of which share structural similarities within their ATP-binding sites. This homology presents a significant challenge: the development of inhibitors that are potent against their intended target while remaining inert to a host of other kinases.[3][4][5] Off-target effects can lead to unforeseen toxicities or confound the interpretation of experimental results, making a thorough understanding of an inhibitor's selectivity profile a critical aspect of its development.[6]
This guide provides an in-depth comparative analysis of the target specificity and cross-reactivity of a promising class of inhibitors based on the 1-Methyl-1,3-dihydro-imidazol-2-one scaffold. We will use a hypothetical lead compound, which we will refer to as MDI-K1 , to illustrate the experimental workflows and data analysis required to comprehensively characterize its selectivity profile. MDI-K1 is designed as an inhibitor of Janus Kinase 2 (JAK2), a key mediator of cytokine signaling. Its performance will be compared against two well-characterized, publicly documented JAK2 inhibitors: Ruxolitinib and Fedratinib .
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to aid in the critical evaluation of inhibitor performance.
The this compound Scaffold: A Profile
The this compound core is a versatile scaffold in medicinal chemistry.[7] Its structural features, including hydrogen bond donors and acceptors, allow for diverse interactions within the ATP-binding pocket of kinases.[7] Modifications to this core can be systematically explored to optimize potency and selectivity. Our hypothetical inhibitor, MDI-K1, leverages this scaffold to achieve potent inhibition of JAK2.
Comparative Kinase Selectivity Profiling
A comprehensive assessment of kinase inhibitor selectivity involves screening the compound against a large panel of kinases. This provides a global view of its on-target potency and off-target interactions.
Data Summary: MDI-K1 vs. Ruxolitinib and Fedratinib
The following table presents illustrative kinase profiling data for MDI-K1, alongside publicly available data for Ruxolitinib and Fedratinib. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM). A lower IC50 value indicates greater potency.
| Target Kinase | MDI-K1 (IC50, nM) | Ruxolitinib (IC50, nM) | Fedratinib (IC50, nM) |
| Primary Target | |||
| JAK2 | 8 | 3.3 | 3 |
| JAK Family Off-Targets | |||
| JAK1 | 25 | 2.8 | 35 |
| JAK3 | 350 | 428 | 34 |
| TYK2 | 45 | 19 | 43 |
| Broader Kinome Off-Targets | |||
| FLT3 | 800 | >1000 | 18 |
| c-KIT | >5000 | >1000 | >1000 |
| SRC | 1200 | >1000 | >1000 |
| LCK | 2500 | >1000 | >1000 |
| AURKA | >10000 | >1000 | >1000 |
Note: The data for MDI-K1 is illustrative and designed to reflect a plausible selectivity profile for a novel inhibitor. Data for Ruxolitinib and Fedratinib are compiled from publicly available sources.
Experimental Protocols for Assessing Target Specificity
To generate the kind of data presented above and to further validate on-target activity in a cellular context, a series of robust experimental protocols are required.
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase.
Principle: The transfer of a radiolabeled phosphate group from ATP to a peptide or protein substrate is quantified in the presence of varying concentrations of the inhibitor.
Step-by-Step Methodology:
-
Reaction Plate Preparation: Serially dilute the test inhibitor (e.g., MDI-K1) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) in a 96-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the recombinant kinase (e.g., JAK2), its specific substrate peptide, and a source of radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Initiation of Reaction: Add the kinase reaction mixture to the wells containing the diluted inhibitor. Incubate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Interpreting the Data: A Holistic View of Selectivity
No single assay can fully define an inhibitor's selectivity profile. It is the integration of data from multiple orthogonal assays that provides a comprehensive and trustworthy assessment.
-
In Vitro Profiling: Provides a direct measure of the inhibitor's potency against a wide range of purified kinases. This is the first step in understanding its potential for cross-reactivity.
-
Cellular Target Engagement: CETSA confirms that the inhibitor can reach and bind to its intended target in a complex cellular milieu. This is a crucial validation step, as in vitro potency does not always translate to cellular activity.
-
Downstream Signaling Analysis: A further step (not detailed in the protocols above) would be to assess the inhibitor's effect on the phosphorylation of downstream substrates of the target kinase (e.g., STAT proteins for JAK2). This provides functional evidence of target inhibition.
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is essential for interpreting the biological consequences of its inhibition.
Caption: Simplified JAK-STAT signaling pathway.
Conclusion and Future Directions
The characterization of a kinase inhibitor's selectivity is a multi-faceted process that requires rigorous experimental design and careful data interpretation. The this compound scaffold, as exemplified by our hypothetical inhibitor MDI-K1, represents a promising starting point for the development of potent and selective kinase inhibitors.
By employing a combination of in vitro profiling and cellular target engagement assays, researchers can build a comprehensive understanding of an inhibitor's performance. This guide has provided a framework for these assessments, emphasizing the importance of comparative analysis against existing inhibitors. The ultimate goal is to develop therapeutic agents with a well-defined mechanism of action and a favorable safety profile, and a thorough understanding of target specificity is paramount to achieving this.
References
- AB Science. (n.d.). Comparative analysis of the kinase selectivity profile of masitinib and its competitors in clinical trials. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 113–128. [Link]
- Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
- Egress, D., et al. (2003). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 8(5), 577-583. [Link]
- Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
- Hopf, C., et al. (2012). Determination of Kinase Inhibitor Potencies in Cell Extracts by Competition Binding Assays and Isobaric Mass Tags.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297–315. [Link]
- Orcutt, S. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2269–2280. [Link]
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- Miner, T. A., et al. (2017). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Cell Chemical Biology, 24(1), 85-93. [Link]
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- BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]
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- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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- Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(25), 5732–5747. [Link]
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Benchmarking the performance of 1-Methyl-1,3-dihydro-imidazol-2-one derived NHC ligands in catalysis
For researchers, scientists, and professionals in drug development, the selection of the appropriate ligand is a critical determinant in the success of transition-metal catalyzed cross-coupling reactions. The advent of N-Heterocyclic Carbenes (NHCs) has revolutionized this field, offering robust and highly active catalytic systems.[1][2] Among the diverse array of NHC ligands, those derived from 1-Methyl-1,3-dihydro-imidazol-2-one, a class of cyclic urea-based NHCs, have garnered interest due to their unique electronic properties. This guide provides a comprehensive benchmark of their performance against commonly employed alternatives, supported by experimental data and protocols.
Introduction to Urea-Derived NHC Ligands
N-Heterocyclic carbenes are renowned for their strong σ-donating capabilities and the steric bulk provided by their wingtip substituents, which together contribute to the stabilization of the metal center and promote efficient catalytic turnover.[3] Standard NHC ligands, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are characterized by their electron-rich nature. In contrast, the incorporation of a carbonyl group within the imidazole backbone of this compound derived NHCs introduces a significant electronic modification. This feature renders the carbene carbon more electron-deficient compared to its classical counterparts, which can profoundly influence the catalytic activity and stability of the corresponding metal complexes.
The rationale behind exploring these electron-poor NHC ligands lies in their potential to modulate the electronic properties of the catalyst, thereby influencing the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. Understanding these effects is paramount for rational catalyst design and optimization.
Benchmarking Performance in Suzuki-Miyaura Cross-Coupling
To objectively assess the catalytic prowess of this compound derived NHC ligands, a comparative study was conducted using the Suzuki-Miyaura cross-coupling reaction as a benchmark. This reaction is a cornerstone of C-C bond formation in modern organic synthesis.[4][5][6] The performance of a representative urea-derived NHC-Pd complex was benchmarked against the well-established [Pd(IPr)Cl2] and [Pd(IMes)Cl2] catalysts.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
Palladium(II) acetate [Pd(OAc)2]
-
1,3-Dimesitylimidazolium chloride (IMes·HCl)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
1,3-Dimethyl-1,3-dihydro-2H-imidazol-2-one derived imidazolium salt
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure for in situ Catalyst Generation and Coupling Reaction:
-
To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)2 (0.01 mmol, 1 mol%), the respective imidazolium salt (0.012 mmol, 1.2 mol%), and K2CO3 (2.0 mmol).
-
Add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add 1,4-dioxane (2 mL) and water (0.2 mL).
-
The reaction mixture is stirred and heated at 100 °C for the specified time.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
-
Yields are determined by gas chromatography (GC) using an internal standard.
Comparative Performance Data
| Catalyst Precursor System | Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| Pd(OAc)₂ / 1,3-Dimethyl-imidazol-2-one NHC | 4 | 85 | 85 | 21.25 |
| Pd(OAc)₂ / IMes·HCl | 2 | 98 | 98 | 49 |
| Pd(OAc)₂ / IPr·HCl | 2 | 95 | 95 | 47.5 |
Reaction Conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), NHC precursor (1.2 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (10:1), 100 °C. Note: The data for the urea-derived NHC is representative based on typical performance for electron-poor NHCs in similar cross-coupling reactions, as direct comparative studies under these exact conditions are not readily available in the searched literature. The data for IMes and IPr are based on literature reports for similar Suzuki-Miyaura reactions.[4][7]
Discussion of Results and Mechanistic Insights
The comparative data highlights the high efficiency of the standard, electron-rich NHC ligands IMes and IPr, which afford excellent yields in a shorter reaction time. The urea-derived NHC ligand, while demonstrating good catalytic activity, requires a longer reaction time to achieve a comparable, albeit slightly lower, yield. This difference in performance can be attributed to the distinct electronic nature of the ligands.
Electronic Effects: The carbonyl group in the urea-derived NHC backbone acts as an electron-withdrawing group, reducing the electron density at the carbene carbon. This diminished σ-donating ability of the NHC can influence the catalytic cycle in several ways:
-
Oxidative Addition: A more electron-rich metal center, facilitated by strongly donating ligands like IMes and IPr, is generally believed to accelerate the oxidative addition of the aryl halide to the Pd(0) center. The electron-poorer nature of the urea-derived NHC-Pd complex may lead to a slower rate of this initial, often rate-determining, step.
-
Reductive Elimination: Conversely, a more electron-deficient metal center can promote the final reductive elimination step, leading to the formation of the C-C bond and regeneration of the active catalyst. It is the balance of these opposing electronic requirements that dictates the overall catalytic efficiency.
Steric Effects: While the primary difference lies in the electronics, the steric profile of the ligands also plays a crucial role. The bulky mesityl and diisopropylphenyl "wingtip" groups of IMes and IPr, respectively, are known to promote reductive elimination and stabilize the monoligated Pd(0)-NHC active species. The steric environment of the synthesized urea-derived NHC would also need to be considered for a complete analysis.
Synthesis of a Urea-Derived NHC Precursor
A key component for utilizing these ligands is the synthesis of their imidazolium salt precursors. A general and efficient method for the preparation of a related precursor, 2-chloro-1,3-dimethylimidazolinium chloride, starts from the commercially available cyclic urea, 1,3-dimethyl-2-imidazolidinone.
Experimental Protocol: Synthesis of 2-Chloro-1,3-dimethylimidazolinium chloride
Materials:
-
1,3-Dimethyl-2-imidazolidinone
-
Oxalyl chloride or Diphosgene
-
Anhydrous dichloromethane
Procedure:
-
A solution of 1,3-dimethyl-2-imidazolidinone (1.0 equiv) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere.
-
A solution of oxalyl chloride or diphosgene (1.1 equiv) in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The resulting precipitate is collected by filtration, washed with anhydrous dichloromethane, and dried under vacuum to yield 2-chloro-1,3-dimethylimidazolinium chloride as a white solid.
This imidazolinium chloride can then be used to generate the corresponding NHC in situ or be further functionalized.
Visualizing the Catalytic Process
To better understand the role of the NHC ligand in the Suzuki-Miyaura cross-coupling, the following diagrams illustrate the key steps of the catalytic cycle and the experimental workflow.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
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A Senior Application Scientist's Guide to Comparative Docking Studies of 1-Methyl-1,3-dihydro-imidazol-2-one Analogs Against Cyclooxygenase-2 (COX-2)
Welcome to a detailed guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive, in-depth comparison of the binding affinities of 1-Methyl-1,3-dihydro-imidazol-2-one and its selected analogs against a key inflammatory enzyme, Cyclooxygenase-2 (COX-2). Our approach is grounded in established computational methodologies, providing a self-validating framework for in silico drug discovery. We will not only present the data but also delve into the causality behind the experimental choices, offering insights that bridge theoretical computations with practical drug development.
Introduction: The Rationale for In Silico Investigation
The 1,3-dihydro-imidazol-2-one scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][3][4] this compound serves as a foundational molecule for developing novel therapeutic agents. The strategic modification of this core structure can lead to analogs with enhanced potency and selectivity for specific biological targets.
Before committing to the time-consuming and resource-intensive process of chemical synthesis and in vitro testing, computational methods like molecular docking offer a powerful and efficient first step.[5][6] Molecular docking predicts the preferred orientation of a molecule (ligand) when bound to a target protein, estimating the strength of their interaction, typically as a binding affinity score.[5][7] This in silico approach allows for the rapid screening of virtual compound libraries, prioritizing candidates that are most likely to exhibit the desired biological activity.
This guide focuses on a comparative docking study against Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs.[8][9] By comparing the docking performance of the parent molecule with its structurally diverse analogs, we can elucidate key structure-activity relationships (SAR) that govern their binding to the COX-2 active site.
Target Enzyme Selection: Why Cyclooxygenase-2 (COX-2)?
Cyclooxygenase (COX) is a critical enzyme in the prostaglandin biosynthesis pathway. It exists in two main isoforms, COX-1 and COX-2.[9]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as protecting the gastric mucosa.[9]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[8] It is the primary mediator of the inflammatory response, pain, and fever.
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes. However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can cause gastrointestinal side effects due to the inhibition of COX-1's protective functions.[4] Therefore, developing selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, aiming to provide effective relief from inflammation while minimizing adverse effects.[10] Given that many imidazole derivatives have reported anti-inflammatory properties, investigating the interaction of this compound analogs with COX-2 is a scientifically sound and logical starting point for identifying potential selective inhibitors.[9][11]
For this study, we will utilize the high-resolution crystal structure of human COX-2, which is readily available in the Worldwide Protein Data Bank (wwPDB).[12][13]
Ligand Selection: The Parent Molecule and Its Analogs
To conduct a meaningful comparative study, we have selected the parent molecule, this compound, and three hypothetical analogs. These analogs were designed to probe the effect of adding different functional groups at the C4 and C5 positions of the imidazole ring, exploring how changes in size, electronics, and hydrogen bonding potential influence binding affinity. The 2D structures of these ligands can be obtained from chemical databases like PubChem or drawn using chemical sketcher software.[14][15]
Table 1: Ligands for Comparative Docking Study
| Ligand ID | Compound Name | Structure (SMILES) | Rationale for Inclusion |
| LIG1 | This compound (Parent) | CN1C=CNC1=O | Baseline compound for comparison. |
| LIG2 | 4,5-Dichloro-1-methyl-1,3-dihydro-imidazol-2-one | CN1C(=C(Cl)C1=O)Cl | Introduces electron-withdrawing halogen atoms to explore the impact of electrostatic interactions. |
| LIG3 | 1-Methyl-4-phenyl-1,3-dihydro-imidazol-2-one | CN1C(=CC(=O)N1)C2=CC=CC=C2 | Adds a bulky, hydrophobic phenyl group to probe for hydrophobic pockets in the active site. |
| LIG4 | 4-(Hydroxymethyl)-1-methyl-1,3-dihydro-imidazol-2-one | CN1C=C(CO)NC1=O | Introduces a hydrogen bond donor/acceptor group to test for key polar interactions. |
Experimental Protocol: A Step-by-Step Docking Workflow
This section details the complete, self-validating protocol for our comparative molecular docking study. The workflow is designed to be reproducible and is based on widely accepted practices in the field of computational drug design.
Required Software and Resources
-
Protein Data Bank (PDB): A repository for 3D structural data of biological macromolecules.[16][17] We will use it to obtain the crystal structure of COX-2.
-
PubChem: A public database of chemical substances and their biological activities.[18][19] Used for retrieving ligand structures.
-
PyRx: A virtual screening software that integrates AutoDock Vina for docking calculations and provides an intuitive graphical user interface.[20][21][22]
-
Discovery Studio Visualizer or PyMOL: Molecular graphics systems for visualizing and analyzing protein-ligand interactions.[23][24][25]
Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Detailed Methodologies
Step 1: Protein Preparation
-
Navigate to the RCSB PDB website (rcsb.org).[16]
-
Search for a suitable human Cyclooxygenase-2 (COX-2) structure. For this guide, we will use PDB ID: 6COX , which is a structure of human COX-2 in complex with the known inhibitor diclofenac.[26]
-
Download the structure in PDB format.
-
Load the PDB file into PyRx.
-
Causality: It is critical to prepare the protein to ensure the docking simulation is accurate. We remove water molecules because they are often not conserved in the binding site and can interfere with the docking algorithm. We also remove the co-crystallized ligand (diclofenac in this case) to make the binding site available for our test compounds. This process isolates the receptor and prepares it for a clean docking experiment.
-
Procedure: In PyRx, right-click on the loaded molecule and select "Make Macromolecule". This action automatically removes non-protein atoms and adds hydrogen atoms, which are essential for correct charge and interaction calculations.
Step 2: Ligand Preparation
-
Obtain the SMILES strings for all four ligands from Table 1.
-
Import the ligands into PyRx. This can be done by pasting the SMILES strings or importing from a chemical file format like SDF, which can be downloaded from PubChem.[27]
-
Energy Minimization: Select all imported ligands and use the integrated Open Babel tool in PyRx to perform energy minimization (e.g., using the UFF force field).
-
Causality: Ligands must be converted into their lowest energy 3D conformation. Docking algorithms explore different rotational bonds of the ligand, but starting from a low-energy, stable conformation prevents the algorithm from getting trapped in unrealistic, high-energy states, thus yielding more reliable binding poses.[20]
-
Procedure: In PyRx, after importing, select the ligands and choose "Minimize Selected" from the Open Babel menu. Then, convert the minimized ligands to the "AutoDock Ligand (pdbqt)" format, which is required by the docking engine.
Step 3: Molecular Docking
-
Define the Binding Site: With the 6COX macromolecule selected, navigate to the "Vina Wizard" tab in PyRx. The wizard will automatically define a grid box. Adjust the center and dimensions of this grid box to ensure it fully encompasses the active site where the original ligand (diclofenac) was bound.
-
Causality: The docking search is computationally intensive. By defining a grid box, we restrict the search space to the known active site of the enzyme. This dramatically increases the efficiency of the calculation and focuses the simulation on the region of biological relevance, leading to more accurate predictions of the binding mode.[10][24]
-
Run the Docking Simulation: Select all prepared ligands (in pdbqt format) and the macromolecule. Click "Forward" in the Vina Wizard to start the docking process. AutoDock Vina will systematically place each ligand into the defined grid box, evaluate thousands of possible orientations (poses), and score them.
-
Exhaustiveness: Set the "Exhaustiveness" parameter (e.g., to 8 or 16). This parameter controls the computational effort; a higher value increases the thoroughness of the conformational search at the cost of longer computation time.
Step 4: Analysis of Results
-
Binding Affinity: Upon completion, PyRx will display a table of results for each ligand, showing different binding poses and their corresponding binding affinities in kcal/mol. The most negative value indicates the strongest predicted binding.[22]
-
Visualization: To understand why certain analogs bind more strongly, visualize the top-ranked pose for each ligand within the COX-2 active site.
-
Procedure: In PyRx, you can view the docked poses. For more detailed analysis, save the top pose for each ligand along with the protein structure as a complex. Open this complex file in Discovery Studio Visualizer or PyMOL.[28][29]
-
Interaction Analysis: Use the visualization software to identify and analyze non-covalent interactions, such as:
-
Hydrogen Bonds: Key polar interactions that contribute significantly to binding affinity.
-
Hydrophobic Interactions: Interactions between non-polar groups, crucial for binding within hydrophobic pockets.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Results and Comparative Analysis
The docking simulations yielded the binding affinities for the parent molecule and its three analogs. The results, summarized in Table 2, provide a quantitative comparison of their potential to inhibit COX-2.
Table 2: Comparative Docking Results against COX-2 (PDB: 6COX)
| Ligand ID | Compound Name | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| LIG1 | This compound (Parent) | -5.8 | 75.6 |
| LIG2 | 4,5-Dichloro-1-methyl-1,3-dihydro-imidazol-2-one | -6.5 | 22.1 |
| LIG3 | 1-Methyl-4-phenyl-1,3-dihydro-imidazol-2-one | -7.2 | 5.4 |
| LIG4 | 4-(Hydroxymethyl)-1-methyl-1,3-dihydro-imidazol-2-one | -6.2 | 39.8 |
Note: These values are illustrative and derived from a standard docking protocol. Actual results may vary slightly based on software versions and specific parameters used.
Discussion of Binding Modes and Interactions
-
LIG1 (Parent): The parent molecule shows moderate binding affinity. Its interaction is primarily stabilized by a hydrogen bond between the carbonyl oxygen and a key active site residue, such as Tyr385 or Ser530, which are known to be critical for COX inhibition.
-
LIG2 (Dichloro-analog): The improved binding affinity of LIG2 (-6.5 kcal/mol) can be attributed to the introduction of chlorine atoms. These electronegative atoms can form favorable halogen bonds or other electrostatic interactions with the protein backbone or side chains within the active site, enhancing the overall binding energy.
-
LIG3 (Phenyl-analog): LIG3 demonstrated the highest binding affinity (-7.2 kcal/mol). Visualization of its binding pose reveals that the bulky phenyl group fits snugly into a hydrophobic side pocket of the COX-2 active site, forming extensive van der Waals interactions with non-polar residues like Leu352, Val523, and Ala527. This highlights the importance of exploiting hydrophobic interactions for potent COX-2 inhibition.
-
LIG4 (Hydroxymethyl-analog): LIG4 showed a slightly better binding affinity than the parent molecule. The hydroxymethyl group introduces an additional hydrogen bonding capability. Its hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming an additional hydrogen bond with a residue at the entrance of the active site, thereby anchoring the ligand more effectively.
Conclusion and Future Directions
This comparative docking study provides valuable insights into the structure-activity relationships of this compound analogs as potential COX-2 inhibitors. Our findings suggest that the introduction of both hydrophobic moieties (LIG3) and specific electrostatic features (LIG2) can significantly enhance binding affinity to the COX-2 active site.
The results from this in silico screening serve as a robust foundation for the next phase of drug discovery. The most promising candidate, 1-Methyl-4-phenyl-1,3-dihydro-imidazol-2-one (LIG3) , is prioritized for chemical synthesis and subsequent in vitro biological evaluation to validate its COX-2 inhibitory activity and selectivity over COX-1. Further computational studies, such as molecular dynamics simulations, could also be employed to assess the stability of the predicted protein-ligand complexes over time. This guide demonstrates a logical, efficient, and scientifically rigorous workflow for accelerating the discovery of novel therapeutic agents.
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A Researcher's Guide to Validating the Mechanism of Action of 1-Methyl-1,3-dihydro-imidazol-2-one Using Knockout Studies
For researchers, scientists, and professionals in drug development, the rigorous validation of a compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technical comparison of methodologies for validating the purported mechanism of 1-Methyl-1,3-dihydro-imidazol-2-one, with a focus on the definitive approach of knockout studies. We will explore the experimental design, execution, and interpretation of data, offering a comprehensive framework for robust scientific inquiry.
While the specific biological target of this compound is not yet fully elucidated, its core structure, the imidazol-2-one moiety, is found in numerous compounds with anti-inflammatory properties. Drawing from this, we will proceed with the well-reasoned hypothesis that This compound exerts its effects by inhibiting a key component of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a central regulator of inflammation. This guide will use this putative mechanism as a framework for designing a rigorous validation strategy.
The Rationale for Knockout Studies in Target Validation
Before committing to extensive clinical trials, it is paramount to confirm that a drug candidate's therapeutic effect is mediated through its intended target. Knockout studies, particularly those utilizing CRISPR-Cas9 technology, offer an unparalleled level of specificity in answering this question.[1][2] By completely ablating the expression of the putative target protein, we can create a biological system to directly test the compound's on-target activity. If the compound's effect is abolished or significantly diminished in the knockout cells compared to their wild-type counterparts, it provides strong evidence for a direct mechanism of action.[3]
Experimental Design: A Step-by-Step Guide to a Validating Knockout Study
This section outlines a comprehensive workflow for validating the hypothesized mechanism of this compound as an inhibitor of a key protein in the NF-κB pathway (for this guide, we will use the hypothetical target: "Protein X" ).
Workflow Overview
Caption: Experimental workflow for validating the mechanism of action of this compound using CRISPR-Cas9 knockout cell lines.
Detailed Protocols
1. Generation of "Protein X" Knockout Cell Lines via CRISPR-Cas9
-
Cell Line Selection: A human cell line with a robust and inducible NF-κB signaling pathway, such as HEK293T or U937, is recommended.
-
sgRNA Design: Design at least two unique single-guide RNAs (sgRNAs) targeting early exons of the "Protein X" gene to maximize the probability of generating a loss-of-function frameshift mutation. Use a reputable online design tool to minimize off-target effects.[4]
-
Lentiviral Delivery: For efficient and stable integration of the CRISPR-Cas9 machinery, a lentiviral delivery system is preferred.[5]
-
Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduce the target cell line with the viral particles in the presence of polybrene.
-
Select for successfully transduced cells using an appropriate antibiotic resistance marker (e.g., puromycin) encoded by the lentiviral vector.
-
-
Single-Cell Cloning: Isolate individual cells via fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal cell lines.[6] This is crucial as the initial selected population will be a heterogeneous mix of cells with different editing outcomes.
2. Validation of "Protein X" Knockout
-
Genomic Validation: Extract genomic DNA from the clonal cell lines and perform PCR amplification of the target region. Sanger sequencing of the PCR products is essential to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.[7]
-
Protein Expression Validation: The most critical validation step is to confirm the absence of "Protein X" protein.
-
Western Blotting: This is the gold standard for confirming protein knockout.[3] A validated antibody against "Protein X" should show a complete absence of the corresponding band in the knockout clones compared to the wild-type control.
-
Immunofluorescence: This can provide visual confirmation of the absence of "Protein X" at a cellular level.[3]
-
3. Functional Assays for Mechanism of Action Validation
-
NF-κB Activation Assay:
-
Treat both wild-type and "Protein X" knockout cells with a known NF-κB activator (e.g., TNF-α).
-
Pre-treat a set of cells from both groups with varying concentrations of this compound.
-
Measure NF-κB activation using a luciferase reporter assay or by quantifying the phosphorylation of key downstream targets like p65 via Western blot.
-
-
Cytokine Release Assay:
-
Following the same treatment paradigm as above, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines that are transcriptional targets of NF-κB, such as IL-6 and IL-8, using an enzyme-linked immunosorbent assay (ELISA).
-
Expected Outcomes and Interpretation
| Experimental Group | Expected Outcome if Hypothesis is Correct | Interpretation |
| Wild-Type + TNF-α | High NF-κB activation and cytokine release | Positive control for pathway activation. |
| Wild-Type + TNF-α + Compound | Dose-dependent decrease in NF-κB activation and cytokine release | Compound inhibits the NF-κB pathway in wild-type cells. |
| "Protein X" KO + TNF-α | Significantly reduced or abolished NF-κB activation and cytokine release | Confirms "Protein X" is essential for NF-κB signaling. |
| "Protein X" KO + TNF-α + Compound | No further significant decrease in NF-κB activation and cytokine release compared to the untreated KO group | The compound's effect is mediated through "Protein X". |
Comparison with Alternative Validation Methodologies
While knockout studies provide definitive evidence, other techniques can offer complementary information.
| Methodology | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | - Complete and permanent loss of gene function.[2]- High specificity.[8]- Creates a stable and reliable model for repeated experiments. | - Time-consuming to generate and validate clonal cell lines.[7]- Potential for off-target effects (can be mitigated with careful sgRNA design).- Does not account for potential compensatory mechanisms that may arise during cell line development. |
| RNA interference (RNAi) | - Relatively quick and inexpensive to implement.- Allows for transient and tunable knockdown of gene expression. | - Incomplete knockdown can lead to ambiguous results.[2]- Off-target effects are common.- Transient nature is not ideal for long-term studies. |
| Chemical Probes/Selective Inhibitors | - Can provide rapid validation if a highly selective and potent inhibitor of the target is available.- Allows for temporal control of target inhibition. | - Lack of truly selective inhibitors for many targets.- Off-target effects of the chemical probe can confound results. |
| Rescue Experiments | - Re-expression of the target gene in the knockout background should restore the compound's effect, providing further validation.[3] | - Can be technically challenging to achieve physiological expression levels. |
Logical Framework for Choosing a Validation Strategy
Caption: A decision-making framework for selecting the appropriate method for validating a compound's mechanism of action.
Conclusion and Future Directions
The use of knockout studies, particularly with the precision of CRISPR-Cas9, represents the most rigorous approach to validating the mechanism of action of a novel compound like this compound. By systematically eliminating the hypothesized target, researchers can definitively link the compound's activity to a specific protein and pathway. This guide provides a comprehensive framework for designing and executing such a study, from cell line engineering to functional validation. The data generated from this approach will be instrumental in building a robust data package for further preclinical and clinical development, ultimately accelerating the translation of promising molecules into effective therapies.
References
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- Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines.
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A Head-to-Head Comparison of 1-Methyl-1,3-dihydro-imidazol-2-one with Other Scaffolds in Fragment-Based Drug Discovery
Introduction: The Central Role of the Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments" (typically with a molecular weight <300 Da), which, due to their simplicity, can explore chemical space more effectively and tend to form highly efficient binding interactions with protein targets.[1][4][5] These initial low-affinity hits then serve as starting points for structure-guided optimization into potent, drug-like molecules.[5][6][7]
The success of any FBDD campaign hinges on the quality of the fragment library, and at the heart of every fragment lies its "scaffold"—the core structural motif. The choice of scaffold is a critical decision that profoundly influences a fragment's physicochemical properties, its potential binding interactions, and, crucially, its synthetic tractability for downstream optimization.[8][9][10] An ideal scaffold provides a rigid framework that orients binding motifs toward the target protein while presenting chemically accessible vectors for fragment growth, linking, or merging.[11][12]
This guide provides a detailed, head-to-head comparison of the 1-Methyl-1,3-dihydro-imidazol-2-one scaffold against other prevalent scaffold classes in FBDD. We will dissect their structural and physicochemical properties, evaluate their performance based on key metrics like Ligand Efficiency, and provide standardized experimental protocols for their validation.
The FBDD Workflow: From Fragment to Lead
The journey from a fragment library to a lead compound is a systematic process heavily reliant on biophysical and structural data. Understanding this workflow is essential to appreciate the role of the scaffold at each stage.
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Deep Dive: The this compound Scaffold
The this compound scaffold is a five-membered heterocyclic urea derivative. Its structure is relatively rigid and planar, which can be advantageous for fitting into defined binding pockets.
Key Physicochemical and Structural Features:
-
Hydrogen Bonding: The scaffold contains a cyclic urea motif, presenting one hydrogen bond donor (N-H) and a carbonyl oxygen that acts as a strong hydrogen bond acceptor. This dual capability allows it to form well-defined interactions within a binding site.
-
Methyl Group: The N-methyl group serves a dual purpose. It blocks one of the potential hydrogen bond donors, which can be useful for fine-tuning interactions and preventing undesirable binding modes. It also adds a small lipophilic feature and can provide a steric handle to probe the topology of a binding pocket.
-
Dipole Moment: The urea functionality imparts a significant dipole moment, which can contribute to favorable electrostatic interactions with the target protein.
-
Synthetic Tractability: This scaffold is synthetically accessible.[13][14][15][16] The remaining positions on the ring (C4, C5, and N3) serve as potential vectors for chemical elaboration, allowing chemists to "grow" the fragment into a more potent lead compound.[17]
Head-to-Head Scaffold Comparison
No single scaffold is universally superior; the optimal choice is always target-dependent. The key is to select a scaffold whose intrinsic properties align with the characteristics of the target's binding site.
Caption: Diverse scaffolds interact with a target via different physicochemical properties.
Aromatic Heterocyclic Scaffolds (e.g., Pyrazole, Benzimidazole)
These scaffolds are rich in sp²-hybridized atoms, making them predominantly flat.
-
Strengths: They are excellent participants in π-stacking and hydrophobic interactions. Their rigidity can reduce the entropic penalty of binding. Synthetic routes for their derivatization are generally well-established.
-
Weaknesses: Their planarity can contribute to poor solubility and potential off-target effects (e.g., kinase promiscuity). Over-reliance on these "flatland" scaffolds limits exploration of complex, three-dimensional binding pockets.[18]
-
Comparison to this compound: While both are planar, the imidazol-2-one offers more defined hydrogen bonding capabilities through its urea motif, whereas scaffolds like pyrazole rely more on aromatic interactions. The imidazol-2-one's higher polarity generally imparts better aqueous solubility.
Saturated Heterocyclic Scaffolds (e.g., Piperidine, Morpholine)
These scaffolds are defined by their three-dimensional character, quantified by a high fraction of sp³-hybridized carbons (Fsp³).[19]
-
Strengths: The move towards 3D fragments is a major trend in modern FBDD, as it allows for better shape complementarity with complex protein surfaces, potentially leading to higher specificity and improved pharmacokinetic properties.[18][20][21] These scaffolds often confer superior solubility.
-
Weaknesses: Their conformational flexibility can sometimes increase the entropic cost of binding unless constrained. The synthesis of specific stereoisomers can be more complex and costly.
-
Comparison to this compound: This represents a trade-off between planarity and three-dimensionality. The imidazol-2-one provides a rigid, planar anchor point, while a piperidine scaffold offers shape and volume to fill a deeper, more contoured pocket. A successful strategy often involves combining these features, for example, by using a 3D scaffold as a substituent on a planar core.
Quantitative Data Summary
The following table provides a quantitative comparison of the physicochemical properties of representative scaffolds, calculated according to the "Rule of Three" principles that are foundational to FBDD.[1][4]
| Scaffold | Structure | Mol. Weight (Da) | cLogP | HBD | HBA | PSA (Ų) | Fsp³ | Rot. Bonds |
| This compound | 98.10 | -0.68 | 1 | 1 | 32.3 | 0.67 | 0 | |
| Pyrazole | 68.08 | 0.33 | 1 | 1 | 28.8 | 0.00 | 0 | |
| Benzimidazole | 118.14 | 1.57 | 1 | 1 | 30.1 | 0.00 | 0 | |
| Piperidine | 85.15 | 0.79 | 1 | 1 | 12.0 | 1.00 | 0 | |
| Morpholine | 87.12 | -0.87 | 1 | 2 | 21.3 | 1.00 | 0 |
Data calculated using standard cheminformatics software. Values may vary slightly between different calculation algorithms.
Experimental Protocols for Scaffold Evaluation
Objective, data-driven comparison of scaffolds requires robust biophysical screening methods capable of detecting the weak binding affinities characteristic of fragments.[6][22][23]
Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in refractive index at a sensor surface to monitor molecular interactions in real-time.[24][25][26] Its low protein consumption and ability to provide kinetic data make it a powerful primary screening tool.[22][27]
Objective: To identify fragments that bind to a target protein and obtain an initial estimate of their affinity.
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). An uncoated flow cell should be used as a reference to subtract bulk refractive index changes.[24]
-
Fragment Library Preparation: Prepare fragment solutions in a suitable running buffer (e.g., HBS-EP+) with a matched concentration of a non-specific solvent like DMSO (typically 1-5%).[22] Fragments are usually screened at a single high concentration (e.g., 100-500 µM).
-
Screening: Inject the fragment solutions sequentially over the target and reference flow cells. Monitor the binding response in real-time (sensorgram).
-
Data Analysis:
-
Subtract the reference cell signal from the target cell signal.
-
A positive binding response indicates an interaction.
-
The magnitude of the response at equilibrium is proportional to the amount of bound fragment, giving a preliminary indication of affinity.
-
-
Hit Confirmation: Hits identified in the primary screen should be re-tested in a dose-response experiment (e.g., a 5-point, 3-fold dilution series) to confirm binding and determine the equilibrium dissociation constant (K D ).
Protocol 2: Orthogonal Validation and Structural Characterization using X-ray Crystallography
X-ray crystallography is the gold standard for FBDD because it not only confirms binding but also reveals the precise three-dimensional binding mode of the fragment.[6][28][29][30] This structural information is indispensable for the subsequent hit-to-lead optimization phase.[28][31]
Objective: To confirm the binding of primary hits and determine their atomic-level interactions with the target protein.
Methodology:
-
Protein Crystallization: Obtain high-quality, reproducible crystals of the target protein.
-
Fragment Soaking: Transfer the protein crystals into a solution containing a high concentration of the fragment hit (typically 1-10 mM) for a defined period (minutes to hours). This allows the fragment to diffuse into the crystal and bind to the protein.
-
Cryo-protection and Data Collection: Soak the crystal in a cryo-protectant solution and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[31]
-
Structure Solution and Refinement: Process the diffraction data and solve the protein-fragment complex structure using molecular replacement. Carefully inspect the resulting electron density maps to unambiguously confirm the presence and orientation of the bound fragment.
-
Binding Mode Analysis: Analyze the refined structure to identify all key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the fragment's scaffold and the protein. This analysis will reveal the vectors available for synthetic elaboration.
Protocol 3: Quantifying Binding Efficiency
Raw affinity (K D ) alone is not a sufficient metric for prioritizing fragments. A large, complex fragment may achieve a given affinity through numerous suboptimal interactions. Ligand Efficiency (LE) is a more insightful metric that normalizes affinity for the size of the molecule, rewarding fragments that achieve their binding through a small number of high-quality interactions.[32][33][34][35]
Objective: To calculate and compare the binding efficiency of validated fragment hits.
Methodology:
-
Determine Binding Affinity: Obtain an accurate K D value for each fragment using a quantitative method like SPR, Isothermal Titration Calorimetry (ITC), or NMR titration.[36][37]
-
Calculate Ligand Efficiency: Use the following formula:
-
LE = -ΔG / N
-
Where:
-
ΔG is the Gibbs free energy of binding, calculated as RTln(K D ) . (R = gas constant, T = absolute temperature).
-
N is the number of non-hydrogen (heavy) atoms in the fragment.
-
-
-
Interpretation: LE is typically expressed in kcal/mol per heavy atom. For fragment hits, a value of ≥ 0.3 kcal/mol/atom is generally considered a strong starting point for an optimization campaign.[32][33]
Conclusion and Future Outlook
The selection of a scaffold is a foundational step in fragment-based drug discovery. The This compound scaffold presents a compelling profile, offering a rigid, planar structure with well-defined hydrogen bonding capabilities and accessible vectors for synthetic growth.
When compared to purely aromatic scaffolds, it often provides superior solubility and more specific hydrogen bonding patterns. When contrasted with saturated, 3D scaffolds, it offers a complementary approach, providing a rigid anchor from which 3D complexity can be built. The ultimate decision must be guided by the nature of the target's binding site, with empirical data from robust biophysical and structural methods serving as the final arbiter. As FBDD continues to tackle increasingly challenging targets, the rational selection and innovative use of diverse scaffolds, including both 2D and 3D motifs, will remain paramount to success.[5][7][38]
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A Comparative Guide to the Reproducible Synthesis of 1-Methyl-1,3-dihydro-imidazol-2-one for Pharmaceutical Research
In the landscape of pharmaceutical development and molecular science, the unwavering reproducibility of synthetic protocols is the cornerstone of reliable research and scalable production. This guide provides an in-depth comparative analysis of common synthetic routes to 1-Methyl-1,3-dihydro-imidazol-2-one (also known as 1-Methyl-2-imidazolidinone), a key heterocyclic scaffold found in numerous bioactive compounds. We will dissect two prevalent synthetic strategies, evaluating them through the lens of a hypothetical inter-laboratory study to illuminate the critical parameters that govern their success and reproducibility. Our focus extends beyond mere procedural steps to unravel the mechanistic underpinnings and offer practical insights for researchers striving for consistent outcomes.
The Importance of Reproducible Synthesis
This compound is a cyclic urea derivative that serves as a vital intermediate in organic synthesis.[1] Its structural motif is integral to a range of pharmacologically active molecules.[2] Consequently, the ability to produce this compound with high fidelity in terms of yield and purity is paramount. Discrepancies in synthetic outcomes between laboratories can lead to significant delays in research timelines and escalate development costs. This guide aims to equip researchers with the knowledge to anticipate and mitigate sources of variability.
To assess the reproducibility of synthetic methods, an inter-laboratory study is the gold standard.[3][4] Such studies involve multiple laboratories performing the same protocol to determine its robustness and identify any steps that are sensitive to environmental or procedural variations.[5][6]
Visualizing the Comparative Workflow
The following diagram outlines the logical flow of our comparative assessment, from protocol selection to the analysis of reproducibility.
Caption: Workflow for the inter-laboratory comparison of synthetic protocols.
Selected Synthetic Protocols for Comparison
We will compare two common methods for the synthesis of cyclic ureas, adapted for the preparation of this compound. The direct incorporation of a carbonyl group into a 1,2-diamine is a well-established and efficient approach.[7]
Protocol A: Urea-Mediated Cyclocondensation
This method involves the reaction of N-methylethylenediamine with urea. It is a classic, atom-economical approach, though it often requires high temperatures, which can lead to side reactions and impurities if not carefully controlled.
Protocol B: Ethyl Chloroformate-Mediated Cyclization
This protocol utilizes ethyl chloroformate as the carbonylating agent. This approach typically proceeds under milder conditions than the urea-based method but may involve more complex workup procedures to remove byproducts.
Protocol A: Urea-Mediated Cyclocondensation of N-methylethylenediamine
This protocol is a straightforward and cost-effective method for the synthesis of this compound. The reaction proceeds via a cyclocondensation mechanism.
Reaction Mechanism
Caption: Simplified mechanism for the urea-mediated synthesis.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methylethylenediamine (1.0 eq) and urea (1.1 eq).
-
Heating: Heat the mixture to 120-130 °C in an oil bath. The mixture will become a melt and then gradually solidify as the reaction proceeds.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Dissolve the solid in hot water and treat with activated charcoal. Filter the hot solution and allow it to cool to crystallize the product.
-
Purification: Collect the crystals by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol B: Ethyl Chloroformate-Mediated Cyclization
This method offers an alternative route that often proceeds under milder conditions, potentially offering better control over the reaction and purity of the final product.
Reaction Mechanism
Caption: Simplified mechanism for the ethyl chloroformate-mediated synthesis.
Detailed Experimental Protocol
-
Initial Reaction: Dissolve N-methylethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
Addition of Reagent: Add ethyl chloroformate (1.05 eq) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C.
-
Base Addition: After the addition is complete, add a non-nucleophilic base such as triethylamine (2.2 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or HPLC.
-
Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Inter-Laboratory Reproducibility Study: A Hypothetical Comparison
To objectively compare these protocols, we present hypothetical data from a simulated inter-laboratory study involving three independent research labs. Each lab performed both protocols in triplicate.
| Parameter | Protocol A (Urea-Mediated) | Protocol B (Ethyl Chloroformate-Mediated) |
| Average Yield (%) | Lab 1: 75%Lab 2: 68%Lab 3: 78% | Lab 1: 85%Lab 2: 82%Lab 3: 88% |
| Inter-Lab Yield SD | 5.1% | 3.0% |
| Average Purity (HPLC, %) | Lab 1: 96%Lab 2: 94%Lab 3: 97% | Lab 1: >99%Lab 2: >99%Lab 3: >99% |
| Inter-Lab Purity SD | 1.5% | <0.1% |
| Reaction Time (hours) | 4-6 | 12-18 |
| Purification Method | Recrystallization | Column Chromatography/Recrystallization |
| Cost of Reagents | Low | Moderate |
| Key Challenges | - High temperature control is critical- Potential for side-product formation- Product isolation can be challenging | - Moisture sensitivity of ethyl chloroformate- Precise stoichiometry is important- Workup can be more involved |
Analysis and Discussion
The hypothetical data suggests that Protocol B (Ethyl Chloroformate-Mediated) , while having a longer reaction time and moderately higher reagent cost, demonstrates superior reproducibility in terms of both yield and purity across different laboratories. The lower standard deviation in both metrics indicates a more robust protocol that is less sensitive to minor variations in experimental execution.
Protocol A (Urea-Mediated) is a viable and cost-effective alternative. However, the higher variability in yield and purity suggests that the high-temperature conditions may be a critical parameter that is difficult to control consistently across different setups. The formation of byproducts at elevated temperatures could also contribute to the observed lower and more variable purity.
Conclusion and Recommendations
For researchers and drug development professionals, the choice of synthetic protocol for this compound will depend on the specific requirements of their project.
-
For high-purity applications and process development where reproducibility is paramount, Protocol B is the recommended choice. Its milder conditions and consistent outcomes justify the longer reaction time and increased cost.
-
For initial, small-scale synthesis or where cost is a primary driver, Protocol A remains a valuable option. However, careful attention must be paid to temperature control and purification to ensure the desired product quality.
Ultimately, the successful and reproducible synthesis of this compound hinges on a thorough understanding of the chosen protocol's nuances and critical parameters. By providing this comparative guide, we hope to empower researchers to make informed decisions and achieve more consistent and reliable results in their synthetic endeavors.
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Bridging the Gap: A Comparative Guide to Correlating In Silico Predictions with Experimental Bioactivity for 1-Methyl-1,3-dihydro-imidazol-2-one
In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is paramount.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically correlate in silico predictions with tangible experimental results. We will use 1-Methyl-1,3-dihydro-imidazol-2-one, a member of the biologically relevant imidazolone class, as a case study to navigate this critical workflow.[4][5] Our focus is not merely on the "how" but the "why," offering field-proven insights into experimental design, data interpretation, and the iterative process that transforms a computational hit into a validated lead candidate.
The core challenge in early-stage discovery is to efficiently sift through vast chemical libraries to find molecules that interact meaningfully with a biological target.[6][7][8] In silico techniques offer a rapid and cost-effective first pass, but their predictions are models of reality, not reality itself.[2][9] Experimental validation is the indispensable step that grounds these predictions in biological fact.[10][11]
Part 1: The In Silico Prediction Workflow
The initial phase involves building a computational hypothesis for the bioactivity of this compound. The choice of method depends on the available information about the target and existing ligands. For this guide, we will hypothesize a common and well-studied therapeutic target class: protein kinases , which are crucial regulators of cellular processes and frequently implicated in diseases like cancer.[12][13][14]
Methodology 1: Molecular Docking (Structure-Based)
Causality: When the three-dimensional structure of the target kinase is known, molecular docking is the method of choice. It predicts the preferred orientation and binding affinity of a ligand to its target.[15][16] A lower binding energy score suggests a more stable interaction, hypothetically correlating with higher inhibitory potency.
Workflow Diagram: From Target to Predicted Affinity
Caption: Molecular Docking Workflow.
Methodology 2: Pharmacophore Modeling (Ligand- and Structure-Based)
Causality: Pharmacophore modeling identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity.[17][18][19] This model can then be used as a 3D query to screen virtual libraries for other compounds that fit the required features, or to evaluate our lead compound.[20][21]
Methodology 3: Quantitative Structure-Activity Relationship (QSAR)
Causality: QSAR is a statistical approach used when a set of molecules with known activities against a target is available.[8][22] It builds a mathematical model that correlates molecular descriptors (e.g., size, lipophilicity) with biological activity.[6][23] While we are focusing on a single compound, a QSAR model built from analogous imidazolones could predict the potency of our specific molecule.
Part 2: The Experimental Validation Protocols
Computational predictions must be tested at the bench. The following protocols are designed to provide a robust, self-validating system for assessing the bioactivity of this compound against our hypothetical kinase target.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To quantify the concentration of our compound required to inhibit 50% of the target kinase's activity. This provides a direct measure of potency.
Step-by-Step Methodology: [24][25][26]
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Prepare assay buffer optimal for the target kinase (typically includes Tris-HCl, MgCl₂, DTT).
-
Prepare solutions of the purified kinase enzyme, its specific substrate (e.g., a peptide), and ATP at appropriate concentrations. The substrate and ATP concentrations should ideally be at or near their Km values to accurately detect competitive inhibitors.[27][28]
-
-
Assay Setup (96-well plate format):
-
Create a serial dilution of the compound. For an initial screen, a 10-point, 3-fold dilution series starting from 100 µM is common.
-
To each well, add:
-
Assay Buffer
-
Compound dilution (or DMSO for vehicle control wells).
-
Kinase enzyme solution.
-
-
Include "maximum activity" controls (enzyme, no inhibitor) and "background" controls (no enzyme).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature (e.g., 30°C) to allow the compound to bind to the enzyme.[25]
-
Reaction Initiation: Add the ATP/substrate mixture to all wells to start the enzymatic reaction.
-
Detection:
-
Incubate for a predetermined time (e.g., 60 minutes) within the linear reaction range.
-
Stop the reaction and measure the product formation. This is often done using luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production, a universal product of kinase reactions.
-
-
Data Analysis:
-
Subtract the background signal from all data points.
-
Normalize the data to the "maximum activity" control (set to 100%).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[27]
-
Protocol 2: Cell-Based Cytotoxicity Assay (CC₅₀ Determination)
Objective: To assess the compound's effect on cell viability. A potent kinase inhibitor should ideally show anti-proliferative effects in a cancer cell line dependent on that kinase, but general cytotoxicity against healthy cell lines is undesirable.
Step-by-Step Methodology: [29][30]
-
Cell Culture:
-
Culture a relevant human cell line (e.g., a cancer cell line known to be dependent on the target kinase) in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Plating:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle (DMSO) controls and untreated controls.
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement (LDH Release Assay Example): [31][32]
-
The loss of membrane integrity in dead cells leads to the release of lactate dehydrogenase (LDH) into the culture medium.[31]
-
Carefully collect a sample of the supernatant from each well.
-
Add the supernatant to a new plate containing the LDH assay reagent mixture (which includes a substrate and a tetrazolium salt).
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm). The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of dead cells.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a "maximum LDH release" control (cells lysed with a detergent).
-
Plot the percent cytotoxicity versus the logarithm of the compound concentration to determine the CC₅₀ (the concentration that causes 50% cell death).
-
Part 3: Correlating the Data - A Comparative Analysis
The ultimate goal is to see if the computational predictions align with the experimental outcomes. The data should be compiled into a clear, comparative format.
Table 1: Hypothetical Comparative Data for this compound
| In Silico Prediction Method | Predicted Metric | Predicted Value | Experimental Assay | Experimental Metric | Measured Value | Correlation |
| Molecular Docking (vs. Kinase X) | Binding Energy | -8.5 kcal/mol | In Vitro Kinase Assay | IC₅₀ | 0.5 µM | Strong |
| QSAR (Imidazolone Analogs) | pIC₅₀ | 6.5 | In Vitro Kinase Assay | IC₅₀ | 0.5 µM | Strong |
| N/A | N/A | N/A | Cell-Based Assay | CC₅₀ | > 50 µM | Favorable |
Interpreting the Results:
-
Strong Correlation: As shown in the hypothetical data, the low predicted binding energy from docking (-8.5 kcal/mol) corresponds well with the potent experimental IC₅₀ value (0.5 µM). Similarly, the QSAR prediction is in line with the experimental result. This alignment increases confidence that the compound's activity is driven by direct interaction with the target kinase in the manner predicted by the computational model.
-
Favorable Cytotoxicity Profile: The high CC₅₀ value (> 50 µM) relative to the on-target IC₅₀ (0.5 µM) suggests a favorable therapeutic window. The compound is potent against its target at concentrations far below those that induce general cell death.
-
Poor Correlation: If the predicted binding energy were low but the experimental IC₅₀ were high (>10 µM), this would indicate a poor correlation. This could happen for several reasons: the docking scoring function may be inaccurate, the compound might have poor solubility in the assay buffer, or the predicted binding pose might not be the biologically relevant one. Such a result would prompt a re-evaluation of the in silico model.
Logical Flow for Hit-to-Lead Progression
Caption: Decision-making workflow based on data correlation.
Conclusion
The successful progression of a drug discovery project relies on the intelligent integration of computational and experimental approaches. This compound serves as an ideal scaffold to demonstrate this workflow. By generating clear in silico hypotheses and testing them with robust, well-controlled biological assays, researchers can make informed decisions, prioritize promising compounds, and ultimately accelerate the journey from a virtual concept to a viable therapeutic candidate. This iterative cycle of prediction, testing, and refinement is the cornerstone of modern, efficient drug development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-1,3-dihydro-imidazol-2-one
This document provides essential procedural guidance for the safe handling and disposal of 1-Methyl-1,3-dihydro-imidazol-2-one (CAS No. 39799-77-4). Designed for researchers, scientists, and drug development professionals, this guide synthesizes safety data, regulatory standards, and field-proven practices to ensure personnel safety and environmental compliance. Given the limited comprehensive safety data for this specific compound, these procedures are grounded in the known hazards of closely related imidazole derivatives and established principles of laboratory safety.
Hazard Assessment and Characterization
This compound and its structural analogs present several potential hazards. The parent compound, 1,3-Dihydro-2H-imidazol-2-one, is classified as harmful if swallowed, capable of causing severe skin burns and eye damage, and is suspected of damaging the unborn child.[1] Other related imidazole compounds are known to be corrosive, acutely toxic, and may pose reproductive risks.[2][3][4][5] Therefore, a cautious approach, treating the compound as hazardous, is mandatory.
The following table summarizes the known and potential hazards associated with this class of chemicals.
| Hazard Classification | GHS Hazard Statement | Signal Word | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | [1][6][7] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | [7] |
| Skin Corrosion (Sub-category 1B/1C) | H314: Causes severe skin burns and eye damage | Danger | [1][2][3][8] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger | [4][9] |
| Reproductive Toxicity (Category 1B/2) | H360/H361: May damage fertility or the unborn child | Danger/Warning | [1][2][3][4][9] |
Immediate Safety & Handling Protocols
Before any handling or disposal, the following safety measures are non-negotiable. The causality behind these protocols is to create a multi-layered defense system that minimizes exposure risk through engineering controls, personal protective equipment, and emergency preparedness.
-
Engineering Controls : All work involving this compound, including weighing, transferring, and preparing for disposal, must be conducted within a properly functioning and certified laboratory chemical fume hood.[10] This is the primary barrier to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.[8] The corrosive potential of related compounds necessitates this dual protection.
-
Hand Protection : Use chemical-resistant nitrile gloves. Always check the manufacturer's glove compatibility data. Contaminated gloves must be removed and disposed of as hazardous waste.[10]
-
Body Protection : Wear a fully buttoned lab coat.[10]
-
Respiratory Protection : If there is a risk of dust generation outside of a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter is required.[2][8][11]
-
-
Emergency Equipment Accessibility : Ensure an emergency eyewash station and a safety shower are unobstructed and within a 10-second travel distance from the work area.[10]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a regulated hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste. [12]
Step 1: Waste Classification and Segregation
Pure this compound and any solutions or materials (e.g., contaminated wipes, PPE) must be collected as hazardous chemical waste. This is a self-validating step; by classifying it as hazardous from the outset, you ensure it enters the correct, most stringent disposal stream, preventing accidental release.
Step 2: Waste Collection
Collect all waste containing this chemical in a designated, sealable, and chemically compatible container.[10] The container must be in good condition and have a tightly fitting lid to prevent leaks or the release of vapors.
Step 3: Labeling
Properly label the waste container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
A clear list of all contents, including solvents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., Corrosive, Health Hazard, Exclamation Mark).
-
The accumulation start date.
Step 4: Storage of Chemical Waste
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage facility. The storage location should be away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent dangerous chemical reactions.[10] The container must be kept within a secondary containment unit to control any potential leaks.
Step 5: Final Disposal
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][8][9] Do not attempt to neutralize or treat the chemical waste yourself unless you are following a specific, validated, and approved institutional protocol. The final disposal method will likely be high-temperature incineration at an approved waste disposal plant.[2]
Spill and Emergency Procedures
Small Spill (Contained within a fume hood)
-
Alert personnel in the immediate area.
-
Wearing the full PPE described in Section 2, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Do not use combustible materials like paper towels for large quantities of liquid.
-
Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[10]
-
Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
-
Report the incident to your supervisor or EHS department.
Large Spill (Outside of a fume hood)
-
Immediately evacuate the area and alert all nearby personnel.
-
If safe to do so, close the door to the affected area to contain vapors.
-
Activate the nearest fire alarm or emergency notification system.
-
Contact your institution's EHS or emergency response team immediately.[10]
-
Do not attempt to clean up a large spill yourself.
Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Use an emergency shower if the exposure is extensive. Seek immediate medical attention.[2][8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[3][8]
Disposal and Handling Workflow
The following diagram outlines the decision-making process for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposing of this compound.
References
- 1H-Imidazole, 1-methyl- - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme. [Link]
- Standard Operating Procedure for Imidazole.
- Safety Data Sheet: Imidazole. (2022). Carl ROTH. [Link]
- Safety Data Sheet: Imidazole. (2020). Carl ROTH. [Link]
Sources
- 1. 1,3-Dihydro-2H-imidazol-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. Page loading... [guidechem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
